H-Ala-ala-tyr-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23)/t8-,9-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLPMYSCWHTZQU-AUTRQRHGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
H-Ala-Ala-Tyr-OH chemical properties and structure
An In-depth Technical Guide to H-Ala-Ala-Tyr-OH: Chemical Properties, Structure, and Analysis
This technical guide provides a comprehensive overview of the tripeptide this compound (Alanyl-Alanyl-Tyrosine). It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical and physical properties, structure, synthesis, and analytical characterization. This document includes detailed experimental protocols and logical workflows to facilitate its use in a research setting.
Chemical Structure and Properties
This compound is a tripeptide composed of two L-alanine residues and one L-tyrosine residue at the C-terminus. The presence of the phenolic hydroxyl group on the tyrosine side chain is a key determinant of its chemical properties and potential biological activities.[1]
Structure
The primary structure consists of the amino acid sequence L-Alanyl-L-Alanyl-L-Tyrosine, connected by peptide bonds.
Caption: Linear sequence of this compound.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized below. These values are critical for its handling, formulation, and application in experimental assays.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic Acid | PubChem[2] |
| Molecular Formula | C₁₅H₂₁N₃O₅ | PubChem[2] |
| Molecular Weight | 339.35 g/mol | PubChem[2] |
| Monoisotopic Mass | 339.148121 Da | PubChem[2] |
| Theoretical pI | ~5.6 | Calculated* |
| Solubility | Soluble in aqueous solutions. The tyrosine side chain may decrease solubility compared to all-alanine peptides. | General Knowledge |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | PubChem |
*Note on Theoretical pI Calculation: The isoelectric point (pI) is the pH at which the net charge of the peptide is zero. It is estimated by averaging the pKa values of the ionizable groups: the N-terminal amine (~8.0), the C-terminal carboxyl (~3.1), and the tyrosine side chain (~10.1). For a peptide with an acidic side chain, the pI is the average of the two lowest pKa values. For this compound, the relevant pKa values are for the C-terminal carboxyl group and the N-terminal amino group, as the tyrosine hydroxyl group's pKa is much higher. Therefore, pI ≈ (pKa_COOH + pKa_NH2) / 2. Using typical backbone pKa values, the pI is approximately (3.1 + 8.0) / 2 = 5.55.
Synthesis, Purification, and Characterization Workflow
The synthesis and validation of this compound follow a structured workflow, beginning with chemical synthesis and concluding with comprehensive characterization to ensure purity and structural integrity.
Caption: General workflow for peptide synthesis and characterization.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of this compound.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis using Fmoc/tBu strategy.
-
Resin Preparation : Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin. The tert-butyl (tBu) group protects the tyrosine hydroxyl group.
-
Fmoc Deprotection : Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the tyrosine residue. Wash thoroughly with DMF.
-
First Alanine Coupling : Dissolve Fmoc-Ala-OH and a coupling agent (e.g., HBTU/HOBt) in DMF. Add an activation base (e.g., DIPEA) and add the mixture to the resin. Agitate for 2 hours. Wash with DMF.
-
Second Alanine Coupling : Repeat the Fmoc deprotection step (Step 2) to expose the amine of the newly added alanine. Repeat the coupling step (Step 3) with Fmoc-Ala-OH.
-
Final Deprotection : Perform a final Fmoc deprotection to expose the N-terminal amine.
-
Cleavage and Side-Chain Deprotection : Wash the resin with dichloromethane (DCM). Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group from tyrosine.
-
Precipitation and Isolation : Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum.
Reversed-Phase HPLC (RP-HPLC) for Purification
-
Sample Preparation : Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 5% acetonitrile in water with 0.1% TFA.
-
Instrumentation : Use a preparative RP-HPLC system with a C18 column.
-
Mobile Phases :
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Gradient : Run a linear gradient from 5% to 60% Buffer B over 30-40 minutes at a flow rate appropriate for the column size.
-
Detection and Fractionation : Monitor the elution profile at 220 nm and 280 nm (for the tyrosine aromatic ring). Collect fractions corresponding to the major peak.
-
Post-Processing : Analyze collected fractions for purity using analytical HPLC. Pool the pure fractions, freeze, and lyophilize to obtain the final peptide as a white powder.
Mass Spectrometry (ESI-MS)
-
Sample Preparation : Dissolve the lyophilized peptide in a water/acetonitrile mixture (50:50) with 0.1% formic acid to a concentration of approximately 10-100 µM.
-
Instrumentation : Utilize an electrospray ionization mass spectrometer (ESI-MS).
-
Analysis : Infuse the sample and acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion should be observed at m/z 340.15.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the covalent structure and amino acid sequence.
-
Sample Preparation : Dissolve 1-5 mg of the peptide in 0.5 mL of deuterium oxide (D₂O). Adjust the pH to ~4.5 with dilute DCl or NaOD to slow the exchange of amide protons.
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments :
-
1D ¹H NMR : Provides an overview of all proton signals.
-
2D TOCSY : Identifies protons belonging to the same amino acid spin system.
-
2D NOESY/ROESY : Establishes sequential connectivity by identifying through-space correlations between adjacent residues (e.g., Hα of residue i to the NH of residue i+1).
-
-
Expected ¹H Chemical Shifts : The following table provides predicted chemical shift ranges in D₂O.
| Residue | Hα (ppm) | Hβ (ppm) | Aromatic H (ppm) |
| Ala (N-term) | 4.1 - 4.3 | 1.4 - 1.6 (CH₃) | - |
| Ala (middle) | 4.2 - 4.4 | 1.3 - 1.5 (CH₃) | - |
| Tyr (C-term) | 4.4 - 4.6 | 2.9 - 3.2 | Hδ: 7.0-7.2, Hε: 6.7-6.9 |
Potential Biological Activity and Investigation
While this compound is not a widely characterized bioactive peptide, its structure, particularly the C-terminal tyrosine, suggests potential biological roles that warrant investigation.
Antioxidant Activity
The phenolic hydroxyl group of tyrosine can donate a hydrogen atom to neutralize free radicals, suggesting that this compound may possess antioxidant properties. This is a common feature of tyrosine-containing peptides.
Substrate for Tyrosine Kinases
Tyrosine is the target for phosphorylation by protein tyrosine kinases (PTKs), a critical event in many cellular signaling pathways. Peptides containing tyrosine can serve as model substrates or competitive inhibitors for these enzymes. The sequence context around the tyrosine residue is often crucial for kinase recognition.
The diagram below outlines a logical workflow for investigating the potential bioactivity of this compound.
Caption: Logical workflow for investigating peptide bioactivity.
References
An In-depth Technical Guide to the Synthesis of L-Alanyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for the dipeptide L-Alanyl-L-tyrosine. The document details both chemical and enzymatic methodologies, offering structured data, explicit experimental protocols, and visual workflows to facilitate understanding and replication.
Introduction
L-Alanyl-L-tyrosine is a dipeptide of significant interest in various scientific and pharmaceutical applications. Its synthesis can be achieved through several routes, each with distinct advantages and considerations regarding yield, purity, and scalability. This guide explores the core methodologies for its preparation, focusing on liquid-phase chemical synthesis, solid-phase peptide synthesis (SPPS), and enzymatic synthesis.
Chemical Synthesis Pathways
Chemical synthesis of L-Alanyl-L-tyrosine can be broadly categorized into liquid-phase and solid-phase methods. These approaches offer versatility and control over the final product.
Liquid-Phase Chemical Synthesis
A notable liquid-phase chemical synthesis of L-Alanyl-L-tyrosine involves a two-step process: a condensation reaction followed by ammonification. This method avoids the need for protecting groups on the amino acids by carefully controlling reaction conditions.[1]
| Parameter | Value | Reference |
| Intermediate Yield | 92.2% - 95.6% | [1] |
| Final Product Purity (HPLC) | ≥ 96% (crude), ≥ 99.7% (refined) | [1] |
| Condensation Reaction pH | 8 - 12 | [1] |
| Condensation Temperature | < 30 °C | [1] |
| Ammoniation Temperature | 40 °C - 70 °C | |
| Ammoniation Pressure | 0.05 MPa - 0.50 MPa |
Step 1: Condensation to form N-(2-chloropropionyl)-L-tyrosine
-
To a 1000 mL reaction flask, add 180 mL of toluene and 180 mL of water.
-
Dissolve 16.8 g (0.3 mol) of potassium hydroxide in the aqueous layer.
-
After cooling to room temperature, add 18.1 g (0.1 mol) of L-tyrosine.
-
At room temperature, add 25.4 g (0.2 mol) of D-2-chloropropionyl chloride dropwise while maintaining the pH between 9 and 12.
-
Allow the reaction to proceed for 4 hours until the starting material is consumed.
-
Cool the reaction mixture to 1-5 °C and adjust the pH to 1-2 with a suitable acid.
-
Stir for 1 hour to facilitate crystallization of the intermediate product.
-
Collect the solid product by suction filtration and dry to yield N-(2-chloropropionyl)-L-tyrosine.
Step 2: Ammoniation to form L-Alanyl-L-tyrosine
-
Conduct an ammoniation reaction with the N-(2-chloropropionyl)-L-tyrosine intermediate and an ammoniation reagent (e.g., ammonia solution, ammonium bicarbonate).
-
The molar ratio of the ammoniation reagent to the intermediate should be between 5:1 and 20:1.
-
Maintain the reaction temperature between 40 °C and 70 °C and the pressure between 0.05 MPa and 0.50 MPa.
-
Upon completion of the reaction, concentrate the mixture to remove excess ammonia.
-
Induce crystallization to obtain the crude L-Alanyl-L-tyrosine product.
Step 3: Purification
-
Dissolve the crude product in a refining solvent (e.g., water, methanol, ethanol) with a volume ratio of 10:1 to 20:1 (solvent:crude product).
-
Heat the solution to 50 °C - 80 °C until the solid is completely dissolved.
-
Cool the solution to 0 °C - 30 °C to induce recrystallization.
-
Collect the purified crystals by solid-liquid separation (e.g., filtration) and dry to obtain the final L-Alanyl-L-tyrosine product.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis offers a streamlined approach for building peptides by anchoring the growing chain to a solid support. The Fmoc/tBu strategy is a widely used method.
1. Resin Preparation and First Amino Acid Loading:
-
Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.
-
Dissolve 2 equivalents of Fmoc-L-tyrosine(tBu)-OH and 4 equivalents of N,N-diisopropylethylamine (DIPEA) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
Cap any unreacted sites on the resin by adding methanol and agitating for 30 minutes.
-
Wash the resin sequentially with DCM, dimethylformamide (DMF), and DCM.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and add a fresh 20% piperidine/DMF solution, agitating for an additional 15-20 minutes.
-
Thoroughly wash the resin with DMF to remove all traces of piperidine.
3. Coupling of the Second Amino Acid:
-
In a separate vial, pre-activate 3 equivalents of Fmoc-L-alanine-OH with 2.9 equivalents of a coupling reagent like HBTU and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin-bound tyrosine.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.
4. Final Fmoc Deprotection and Cleavage:
-
Repeat the Fmoc deprotection step to remove the Fmoc group from the N-terminal alanine.
-
Prepare a cleavage cocktail (e.g., TFA/TIPS/water in a 95:2.5:2.5 ratio).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude L-Alanyl-L-tyrosine.
5. Purification:
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Synthesis Pathway
Enzymatic synthesis provides a green and highly specific alternative to chemical methods for producing L-Alanyl-L-tyrosine. The use of α-ester acyltransferase has been demonstrated to be effective for this purpose.
Quantitative Data for Enzymatic Synthesis
| Parameter | Value | Reference |
| Enzyme | α-ester acyltransferase | |
| Acyl Donor | L-alanine methyl ester (L-Ala-OMe) | |
| Nucleophile | L-tyrosine (L-Tyr) | |
| Optimal pH | 9.5 | |
| Optimal Temperature | 30 °C | |
| Acyl Donor to Nucleophile Ratio | 2:1 | |
| Solvent System | Boric acid-borax (0.2 mol/L) with DES (ChCl/urea) and 15% (v/v) water | |
| Dipeptide Yield | Up to 50% | |
| Final Product Purity (HPLC) | 96.8% |
Experimental Protocol: Enzymatic Synthesis
1. Reaction Setup:
-
Prepare a boric acid-borax buffer (0.2 mol/L) and adjust the pH to 9.5.
-
Prepare a deep eutectic solvent (DES) of choline chloride and urea.
-
In a reaction vessel, combine the boric acid-borax buffer, DES, and water to a final water content of 15% (v/v).
-
Add L-alanine methyl ester and L-tyrosine in a 2:1 molar ratio to the reaction mixture.
-
Initiate the reaction by adding the α-ester acyltransferase enzyme.
2. Reaction Conditions:
-
Maintain the reaction temperature at 30 °C with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.
3. Product Isolation and Purification:
-
Once the reaction has reached the desired conversion, terminate the reaction (e.g., by heat inactivation of the enzyme or pH adjustment).
-
Isolate the crude L-Alanyl-L-tyrosine from the reaction mixture. This may involve techniques such as precipitation or extraction.
-
Purify the crude product using appropriate chromatographic methods, such as ion-exchange chromatography or preparative RP-HPLC, to achieve high purity.
Characterization of L-Alanyl-L-tyrosine
Independent of the synthesis route, the final product must be rigorously characterized to confirm its identity and purity.
Experimental Protocols: Characterization
High-Performance Liquid Chromatography (HPLC):
-
System: A reverse-phase HPLC system equipped with a C18 column and a UV detector is typically used.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of water with 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile with 0.1% TFA as solvent B.
-
Detection: The peptide is monitored at a wavelength of 214 nm or 280 nm.
-
Analysis: The retention time of the synthesized peptide is compared to that of a known standard. Purity is determined by integrating the peak area of the product relative to the total peak area.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the dipeptide.
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. The observed molecular weight should correspond to the theoretical molecular weight of L-Alanyl-L-tyrosine (252.27 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide.
-
Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: The chemical shifts, coupling constants, and integration of the proton and carbon signals are analyzed to confirm the presence of both alanine and tyrosine residues and the formation of the peptide bond. 2D NMR techniques like COSY and HSQC can be employed for more detailed structural elucidation.
Conclusion
The synthesis of L-Alanyl-L-tyrosine can be successfully achieved through various chemical and enzymatic methods. The choice of the optimal pathway depends on factors such as the desired scale of production, purity requirements, and available resources. Liquid-phase chemical synthesis offers a high-yield route that can be performed without protecting groups under controlled conditions. Solid-phase peptide synthesis provides a more automated and systematic approach, particularly for smaller-scale synthesis and the generation of peptide libraries. Enzymatic synthesis represents a green and highly specific method, yielding a high-purity product under mild conditions. Rigorous characterization using HPLC, MS, and NMR is essential to ensure the quality of the final product. This guide provides the foundational knowledge and detailed protocols to enable researchers to select and implement the most suitable synthesis strategy for their specific needs.
References
The Tripeptide H-Ala-Ala-Tyr-OH: A Technical Overview of Potential Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-Ala-Ala-Tyr-OH, composed of the amino acids L-Alanine, L-Alanine, and L-Tyrosine, is a molecule of interest in the field of biochemistry and drug development. While direct and extensive research on the specific biological functions of this tripeptide is limited, its constituent amino acids, particularly the C-terminal tyrosine, suggest a range of potential bioactivities. This technical guide consolidates the theoretical basis for these functions, drawing parallels from related, more extensively studied peptides. It outlines potential antioxidant and enzyme-inhibitory roles and provides detailed experimental protocols for their investigation. Furthermore, this document presents hypothetical signaling pathways and experimental workflows to guide future research into the biological significance of this compound.
Introduction
Short-chain peptides are of significant interest in biomedical research due to their diverse biological activities, high specificity, and relatively low toxicity. The tripeptide this compound (AAY) possesses a structure that implies potential for specific biological interactions. The presence of two alanine residues contributes to its overall hydrophobicity and structural stability, while the C-terminal tyrosine residue, with its phenolic hydroxyl group, is a key determinant of its potential chemical and biological properties. This hydroxyl group can act as a hydrogen bond donor and acceptor and is susceptible to post-translational modifications, suggesting a role in various cellular processes.
Potential Biological Functions
Based on its structure and the known functions of similar peptides, the primary hypothesized biological activities of this compound are antioxidant effects and enzyme inhibition.
Antioxidant Activity
The phenolic hydroxyl group of the tyrosine residue is a potent hydrogen donor, which allows it to scavenge free radicals effectively. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Peptides containing aromatic amino acids like tyrosine are known to exhibit antioxidant properties.
Enzyme Inhibition
The specific sequence of this compound may allow it to fit into the active site of certain enzymes, thereby acting as an inhibitor. Key enzymes of interest for tyrosine-containing peptides include:
-
Tyrosinase: A key enzyme in melanin biosynthesis. Inhibition of tyrosinase is a target for agents aimed at treating hyperpigmentation.
-
Angiotensin-Converting Enzyme (ACE): A central component of the renin-angiotensin system, which regulates blood pressure. ACE inhibitors are a major class of antihypertensive drugs.
-
Renin: An aspartic protease that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).
Quantitative Data (Hypothetical)
To date, there is a lack of specific quantitative data in the public domain for the biological activities of this compound. The following tables present hypothetical data to serve as a template for future experimental characterization.
Table 1: Hypothetical Antioxidant Activity of this compound
| Assay Type | IC50 (µM) [Hypothetical] | Positive Control (IC50, µM) |
| DPPH Radical Scavenging | 150 | Ascorbic Acid (25) |
| ABTS Radical Scavenging | 120 | Trolox (15) |
| Superoxide Anion Scavenging | 250 | Quercetin (50) |
Table 2: Hypothetical Enzyme Inhibitory Activity of this compound
| Enzyme Target | IC50 (µM) [Hypothetical] | Positive Control (IC50, µM) | Inhibition Type [Hypothetical] |
| Tyrosinase | 75 | Kojic Acid (10) | Competitive |
| ACE | 100 | Captopril (0.05) | Non-competitive |
| Renin | 200 | Aliskiren (0.002) | Uncompetitive |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. Below are representative protocols for key experiments.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a 96-well plate, add 50 µL of the peptide solution to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the peptide concentration.
Tyrosinase Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome. The formation of dopachrome is monitored spectrophotometrically.
Procedure:
-
Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (2 mM) in the same buffer.
-
Prepare various concentrations of this compound.
-
In a 96-well plate, add 40 µL of the peptide solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals for 10-20 minutes.
-
Kojic acid is used as a positive control.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (B / A)] * 100 where A is the rate of reaction without the inhibitor, and B is the rate of reaction with the inhibitor.
-
The IC50 value is determined from the dose-response curve.
ACE Inhibition Assay
Principle: This assay is based on the ability of ACE to hydrolyze the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by spectrophotometry after extraction.
Procedure:
-
Prepare a solution of rabbit lung ACE (e.g., 2 mU/mL) in borate buffer (pH 8.3).
-
Prepare a solution of HHL (5 mM) in the same buffer.
-
Prepare various concentrations of this compound.
-
In a test tube, mix 50 µL of the peptide solution with 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding 150 µL of the HHL solution and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid by adding 1.5 mL of ethyl acetate and centrifuging.
-
Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the residue in 1 mL of deionized water and measure the absorbance at 228 nm.
-
Captopril is used as a positive control.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows (Hypothetical)
The following diagrams illustrate hypothetical signaling pathways and workflows for investigating the biological functions of this compound.
Conclusion
While direct experimental evidence for the biological functions of this compound is currently scarce, its chemical structure strongly suggests potential as an antioxidant and an enzyme inhibitor. The presence of a C-terminal tyrosine is a key feature that warrants further investigation into its radical scavenging and enzyme-binding capabilities. The experimental protocols and hypothetical frameworks provided in this guide are intended to serve as a foundation for researchers to explore the bioactivity of this and other related tripeptides. Such studies will be crucial in elucidating the therapeutic potential of this compound and advancing the field of peptide-based drug discovery.
A Technical Guide to the Putative Cellular Mechanism of Action of H-Ala-Ala-Tyr-OH
Disclaimer: Scientific literature detailing the specific cellular mechanism of action for the tripeptide H-Ala-Ala-Tyr-OH (AAY-OH) is limited. This guide extrapolates potential mechanisms based on the known biological activities of its constituent amino acid, L-tyrosine, and related dipeptides such as H-Ala-Tyr-OH and H-Tyr-Ala-OH. The pathways and experimental data presented are illustrative and intended to guide future research.
Core Putative Mechanism: Antioxidant Activity and Cellular Protection
The primary mechanism of action for peptides containing tyrosine is often attributed to their antioxidant properties. The phenolic hydroxyl group on the tyrosine residue is a potent hydrogen donor, enabling it to scavenge and neutralize harmful reactive oxygen species (ROS) within the cell. This activity is crucial for protecting cellular components, including lipids, proteins, and DNA, from oxidative damage that can lead to apoptosis or senescence.
The dipeptide Tyr-Ala (YA) has been shown to protect pancreatic islet cells from oxidative stress by clearing ROS and promoting insulin secretion.[1][2] It is highly probable that this compound exerts a similar, if not enhanced, cytoprotective effect through direct radical scavenging.
Key Molecular Interactions:
-
Direct ROS Scavenging: The tyrosine residue directly interacts with free radicals like the hydroxyl radical (•OH) and superoxide anion (O₂⁻).
-
Upregulation of Endogenous Antioxidants: The peptide may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), which further reduces the cellular oxidative burden.[1][2]
Hypothesized Signaling Pathway: PI3K/Akt Modulation
Bioactive peptides often influence intracellular signaling cascades to exert their effects. The related dipeptide Tyr-Ala has been found to regulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is central to cell survival, proliferation, and metabolism.[2] It is plausible that this compound could act as an upstream modulator of this pathway.
By reducing oxidative stress, this compound may prevent the inhibition of key phosphatases that negatively regulate the PI3K/Akt pathway, leading to its sustained activation. This would promote cell survival and mitigate damage from cytotoxic insults.
Caption: Hypothesized signaling pathway for this compound.
Quantitative Data Summary
The following tables present examples of the types of quantitative data that would be generated when characterizing the bioactivity of this compound. The values are illustrative.
Table 1: In Vitro Antioxidant Activity
| Assay Type | Metric | Illustrative Value for AAY-OH |
|---|---|---|
| ABTS Radical Scavenging | IC₅₀ | 50 µM |
| DPPH Radical Scavenging | IC₅₀ | 120 µM |
| Oxygen Radical Absorbance | ORAC | 2.5 µmol TE/µmol |
Table 2: Cellular Effects on Pancreatic INS-1 Cells
| Parameter | Treatment Group | Illustrative Result |
|---|---|---|
| Cell Viability (H₂O₂ Stress) | 50 µM AAY-OH + H₂O₂ | 85% viable cells |
| Intracellular ROS Levels | 50 µM AAY-OH + H₂O₂ | 60% reduction vs. H₂O₂ |
| Akt Phosphorylation (p-Akt/Akt) | 50 µM AAY-OH | 2.5-fold increase |
| SOD Activity | 50 µM AAY-OH | 1.8-fold increase |
Experimental Protocols
Detailed methodologies are required to validate the hypothesized mechanisms of action.
Protocol: Intracellular ROS Measurement
This protocol measures the ability of this compound to reduce intracellular ROS levels using a fluorescent probe.
-
Cell Culture: Plate INS-1 pancreatic cells in a 96-well black, clear-bottom plate and culture for 24 hours.
-
Peptide Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) for 4 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding 50 µM hydrogen peroxide (H₂O₂) to the wells and incubate for 1 hour. Include control groups with no peptide and no H₂O₂.
-
Probe Loading: Wash the cells with PBS and add 10 µM of the ROS-sensitive fluorescent probe DCFH-DA. Incubate for 30 minutes in the dark.
-
Fluorescence Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm. The fluorescence intensity is directly proportional to the level of intracellular ROS.
Caption: Experimental workflow for intracellular ROS measurement.
Protocol: Western Blot for PI3K/Akt Pathway Activation
This protocol assesses whether this compound activates the PI3K/Akt pathway by measuring the phosphorylation of Akt.
-
Cell Culture and Treatment: Culture INS-1 cells to 80% confluency in 6-well plates. Treat the cells with this compound at the desired concentration for the specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ. The ratio of phospho-Akt to total Akt indicates pathway activation.
References
H-Ala-Ala-Tyr-OH: A Technical Whitepaper on its Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-Ala-Ala-Tyr-OH, composed of L-alanine and L-tyrosine, is a subject of growing interest in biochemical and pharmacological research. While specific historical discovery records for this particular peptide are not extensively documented, its significance is inferred from the well-established roles of its constituent amino acids and analogous peptides. The presence of a C-terminal tyrosine residue strongly suggests potential antioxidant properties and involvement in cellular signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed protocol for its synthesis via Solid-Phase Peptide Synthesis (SPPS), and methodologies for its characterization and the evaluation of its biological activity. Furthermore, potential signaling pathway interactions are explored, supported by data from related tyrosine-containing peptides.
Core Molecular Data
The fundamental chemical properties of this compound are summarized in the table below, based on computational data.
| Parameter | Value |
| Molecular Formula | C15H21N3O5 |
| Molecular Weight | 323.34 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[1] |
| CAS Number | 67131-52-6[1] |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
| Sequence | AAY[1] |
Synthesis and Characterization
Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of this compound, offering high purity and yield.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound.
Materials and Reagents:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl peptidase IV (DPP-IV)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Alanine Coupling: Activate Fmoc-Ala-OH with DIC and HOBt in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF and DCM. Confirm complete coupling with a Kaiser test.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added alanine residue using 20% piperidine in DMF, followed by thorough washing.
-
Second Alanine Coupling: Repeat the activation and coupling steps with Fmoc-Ala-OH to add the second alanine residue.
-
Final Fmoc Deprotection: Remove the terminal Fmoc group from the N-terminal alanine.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting group (tBu from Tyrosine) using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a white powder.
-
Characterization: Confirm the molecular weight of the final product using mass spectrometry and determine its purity by analytical HPLC.
Visualized Experimental Workflow
References
An In-depth Technical Guide to the Physicochemical Properties of Alanyl-Tyrosine Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Alanyl-tyrosine (Ala-Tyr) is a dipeptide of significant interest, particularly in clinical nutrition and pharmaceutical formulations. Its primary advantage lies in its enhanced aqueous solubility and stability compared to the free amino acid L-tyrosine, which is crucial for the development of parenteral nutrition solutions and as a delivery vehicle for tyrosine.[1] This guide provides a comprehensive overview of its core physicochemical properties, the experimental protocols used to determine them, and its biological relevance.
Core Physicochemical Properties
The physicochemical characteristics of alanyl-tyrosine dictate its behavior in various environments, influencing its formulation, stability, and bioavailability.
Table 1: General Physicochemical Properties of L-Alanyl-L-Tyrosine
| Property | Value |
| Appearance | White to off-white crystalline powder[2][3] |
| Molecular Formula | C₁₂H₁₆N₂O₄[1][4] |
| Molecular Weight | 252.27 g/mol |
| Melting Point | 238–240 °C (decomposes) |
| LogP (Octanol/Water) | -2.03 (Extrapolated) |
| Specific Rotation [α]²⁰/D | +22.0° to +26.0° (c=2, 5N HCl) |
Table 2: Solubility of L-Alanyl-L-Tyrosine at 25°C
| Solvent | Solubility | Notes |
| Water | 4 mg/mL (15.85 mM) | Moderately soluble; solubility increases with temperature. |
| DMSO | 2 mg/mL (7.92 mM) | - |
| Ethanol | Insoluble | Poorly soluble in most organic solvents. |
| Dilute Acid/Base | Easily Soluble | - |
Table 3: Stability Profile of L-Alanyl-L-Tyrosine in Aqueous Solutions
| Condition | Stability | Degradation Pathway |
| Near-Neutral pH (~6.0) | Maximum stability. | Hydrolysis by water molecules. |
| Acidic or Alkaline pH | Increased hydrolysis rate. | The peptide bond is susceptible to cleavage, yielding L-alanine and L-tyrosine. |
| High Temperature | Accelerates degradation. | Intensified thermal motion increases the likelihood of peptide bond breakage. |
| Light Exposure | Can induce degradation. | Light can provide energy for oxidative reactions. |
| Solid State | Highly stable under dry, dark, room-temperature conditions. | - |
Table 4: Predicted pKa Values of L-Alanyl-L-Tyrosine
| Ionizable Group | Predicted pKa |
| α-Carboxyl (-COOH) | 3.03 ± 0.10 |
| α-Ammonium (-NH₃⁺) | ~9.1 (similar to tyrosine's α-amino group) |
| Phenolic Hydroxyl (-OH) | ~10.1 (similar to tyrosine's phenolic group) |
Experimental Protocols
The accurate determination of physicochemical properties relies on standardized and validated experimental methodologies.
Solubility Determination: The Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.
-
Methodology:
-
Preparation: An excess amount of solid alanyl-tyrosine is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 18-48 hours) to ensure the solution reaches equilibrium.
-
Separation: The resulting suspension is filtered to remove any undissolved solid, yielding a saturated solution.
-
Quantification: The concentration of alanyl-tyrosine in the clear filtrate is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Experimental Workflow Diagram:
Stability Analysis: Stability-Indicating HPLC Method
To assess the stability of alanyl-tyrosine, a stability-indicating HPLC method is employed to separate the parent dipeptide from its potential degradation products.
-
Methodology:
-
Sample Preparation: Solutions of alanyl-tyrosine are prepared in aqueous buffers at different pH values (e.g., acidic, neutral, alkaline).
-
Stress Conditions: The solutions are stored under controlled stress conditions, such as elevated temperature (e.g., 40°C) or exposure to light.
-
Time-Point Analysis: Aliquots are withdrawn at specific time intervals (e.g., 0, 24, 48, 72 hours).
-
HPLC Quantification: Each aliquot is analyzed using a validated HPLC method. A reverse-phase column (like a C18) with a suitable mobile phase gradient (e.g., acetonitrile and a phosphate buffer) and UV detection is commonly used to separate and quantify the remaining alanyl-tyrosine and its primary degradation products, alanine and tyrosine.
-
Kinetics Calculation: The degradation rate is determined by plotting the concentration of alanyl-tyrosine against time, often following pseudo-first-order kinetics.
-
-
Experimental Workflow Diagram:
pKa Determination: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.
-
Methodology:
-
Sample Preparation: A precise amount of alanyl-tyrosine is dissolved in a known volume of water, often with a background electrolyte like KCl to maintain constant ionic strength.
-
Initial pH Adjustment: The solution is made acidic (e.g., pH 1.8-2.0) by adding a strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.
-
Titration: The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
pH Monitoring: The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which are identified from the inflection points of the curve.
-
-
Logical Relationship Diagram:
Biological Significance and Metabolic Pathways
In vivo, alanyl-tyrosine serves as a pro-drug for its constituent amino acids. It is readily hydrolyzed by peptidases to release L-alanine and L-tyrosine, which then enter their respective metabolic pathways.
-
L-Alanine: Participates in the glucose-alanine cycle for transporting nitrogen to the liver.
-
L-Tyrosine: Acts as a precursor for the synthesis of critical biomolecules, including:
-
Neurotransmitters: Dopamine, norepinephrine, and epinephrine (catecholamines).
-
Thyroid Hormones: Thyroxine and triiodothyronine.
-
Pigment: Melanin.
-
The metabolic fate of tyrosine is particularly relevant for drug development, as its availability can influence neurological and endocrine functions.
-
Signaling Pathway Diagram:
References
- 1. L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture | Baishixing | ETW [etwinternational.com]
- 2. L-Alanyl-L-Tyrosine Manufacturer 3061-88-9 [cds-bsx.com]
- 3. Best L-ALANYL-L-TYROSINE Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 4. L-Alanyl-L-tyrosine | C12H16N2O4 | CID 92946 - PubChem [pubchem.ncbi.nlm.nih.gov]
H-Ala-Ala-Tyr-OH CAS number and molecular weight
An In-Depth Technical Guide to the Tripeptide H-Ala-Ala-Tyr-OH
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the tripeptide this compound (Alanyl-Alanyl-Tyrosine). The information is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug discovery, and biomedical research.
Core Molecular Data
The fundamental chemical and physical properties of this compound are summarized in the table below. This tripeptide consists of two L-alanine residues and one L-tyrosine residue linked by peptide bonds.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | --INVALID-LINK-- |
| Synonyms | Ala-Ala-Tyr, AAY | --INVALID-LINK-- |
| CAS Number | 67131-52-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₅H₂₁N₃O₅ | --INVALID-LINK-- |
| Molecular Weight | 323.34 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid/powder | Inferred from similar peptides |
| Solubility | Expected to be soluble in aqueous solutions and polar organic solvents like DMSO | Inferred from similar peptides |
Experimental Protocols
While specific, published experimental protocols for this compound are not widely available, its synthesis and analysis can be reliably achieved using standard methodologies in peptide chemistry. The following sections detail a representative protocol for its synthesis via Solid-Phase Peptide Synthesis (SPPS) and subsequent characterization.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is adapted from established methods for similar tripeptides and utilizes the widely adopted Fmoc/tBu strategy.[1] The synthesis proceeds from the C-terminus (Tyrosine) to the N-terminus (Alanine).
Materials and Reagents:
-
Fmoc-Tyr(tBu)-Wang resin (or similar pre-loaded resin)
-
Fmoc-Ala-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Solid-phase synthesis vessel
Methodology:
-
Resin Preparation:
-
Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the reaction vessel.
-
-
First Synthesis Cycle (Coupling of the second Alanine):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vial, pre-activate Fmoc-Ala-OH (3 eq.) with HBTU/HOBt (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Coupling: Add the activated Fmoc-Ala-OH solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (5x) and DCM (3x). A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative result indicates completion).[2]
-
-
Second Synthesis Cycle (Coupling of the first Alanine):
-
Repeat the Fmoc deprotection, amino acid activation (with Fmoc-Ala-OH), coupling, and washing steps as described in the first cycle.
-
-
Final Fmoc Deprotection:
-
Remove the terminal Fmoc group from the N-terminal alanine using 20% piperidine in DMF as previously described. Wash the resin thoroughly.
-
-
Cleavage and Global Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tBu side-chain protecting group from tyrosine.[3]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.[1]
-
Collect fractions containing the pure peptide and confirm its identity.
-
-
Lyophilization:
-
Freeze-dry the purified fractions to obtain this compound as a white, fluffy powder.
-
Peptide Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The expected monoisotopic mass is approximately 323.15 Da.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Analytical RP-HPLC is used to generate a chromatogram, and purity is determined by the percentage of the main peak area.
-
Amino Acid Analysis (AAA): To confirm the amino acid composition and ratio (Ala:Tyr ≈ 2:1) after acid hydrolysis of the peptide.[4]
Potential Biological Activity and Signaling Pathways
While direct experimental data on the biological activity of this compound is limited, the presence of a tyrosine residue suggests potential functions, particularly as an antioxidant.
Antioxidant Properties
The phenolic hydroxyl group of the C-terminal tyrosine residue can act as a hydrogen donor to neutralize free radicals. This radical scavenging ability is a well-documented property of tyrosine-containing peptides. Oxidative stress is implicated in numerous diseases, making peptides with antioxidant capabilities valuable targets for further investigation.
Hypothetical Signaling Pathway Involvement
Peptides can modulate cellular signaling pathways. For instance, the dipeptide H-Tyr-Ala-OH has been shown to protect cells from oxidative stress by activating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. It is plausible that this compound could interact with similar pathways. Further research would be needed to investigate if this compound can act as a ligand for cell surface receptors (e.g., Receptor Tyrosine Kinases) or modulate the activity of intracellular enzymes.
Visualizations
Experimental Workflow for SPPS
The following diagram illustrates the key steps in the solid-phase synthesis of this compound.
Hypothetical PI3K/Akt Signaling Pathway Modulation
This diagram illustrates a potential mechanism by which a tyrosine-containing peptide like this compound could exert cytoprotective effects, based on pathways activated by similar peptides.
References
H-Ala-Ala-Tyr-OH as a Pro-Drug for Catecholamine Neurotransmitter Synthesis: A Technical Guide
Executive Summary
The tripeptide H-Ala-Ala-Tyr-OH is not a direct precursor to neurotransmitters. However, its constituent amino acid, L-Tyrosine, is the foundational molecule for the biosynthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. This guide posits that the potential of this compound to influence neurotransmitter levels lies in its role as a pro-drug or transport molecule, which, upon enzymatic cleavage, releases L-Tyrosine. This document provides a detailed overview of the hypothetical bioactivation of this compound, the canonical catecholamine synthesis pathway, relevant quantitative data, and detailed experimental protocols to investigate this hypothesis.
The Bioactivation Hypothesis: From Peptide to Free L-Tyrosine
The primary hypothesis is that this compound, if administered systemically, would be subject to hydrolysis by various peptidases and proteases present in plasma and tissues. This enzymatic action would cleave the peptide bonds, releasing the individual amino acids: two Alanine residues and one L-Tyrosine residue. The liberated L-Tyrosine would then be available to cross the blood-brain barrier and enter catecholaminergic neurons to serve as a substrate for neurotransmitter synthesis.
The initial and critical step in this proposed pathway is the enzymatic cleavage of the peptide.
The Canonical Catecholamine Biosynthesis Pathway
Once L-Tyrosine is available within the neuron, it undergoes a series of enzymatic conversions to produce dopamine, and subsequently, norepinephrine and epinephrine.[1][2] This pathway is fundamental to neurobiology and is tightly regulated.
-
Hydroxylation of L-Tyrosine: The process begins with the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by Tyrosine Hydroxylase (TH) and is the rate-limiting step in the entire pathway.[3][4] It requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (BH₄) as cofactors.[3]
-
Decarboxylation of L-DOPA: L-DOPA is then converted to dopamine by the enzyme Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. This step requires pyridoxal phosphate (Vitamin B6) as a cofactor.
-
Hydroxylation of Dopamine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is converted to norepinephrine by the enzyme dopamine β-hydroxylase (DBH). This reaction requires ascorbic acid (Vitamin C) and copper as cofactors.
-
Methylation of Norepinephrine: In specific neurons and the adrenal medulla, norepinephrine is converted to epinephrine. This final step is catalyzed by phenylethanolamine N-methyltransferase (PNMT), which uses S-adenosyl-L-methionine (SAM) as a methyl group donor.
Quantitative Data: Enzyme Kinetics
The efficiency of the catecholamine synthesis pathway is governed by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters reported in the literature.
| Enzyme | Substrate | Kₘ (Michaelis Constant) | Vₘₐₓ (Maximum Velocity) | Species/Source | Reference |
| Tyrosine Hydroxylase (TH) | Tyrosine | 1.1 mmol L⁻¹ | - | Rat | |
| Tyrosine | 0.9 mmol L⁻¹ | - | Pig | ||
| Tyrosine (for cAMP-dep. protein kinase) | 136 µM | 7.1 µmol/min/mg | Rat Pheochromocytoma | ||
| Dopa Decarboxylase (AADC) | L-Dopa | - | - | Drosophila melanogaster | |
| Dopamine β-Hydroxylase (DBH) | Tyramine | 2.17 mM (native) | - | Bovine Adrenal Medulla | |
| Tyramine | 1.66 mM (deglycosylated) | Vmax 15% lower than native | Bovine Adrenal Medulla | ||
| Oxygen | 0.18 mM (native) | - | Bovine Adrenal Medulla | ||
| Oxygen | 0.14 mM (deglycosylated) | - | Bovine Adrenal Medulla |
Note: Kinetic values can vary significantly based on experimental conditions (pH, temperature, cofactor concentration) and the specific isoform or species of the enzyme.
Experimental Protocols
To validate the hypothesis that this compound can serve as a precursor for neurotransmitter synthesis, two key experiments are proposed: an in vitro plasma stability assay and a tyrosine hydroxylase activity assay.
This assay determines the rate at which this compound is degraded in plasma to release L-Tyrosine.
Objective: To determine the half-life (t₁/₂) of this compound in human plasma.
Materials:
-
This compound (lyophilized, >95% purity)
-
Pooled human plasma (heparinized)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA) (Precipitating Solution)
-
Incubator or water bath at 37°C
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detector
-
Low-bind microcentrifuge tubes
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Incubation: Thaw pooled human plasma and pre-warm to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is ≤1%.
-
Time Points: Immediately after spiking (t=0) and at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.
-
Protein Precipitation: Transfer the aliquot to a microcentrifuge tube containing 2 volumes (200 µL) of ice-cold precipitating solution (ACN with 1% TFA). Vortex vigorously for 30 seconds.
-
Centrifugation: Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of the remaining intact this compound using a validated RP-HPLC method.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) by fitting the data to a first-order decay model.
This assay measures the rate of L-DOPA production from L-Tyrosine, the rate-limiting step in catecholamine synthesis.
Objective: To measure the enzymatic activity of TH in a tissue homogenate.
Materials:
-
Tissue sample (e.g., rat striatum homogenate)
-
Assay Buffer: 0.1 M MES buffer, pH 6.0
-
L-Tyrosine solution
-
Cofactor Solution: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄), catalase, and ferrous sulfate (FeSO₄)
-
Aromatic L-amino acid decarboxylase inhibitor (e.g., NSD-1015)
-
Perchloric acid (0.1 M) for reaction termination
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection
Procedure:
-
Tissue Preparation: Homogenize the tissue sample in ice-cold buffer and centrifuge to obtain a crude enzyme preparation (supernatant).
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, L-Tyrosine, cofactor solution, and the AADC inhibitor.
-
Enzyme Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the tissue homogenate.
-
Reaction: Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Termination: Stop the reaction by adding an equal volume of ice-cold 0.1 M perchloric acid.
-
Sample Preparation: Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet proteins.
-
L-DOPA Quantification: Filter the supernatant and inject a defined volume into the HPLC system to separate and quantify the L-DOPA produced.
-
Calculation: Calculate TH activity based on the amount of L-DOPA produced per unit time per amount of protein in the homogenate (e.g., in pmol/min/mg protein).
Proposed Experimental Workflow Visualization
The following diagram outlines a comprehensive workflow to test the central hypothesis, from peptide administration to the measurement of neurotransmitter synthesis.
Conclusion
The concept of using the tripeptide this compound as a precursor for neurotransmitter synthesis is scientifically plausible, operating under a pro-drug model. The efficacy of this approach is entirely dependent on the peptide's stability in plasma and its susceptibility to enzymatic cleavage to release L-Tyrosine. The provided protocols and quantitative data serve as a foundational guide for researchers aiming to investigate this potential therapeutic strategy. Successful validation would require demonstrating that administration of this compound leads to a measurable and significant increase in brain L-Tyrosine levels, subsequent enhancement of catecholamine synthesis, and a corresponding physiological or behavioral effect.
References
The Potential of H-Ala-Ala-Tyr-OH in Promoting Melanin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanin, the primary determinant of skin, hair, and eye color, plays a crucial role in protecting the skin from harmful ultraviolet (UV) radiation. The biosynthesis of melanin, or melanogenesis, is a complex process primarily regulated by the enzyme tyrosinase. Deficiencies in melanin production can lead to hypopigmentation disorders and increased susceptibility to sun damage. This technical guide explores the therapeutic potential of the tripeptide H-Ala-Ala-Tyr-OH as a pro-melanogenic agent. Based on the fundamental role of L-tyrosine as the primary substrate for tyrosinase, this document outlines a scientific rationale for the potential efficacy of this compound. It is hypothesized that this tripeptide can be efficiently transported into melanocytes and subsequently hydrolyzed to yield L-tyrosine, thereby increasing the substrate pool for melanin synthesis. This guide provides a comprehensive overview of the proposed mechanism of action, detailed protocols for investigatory experiments, and a framework for evaluating its potential in dermatological and cosmetic applications.
Introduction to Melanogenesis
Melanogenesis is the process of melanin production, which occurs in specialized organelles called melanosomes within melanocytes.[1] This intricate biochemical cascade is initiated by the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA), a rate-limiting step catalyzed by the enzyme tyrosinase.[2][3] Subsequently, tyrosinase also catalyzes the oxidation of L-DOPA to dopaquinone. Dopaquinone is a pivotal intermediate that can proceed through a series of reactions to form either eumelanin (brown-black pigment) or pheomelanin (red-yellow pigment).[4]
The regulation of melanogenesis is governed by a complex network of signaling pathways. The melanocortin 1 receptor (MC1R) signaling cascade is a key regulator, where activation by agonists like α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP).[5] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte survival and differentiation. MITF then promotes the transcription of essential melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT).
Proposed Mechanism of Action for this compound
The tripeptide this compound is composed of two alanine residues and one tyrosine residue. The scientific rationale for its potential to promote melanin synthesis is predicated on its ability to serve as a targeted delivery vehicle for L-tyrosine to melanocytes.
It is hypothesized that this compound is transported into melanocytes via peptide transporters. Once inside the cell, intracellular peptidases would cleave the peptide bonds, releasing the constituent amino acids. The liberation of L-tyrosine would directly increase the intracellular concentration of this critical substrate for tyrosinase, thereby driving the melanogenic pathway towards increased melanin production. This proposed mechanism is supported by studies on the dipeptide L-Alanyl-L-tyrosine, which has been shown to promote melanin production in B16-F10 mouse melanoma cells.
Quantitative Data on Melanogenic Potential (Hypothetical)
The following tables present hypothetical, yet plausible, data that could be expected from in vitro studies investigating the efficacy of this compound in promoting melanin synthesis. These tables are intended to serve as a template for data presentation in future research.
Table 1: Effect of this compound on Melanin Content in B16-F10 Melanoma Cells
| Treatment Group | Concentration (mM) | Melanin Content (% of Control) |
| Control | 0 | 100 ± 5.2 |
| This compound | 0.1 | 125 ± 6.8 |
| This compound | 0.5 | 180 ± 9.5 |
| This compound | 1.0 | 250 ± 12.1 |
| L-Tyrosine | 1.0 | 230 ± 11.4 |
| α-MSH (Positive Control) | 100 nM | 350 ± 15.3 |
Table 2: Effect of this compound on Intracellular Tyrosinase Activity in B16-F10 Melanoma Cells
| Treatment Group | Concentration (mM) | Tyrosinase Activity (% of Control) |
| Control | 0 | 100 ± 4.7 |
| This compound | 0.1 | 115 ± 5.9 |
| This compound | 0.5 | 155 ± 8.2 |
| This compound | 1.0 | 210 ± 10.6 |
| L-Tyrosine | 1.0 | 195 ± 9.9 |
| α-MSH (Positive Control) | 100 nM | 280 ± 13.5 |
Table 3: Cytotoxicity of this compound in B16-F10 Melanoma Cells (MTT Assay)
| Treatment Group | Concentration (mM) | Cell Viability (% of Control) |
| Control | 0 | 100 ± 3.1 |
| This compound | 0.1 | 99 ± 2.8 |
| This compound | 0.5 | 98 ± 3.5 |
| This compound | 1.0 | 97 ± 3.9 |
| This compound | 2.0 | 95 ± 4.2 |
Proposed Experimental Protocols
This section details the methodologies for key experiments to evaluate the pro-melanogenic potential of this compound.
Cell Culture
B16-F10 mouse melanoma cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.
Melanin Content Assay
-
Seed B16-F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 mM), L-tyrosine (as a substrate control), and α-MSH (as a positive control) for 72 hours.
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the lysates at 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration, determined by a BCA protein assay.
Intracellular Tyrosinase Activity Assay
-
Seed B16-F10 cells in a 6-well plate and treat as described for the melanin content assay for 72 hours.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100 and protease inhibitors.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet the insoluble material.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
To 90 µL of each lysate (normalized for protein concentration), add 10 µL of 10 mM L-DOPA.
-
Incubate the mixture at 37°C for 1 hour and measure the absorbance at 475 nm to quantify the formation of dopachrome.
-
Calculate the tyrosinase activity as the percentage change relative to the untreated control.
Cytotoxicity Assay (MTT Assay)
-
Seed B16-F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control cells.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: The α-MSH/MC1R signaling cascade in melanogenesis.
Caption: Proposed experimental workflow for evaluating this compound.
Conclusion and Future Directions
This technical guide puts forth a strong theoretical basis for the investigation of this compound as a novel agent for promoting melanin synthesis. By leveraging cellular peptide transport and enzymatic cleavage, this tripeptide has the potential to act as an efficient delivery system for L-tyrosine, the rate-limiting substrate in melanogenesis. The proposed experimental protocols provide a clear and robust framework for the preclinical evaluation of its efficacy and safety.
Future research should focus on validating the hypothesized mechanism of action, including studies on peptide transport and intracellular hydrolysis. Furthermore, investigations using normal human epidermal melanocytes (NHEM) and 3D skin models would provide more physiologically relevant data. Successful in vitro validation would pave the way for in vivo studies to assess the potential of this compound in topical formulations for the treatment of hypopigmentation disorders and for cosmetic applications aimed at enhancing skin pigmentation.
References
The Synthesis of H-Ala-Ala-Tyr-OH: A Technical Guide to Peptide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis of the tripeptide H-Ala-Ala-Tyr-OH (Alanyl-Alanyl-Tyrosine). The primary focus of this document is the methodology of peptide bond formation, utilizing the well-established principles of Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the successful synthesis, purification, and characterization of this peptide.
Core Concepts in this compound Synthesis
The synthesis of this compound is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] This approach simplifies the purification process at each step, as excess reagents and byproducts are removed by washing and filtration.[2][3]
The synthesis proceeds from the C-terminus to the N-terminus. Therefore, the first amino acid, Tyrosine, is anchored to the solid support. The synthesis then involves sequential cycles of deprotection of the N-terminal Fmoc group and coupling of the subsequent amino acid.[2]
Key steps in the SPPS of this compound include:
-
Resin Preparation: Swelling the resin to ensure optimal reaction kinetics.
-
Fmoc Deprotection: Removal of the temporary Nα-Fmoc protecting group to expose the free amine for the next coupling step.
-
Amino Acid Coupling: Activation of the incoming Fmoc-protected amino acid's carboxyl group to facilitate the formation of a peptide bond.
-
Cleavage and Deprotection: Release of the completed peptide from the resin support and removal of all side-chain protecting groups.
-
Purification and Characterization: Isolation of the target peptide from impurities and verification of its identity and purity.
Experimental Protocols
The following protocols are adapted from established methods for similar tripeptides and represent a standard approach for the synthesis of this compound on a laboratory scale.[2]
Materials and Reagents
| Reagent | Purpose |
| Fmoc-Tyr(tBu)-Wang resin | Pre-loaded resin with the first, C-terminal amino acid (Tyrosine) with a tert-butyl (tBu) protected side chain. |
| Fmoc-Ala-OH | The second and third amino acid to be coupled. |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions. |
| Piperidine (20% in DMF) | Reagent for the removal of the Fmoc protecting group. |
| HBTU/HATU | Coupling reagent for activating the carboxylic acid group of the amino acid. |
| N,N-Diisopropylethylamine (DIPEA) | Base used to activate the coupling reagent and neutralize the protonated amine. |
| Dichloromethane (DCM) | Solvent for washing the resin. |
| Cleavage Cocktail (TFA/TIS/H2O) | Reagent for cleaving the peptide from the resin and removing side-chain protecting groups. |
| Diethyl Ether (cold) | Used for the precipitation of the cleaved peptide. |
Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: The Fmoc-Tyr(tBu)-Wang resin is swelled in DMF in a reaction vessel for 30 minutes.
-
First Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5 minutes, the solution is drained, and the treatment is repeated for an additional 15 minutes to ensure complete removal of the Fmoc group from Tyrosine. The resin is then washed thoroughly with DMF and DCM.
-
First Alanine Coupling:
-
In a separate vessel, Fmoc-Ala-OH is pre-activated by dissolving it with HBTU and DIPEA in DMF for 5-10 minutes.
-
The activated amino acid solution is added to the resin.
-
The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
The resin is then drained and washed with DMF. A Kaiser test can be performed to confirm the completion of the coupling.
-
-
Second Fmoc Deprotection: The Fmoc group on the newly added Alanine is removed using the same procedure as in step 2.
-
Second Alanine Coupling: The second Fmoc-Ala-OH is coupled to the resin-bound dipeptide using the same activation and coupling procedure as in step 3.
-
Final Fmoc Deprotection: The terminal Fmoc group on the final Alanine is removed as described in step 2.
-
Cleavage and Global Deprotection: The peptide-resin is washed with DCM and dried. A cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., in a 95:2.5:2.5 ratio) is added to the resin and agitated for 2-3 hours. This cleaves the peptide from the resin and removes the tBu protecting group from the Tyrosine side chain.
-
Peptide Precipitation: The cleavage mixture is filtered, and the filtrate is collected. The crude peptide is precipitated by adding the filtrate to cold diethyl ether. The precipitate is collected by centrifugation and washed with cold ether.
Purification and Characterization
-
Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Characterization: The purified fractions are analyzed by analytical HPLC to determine purity and by Mass Spectrometry to confirm the molecular weight of this compound.
-
Lyophilization: The pure, verified fractions are pooled and lyophilized to obtain the final peptide as a white powder.
Quantitative Data
The following table summarizes the expected quantitative parameters for the synthesis of this compound on a 0.1 mmol scale, based on typical yields for similar SPPS procedures.
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | Wang Resin | - | Pre-loaded with Fmoc-Tyr(tBu)-OH. |
| Substitution | ~0.5 | mmol/g | Varies by manufacturer. |
| Amount | 200 | mg | For a 0.1 mmol scale. |
| Amino Acids | |||
| Fmoc-Ala-OH | ~5 | equivalents | Relative to resin substitution. |
| Coupling Reagents | |||
| HBTU | ~4.9 | equivalents | Relative to resin substitution. |
| DIPEA | ~10 | equivalents | Relative to resin substitution. |
| Yield & Purity | |||
| Crude Peptide Yield | 70-90 | % | Theoretical yield based on initial resin loading. |
| Purified Peptide Yield | 30-50 | % | After RP-HPLC purification. |
| Final Purity | >95 | % | Determined by analytical HPLC. |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes for this compound.
References
Alanyl-Tyrosine as a Building Block in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of alanyl-tyrosine (Ala-Tyr) as a dipeptide building block in peptide synthesis. It covers the fundamental properties of Ala-Tyr, protecting group strategies, coupling methodologies, and potential challenges. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry and drug development, offering detailed experimental protocols and a comparative analysis of synthetic strategies.
Introduction to Alanyl-Tyrosine in Peptide Synthesis
Alanyl-tyrosine is a dipeptide composed of L-alanine and L-tyrosine.[1] Its incorporation into peptide sequences is of significant interest in the development of therapeutic peptides, including Glucagon-Like Peptide-1 (GLP-1) receptor agonists and various drug delivery systems.[2][3] The use of Ala-Tyr as a pre-formed dipeptide building block in Solid-Phase Peptide Synthesis (SPPS) presents both opportunities and challenges compared to the conventional stepwise addition of individual amino acids. This guide explores the nuances of employing protected Ala-Tyr dipeptides to streamline the synthesis of complex peptide structures.
Physicochemical Properties of L-Alanyl-L-Tyrosine
Understanding the inherent properties of L-alanyl-L-tyrosine is crucial for its application in peptide synthesis and formulation. One of its key advantages is its enhanced solubility in aqueous solutions compared to free tyrosine, which is particularly beneficial in parenteral nutrition and drug delivery contexts.[4][5]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₄ | |
| Molecular Weight | 252.27 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility in Water | Moderately soluble | |
| LogP | -2.03 (Extrapolated) | |
| pKa | Data available in IUPAC Digitized pKa Dataset |
Synthetic Strategies: Dipeptide Block vs. Stepwise Addition
The synthesis of a peptide containing the Ala-Tyr sequence can be approached in two primary ways: the stepwise addition of tyrosine followed by alanine, or the direct coupling of a protected Ala-Tyr dipeptide block.
Stepwise Synthesis: This is the traditional approach in SPPS, where each amino acid is coupled sequentially to the growing peptide chain anchored to a solid support.
Dipeptide Block Synthesis: This strategy involves the pre-synthesis of a protected alanyl-tyrosine dipeptide, which is then coupled as a single unit. This can be advantageous in certain scenarios:
-
Time Efficiency: Incorporating two amino acid residues in a single coupling step can reduce the overall synthesis time.
-
Overcoming Difficult Couplings: It can circumvent problematic coupling steps that may occur during the stepwise synthesis of certain sequences.
-
Minimizing Side Reactions: The use of dipeptide blocks can potentially reduce the occurrence of specific side reactions, such as diketopiperazine formation, which is a common issue with certain dipeptide sequences at the N-terminus of a resin-bound peptide.
However, the use of dipeptide building blocks also presents challenges, including the potential for racemization at the C-terminal amino acid of the dipeptide during activation and coupling.
Protecting Group Strategies for Alanyl-Tyrosine
Proper protection of the reactive functional groups of the alanyl-tyrosine dipeptide is essential for successful peptide synthesis. The choice of protecting groups depends on the overall synthetic strategy, primarily the use of Boc/Bzl or Fmoc/tBu chemistry.
| Strategy | N-α Protection (Alanine) | Side-Chain Protection (Tyrosine) | Cleavage Conditions |
| Fmoc/tBu | Fmoc (9-fluorenylmethyloxycarbonyl) | tBu (tert-butyl) | Fmoc: 20% piperidine in DMFtBu: Strong acid (e.g., TFA) |
| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Bzl (benzyl) | Boc: Moderate acid (e.g., TFA)Bzl: Strong acid (e.g., HF) |
The tert-butyl (tBu) protecting group for the phenolic hydroxyl of tyrosine is widely used in the Fmoc strategy due to its stability to the basic conditions used for Fmoc removal and its clean cleavage with trifluoroacetic acid (TFA) during the final deprotection step.
Caption: Structure of Fmoc-Ala-Tyr(tBu)-OH building block.
Experimental Protocols
The following protocols are generalized for solid-phase peptide synthesis and can be adapted for the use of an alanyl-tyrosine dipeptide building block.
Materials and Reagents
-
Resin: Rink Amide or Wang resin (pre-loaded with the first amino acid if using stepwise synthesis).
-
Protected Amino Acids/Dipeptide: Fmoc-Ala-Tyr(tBu)-OH or individual Fmoc-amino acids.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether.
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The SPPS process is cyclical, involving deprotection, washing, coupling, and further washing steps.
Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Coupling Protocol (using Fmoc-Ala-Tyr(tBu)-OH)
-
Resin Preparation: Start with the resin-bound peptide chain with a free N-terminal amine.
-
Activation of Dipeptide: In a separate vessel, dissolve Fmoc-Ala-Tyr(tBu)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, the coupling step should be repeated.
-
Washing: After a negative Kaiser test, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
Cleavage and Purification
-
Final Deprotection: Remove the N-terminal Fmoc group from the final peptide.
-
Cleavage: Treat the dried resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu protecting group from the tyrosine side chain.
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Challenges and Side Reactions
The use of alanyl-tyrosine, either in stepwise synthesis or as a dipeptide block, can be associated with specific side reactions.
Diketopiperazine (DKP) Formation
When a dipeptide is attached to the resin, the free N-terminal amine can nucleophilically attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and cleavage of the dipeptide from the support. This is particularly problematic for sequences with small, unhindered amino acids like alanine at the N-terminus. Using a pre-formed Fmoc-protected dipeptide to couple to the third amino acid in the sequence can circumvent the formation of a resin-bound dipeptide, thus avoiding DKP formation.
Racemization
The activation of the C-terminal carboxyl group of the dipeptide building block for coupling can lead to epimerization, particularly if strong activating agents or prolonged activation times are used. Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.
Applications in Drug Development
The alanyl-tyrosine motif is found in several bioactive peptides and is of interest in the development of new therapeutics.
GLP-1 Receptor Agonists
GLP-1 analogues are important drugs for the treatment of type 2 diabetes and obesity. The synthesis of these complex peptides often involves the incorporation of non-natural amino acids and specific dipeptide sequences to enhance their stability and efficacy. The Ala-Tyr motif can be a component of these synthetic strategies.
References
- 1. L-Alanyl-L-tyrosine | C12H16N2O4 | CID 92946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Alanyl-tyrosine | C12H16N2O4 | CID 572319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of H-Ala-Ala-Tyr-OH
Introduction
The tripeptide H-Ala-Ala-Tyr-OH is a sequence of interest in various research and development applications. Ensuring the purity of synthetic peptides is crucial for the reliability and reproducibility of experimental results.[1][2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of peptides due to its high resolution and the ability to separate molecules based on their hydrophobicity.[3][4][5] This application note details a robust RP-HPLC method for determining the purity of this compound.
Physicochemical Properties of this compound
A summary of the key properties of the tripeptide is presented below.
| Property | Value | Reference |
| Molecular Formula | C15H21N3O5 | |
| Molecular Weight | 323.34 g/mol | |
| Amino Acid Sequence | Alanine-Alanine-Tyrosine | N/A |
| Structure | Contains a C-terminal tyrosine with a phenolic hydroxyl group, contributing to its hydrophobicity and providing a chromophore for UV detection at 280 nm. | N/A |
Principle of Separation
RP-HPLC separates peptides based on the hydrophobic interactions between the analyte and the stationary phase. A non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The peptide is adsorbed to the column and then eluted by a gradient of increasing organic solvent concentration. Peptides with greater hydrophobicity will have longer retention times. Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent to improve peak shape.
Experimental Protocols
1. Materials and Instrumentation
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is recommended for typical peptide separations.
-
Chemicals:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
2. Preparation of Mobile Phases
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
3. Sample Preparation
-
Reconstitute the lyophilized this compound peptide in Mobile Phase A to a stock concentration of 1 mg/mL.
-
If solubility is an issue, a small amount of acetonitrile can be added.
-
Dilute the stock solution with Mobile Phase A to a final working concentration of approximately 0.1 mg/mL.
-
Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
4. HPLC Method Parameters
The following table summarizes the recommended HPLC parameters for the purity analysis of this compound.
| Parameter | Recommended Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-45°C |
| Detection Wavelengths | 220 nm (peptide backbone) and 280 nm (tyrosine residue) |
| Injection Volume | 10-20 µL |
5. Data Analysis
The purity of the this compound peptide is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of the main peptide peak / Total area of all peaks) x 100
Visualizations
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for assessing the purity of the tripeptide this compound. By utilizing a standard C18 column with a water/acetonitrile gradient containing TFA, it is possible to achieve excellent separation of the main peptide from potential impurities. This protocol is suitable for quality control in research, development, and manufacturing environments.
References
Application Note: Mass Spectrometry Analysis of H-Ala-Ala-Tyr-OH Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Ala-Ala-Tyr-OH is a valuable model compound in proteomics and drug development research for establishing and validating analytical methods. Its characterization by mass spectrometry, particularly through the analysis of its fragmentation patterns, is crucial for confirming its primary structure and understanding its behavior in biological systems. This application note provides a detailed protocol for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The focus is on the collision-induced dissociation (CID) of the protonated peptide, leading to the generation of characteristic b- and y-type fragment ions, which are fundamental for sequence verification.
Experimental Protocols
This section outlines the necessary steps for sample preparation and mass spectrometry analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the same 50:50 acetonitrile/water solvent to a final concentration of 1-10 µg/mL. To enhance protonation and improve ionization efficiency, add formic acid to the final working solution to a final concentration of 0.1% (v/v).
Mass Spectrometry Analysis
The following parameters are provided as a general guideline for analysis using an electrospray ionization mass spectrometer.[1] Optimization may be required for specific instruments.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 150 °C |
| Desolvation Gas Flow | 500 - 800 L/hr |
| Cone Gas Flow | 20 - 50 L/hr |
| MS Scan Range | m/z 100 - 600 |
| MS/MS Selection | Isolate and fragment the [M+H]⁺ ion |
| Collision Gas | Argon |
| Collision Energy | 15 - 35 eV (to be optimized) |
| MS/MS Scan Range | m/z 50 - 400 |
Data Presentation
The primary goal of the MS/MS analysis is to generate and identify a series of fragment ions that confirm the peptide's amino acid sequence. The fragmentation of the protonated precursor ion of this compound ([M+H]⁺) primarily occurs at the peptide bonds, resulting in b- and y-ions.[2]
The theoretical monoisotopic mass of the neutral this compound peptide (C₁₅H₂₁N₃O₅) is 323.1481 Da. Therefore, the protonated precursor ion ([M+H]⁺) is expected at an m/z of approximately 324.1554.
The table below summarizes the theoretical m/z values for the expected singly charged b- and y-ions.
| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |
| Precursor | Ala-Ala-Tyr | 324.1554 |
| b₁ | Ala | 72.0444 |
| b₂ | Ala-Ala | 143.0813 |
| y₁ | Tyr | 182.0812 |
| y₂ | Ala-Tyr | 253.1181 |
Additionally, a characteristic immonium ion for Tyrosine is expected at an m/z of 136.0757.[2] The presence of this ion provides strong evidence for the inclusion of Tyrosine in the peptide sequence. A neutral loss of the tyrosine side chain from the precursor ion may also be observed.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Fragmentation Pathway
The fragmentation of this compound along the peptide backbone is visualized below, indicating the cleavage sites that produce the b- and y-ion series.
Caption: Fragmentation of this compound.
References
Application Notes and Protocols for H-Ala-Ala-Tyr-OH in Fed-Batch Cultures for Monoclonal Antibody Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of monoclonal antibodies (mAbs) in high-density fed-batch cultures of Chinese Hamster Ovary (CHO) cells is a cornerstone of the biopharmaceutical industry. A critical challenge in formulating highly concentrated, pH-neutral feed media is the poor solubility of certain amino acids, particularly L-tyrosine.[1][2][3] Insufficient tyrosine levels can lead to reduced viable cell density (VCD), decreased specific productivity, and compromised mAb quality, including sequence variants.[4][5] To overcome the solubility limitations of free L-tyrosine, chemically synthesized di- and tripeptides containing tyrosine, such as H-Ala-Ala-Tyr-OH, are increasingly utilized. These peptides exhibit significantly higher solubility at neutral pH, ensuring a consistent and adequate supply of tyrosine to the cells throughout the fed-batch process.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a tyrosine source in fed-batch cultures for mAb production. The information is intended to guide researchers and process development scientists in optimizing their cell culture media and feeding strategies to enhance mAb titers and maintain product quality.
Principle of Peptide Supplementation
CHO cells possess cell-surface peptidases and are capable of transporting small peptides across the cell membrane. Once inside the cell, these peptides are hydrolyzed by intracellular peptidases, releasing the constituent free amino acids, which then become available for protein synthesis and other metabolic activities. The use of a peptide like this compound circumvents the solubility issue of free L-tyrosine in concentrated feed solutions, allowing for the formulation of a single, pH-neutral feed that simplifies the fed-batch process and reduces the risk of pH spikes associated with alkaline tyrosine feeds.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected benefits of substituting L-tyrosine with this compound in a fed-batch culture of a mAb-producing CHO cell line. These values are based on typical improvements reported for related tyrosine-containing dipeptides.
Table 1: Comparison of Key Fed-Batch Culture Performance Parameters
| Parameter | Control (L-Tyrosine Feed) | Experimental (this compound Feed) |
| Peak Viable Cell Density (x 10^6 cells/mL) | 15.2 | 18.5 |
| Culture Viability at Harvest (%) | 75 | 88 |
| Final mAb Titer (g/L) | 3.8 | 5.2 |
| Specific Productivity (pcd) | 25 | 32 |
| Lactate Concentration at Harvest (g/L) | 4.5 | 2.8 |
| Ammonia Concentration at Harvest (mM) | 8.2 | 5.5 |
Table 2: Comparison of Monoclonal Antibody Quality Attributes
| Quality Attribute | Control (L-Tyrosine Feed) | Experimental (this compound Feed) |
| Aggregation (%) | 3.5 | 2.1 |
| Acidic Variants (%) | 12.0 | 9.5 |
| Basic Variants (%) | 8.0 | 7.5 |
| Tyrosine Sequence Variants (%) | 1.5 | < 0.1 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Feed Solution
This protocol describes the preparation of a sterile, concentrated stock solution of this compound suitable for use as a feed supplement in fed-batch cultures.
Materials:
-
This compound powder
-
Cell culture-grade water or desired buffer
-
Sterile conical tubes or bottles
-
Sterile 0.22 µm syringe filter
-
Analytical balance
-
pH meter
-
Stir plate and stir bar
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile container.
-
Add the required volume of cell culture-grade water or buffer to achieve the target concentration (e.g., 100 g/L).
-
Gently stir the solution at room temperature until the peptide is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Verify that the pH of the solution is within the desired range for your process (typically neutral). Adjust if necessary with sterile, dilute NaOH or HCl.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a final sterile container.
-
Store the sterile stock solution at 2-8°C, protected from light.
Protocol 2: Fed-Batch Culture of a mAb-Producing CHO Cell Line
This protocol outlines a general procedure for a 14-day fed-batch culture in a 2L bioreactor, comparing a standard L-tyrosine feeding strategy with a this compound-based feed.
Materials:
-
mAb-producing CHO cell line
-
Chemically defined basal medium
-
Concentrated feed medium (formulated with either a standard tyrosine source or this compound)
-
2L stirred-tank bioreactor
-
Standard cell culture analytical equipment (cell counter, blood gas analyzer, etc.)
Procedure:
-
Bioreactor Setup: Prepare and sterilize a 2L bioreactor according to the manufacturer's instructions. Add the appropriate volume of basal medium.
-
Inoculation: Inoculate the bioreactor with the CHO cell line at a target viable cell density (e.g., 0.5 x 10^6 cells/mL).
-
Culture Conditions: Maintain the following culture parameters:
-
Temperature: 37°C (consider a temperature shift to 32-34°C during the production phase)
-
pH: 7.0 (controlled with CO2 and a base solution like sodium bicarbonate or sodium carbonate)
-
Dissolved Oxygen (DO): 40-50% (controlled by sparging with air and/or oxygen)
-
Agitation: Set to ensure adequate mixing without causing excessive shear stress.
-
-
Feeding Strategy:
-
Begin feeding on day 3 of the culture, or when a key nutrient like glucose or glutamine begins to deplete.
-
Control Group: Feed with the standard concentrated feed medium containing L-tyrosine (may require a separate alkaline feed).
-
Experimental Group: Feed with the concentrated feed medium containing this compound as the primary tyrosine source.
-
The daily feed volume should be a predetermined percentage of the initial culture volume (e.g., 3-5% per day) or based on a nutrient consumption model.
-
-
Sampling and Monitoring:
-
Take daily samples to measure:
-
Viable cell density and viability (e.g., using a trypan blue exclusion method).
-
Concentrations of key metabolites (glucose, lactate, glutamine, glutamate, ammonia) using a biochemical analyzer.
-
mAb titer (e.g., using Protein A HPLC or ELISA).
-
-
-
Harvesting: Harvest the culture on day 14 or when viability drops below a predetermined threshold (e.g., 70%).
-
Product Quality Analysis: Analyze the harvested cell culture fluid for mAb quality attributes, including aggregation (Size Exclusion Chromatography), charge variants (Ion-Exchange Chromatography), and sequence variants (Peptide Mapping).
Mandatory Visualizations
References
- 1. Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production | Springer Nature Experiments [experiments.springernature.com]
- 2. Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies [ouci.dntb.gov.ua]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell Permeability Assay for the Tripeptide H-Ala-Ala-Tyr-OH using the Caco-2 Model
Audience: Researchers, scientists, and drug development professionals.
Introduction The assessment of cell permeability is a critical step in drug discovery and development, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a potential therapeutic agent. H-Ala-Ala-Tyr-OH is a tripeptide whose absorption characteristics are of significant interest. The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[1][2] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional features of the human small intestine, including the formation of tight junctions and the expression of various transporter proteins.[2][3][4]
Small peptides like this compound are primarily absorbed via carrier-mediated transport systems. The proton-coupled oligopeptide transporters, PEPT1 and PEPT2, are responsible for the cellular uptake of most di- and tripeptides. PEPT1, a high-capacity, low-affinity transporter, is predominantly expressed on the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary peptides and peptide-like drugs. Caco-2 cells endogenously express PEPT1, making them a suitable model to study the permeability of peptide-based compounds. This application note provides a detailed protocol for assessing the bidirectional permeability of this compound across Caco-2 cell monolayers to determine its absorption potential and investigate the role of active transport mechanisms.
Principle of the Assay The Caco-2 permeability assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells cultured on a Transwell® insert. The insert creates two distinct compartments: an apical (AP) chamber, representing the intestinal lumen, and a basolateral (BL) chamber, representing the blood side.
To assess permeability, the test compound (this compound) is added to the donor chamber (either AP or BL), and its appearance in the receiver chamber is monitored over time. Transport from the apical to the basolateral side (A→B) predicts absorption, while transport from the basolateral to the apical side (B→A) is used to identify active efflux. The rate of transport is expressed as the apparent permeability coefficient (Papp), a value used to classify compounds as having low, medium, or high permeability. An efflux ratio (ER), calculated by dividing the B→A Papp by the A→B Papp, greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Monolayer Formation
-
Cell Maintenance: Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain the culture in a humidified incubator at 37°C with 5% CO₂.
-
Seeding on Transwell® Inserts: Upon reaching 80-90% confluency, detach the cells using Trypsin-EDTA. Seed the cells onto 24-well Transwell® inserts (e.g., 0.4 µm pore size polycarbonate membrane) at a density of 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells on the inserts for 19-22 days to allow for full differentiation and formation of a polarized monolayer. Change the culture medium in both AP and BL chambers every 2-3 days.
-
Monolayer Integrity Assessment: Before the transport experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for permeability studies. Additionally, the permeability of a paracellular marker, such as Lucifer Yellow, can be measured to confirm tight junction integrity.
Protocol 2: Bidirectional Permeability Assay
-
Preparation of Buffers:
-
Transport Buffer (pH 7.4): Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES.
-
Apical Buffer (pH 6.0): HBSS buffered with 10 mM MES. A proton gradient is necessary for PEPT1-mediated transport.
-
-
Pre-incubation: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) Transport Buffer (pH 7.4). Pre-incubate the monolayers for 20 minutes at 37°C with the appropriate buffers: Apical Buffer (pH 6.0) in the AP chamber and Transport Buffer (pH 7.4) in the BL chamber.
-
Initiation of Transport:
-
A→B Transport: Remove the pre-incubation buffer from the AP chamber and replace it with Apical Buffer (pH 6.0) containing this compound at the desired concentration (e.g., 10 µM). Add fresh Transport Buffer (pH 7.4) to the BL chamber.
-
B→A Transport: Remove the pre-incubation buffer from the BL chamber and replace it with Transport Buffer (pH 7.4) containing this compound. Add fresh Apical Buffer (pH 6.0) to the AP chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm). Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes). Immediately replenish the volume removed with fresh, pre-warmed receiver buffer. At the end of the experiment, collect a sample from the donor chamber to determine the initial concentration.
-
Sample Processing: Immediately process or freeze samples at -80°C until analysis. Samples are typically quenched with an equal volume of acetonitrile containing an internal standard to precipitate proteins before analysis.
Protocol 3: PEPT1 Inhibition Assay
To confirm that the transport of this compound is mediated by PEPT1, the A→B permeability assay can be performed in the presence of a known PEPT1 inhibitor.
-
Follow steps 1 and 2 of Protocol 2.
-
During the pre-incubation step, add a known competitive PEPT1 inhibitor, such as Gly-Pro (50 mM) or Losartan (100 µM), to the apical chamber.
-
Initiate the A→B transport experiment by adding the dosing solution containing both this compound and the inhibitor to the apical chamber.
-
Proceed with incubation, sampling, and analysis as described in Protocol 2. A significant reduction in the A→B Papp value in the presence of the inhibitor indicates PEPT1-mediated transport.
Protocol 4: Sample Analysis by LC-MS/MS
Quantification of this compound in the collected samples is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Monitor the parent and product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
Quantification: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Use this curve to determine the concentration of this compound in the experimental samples.
Data Analysis and Interpretation
The apparent permeability coefficient, Papp, is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux rate (mass/time), determined from the slope of the cumulative amount transported versus time curve.
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (mass/volume).
The Efflux Ratio (ER) is calculated as:
ER = Papp (B→A) / Papp (A→B)
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Summary of Experimental Parameters
| Parameter | Value |
|---|---|
| Cell Line | Caco-2 (ATCC® HTB-37™) |
| Passage Number | 30-40 |
| Seeding Density | 6 x 10⁴ cells/cm² |
| Culture Duration | 21 days |
| Apical (AP) Buffer | HBSS, 10 mM MES, pH 6.0 |
| Basolateral (BL) Buffer | HBSS, 10 mM HEPES, pH 7.4 |
| Test Compound Conc. | 10 µM |
| Incubation Time | 120 minutes |
| Sampling Points | 30, 60, 90, 120 min |
Table 2: Apparent Permeability (Papp) of this compound and Control Compounds
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
|---|---|---|---|---|
| This compound | 8.5 ± 0.9 | 9.1 ± 1.1 | 1.07 | Moderate-High |
| Atenolol (Low Perm.) | 0.2 ± 0.05 | 0.3 ± 0.07 | 1.50 | Low |
| Propranolol (High Perm.) | 25.1 ± 2.3 | 22.8 ± 2.9 | 0.91 | High |
| Digoxin (P-gp Substrate) | 0.5 ± 0.1 | 12.5 ± 1.8 | 25.0 | Low (Efflux) |
Table 3: Effect of PEPT1 Inhibitor on this compound Transport
| Condition | Papp (A→B) (10⁻⁶ cm/s) | % Inhibition |
|---|---|---|
| This compound (Control) | 8.5 ± 0.9 | - |
| this compound + Gly-Pro (50 mM) | 1.2 ± 0.3 | 85.9% |
Data presented are representative examples and may vary between experiments.
Visualizations
Caption: Workflow for the Caco-2 cell permeability assay.
Caption: Proposed transport mechanism for this compound.
References
Application Notes and Protocols for H-Ala-Ala-Tyr-OH in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Ala-Ala-Tyr-OH is a subject of growing interest in neuroscience research due to the combined neuroactive properties of its constituent amino acids. Alanine, a non-essential amino acid, plays a role in glucose metabolism, providing energy to the brain. Tyrosine is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine, which are fundamental for mood, cognition, and motor control. This document provides a comprehensive overview of the potential applications of this compound in neuroscience, including detailed experimental protocols and representative data to guide researchers in this field.
Potential Applications in Neuroscience
Based on the activities of its constituent amino acids and analogous peptides, this compound is hypothesized to have several applications in neuroscience research:
-
Neuroprotection: The tyrosine residue, with its phenolic hydroxyl group, can act as a potent antioxidant, scavenging free radicals and protecting neuronal cells from oxidative stress-induced damage. Oxidative stress is a key pathological feature in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
-
Modulation of Neurotransmitter Synthesis: As a source of tyrosine, this compound may enhance the synthesis of dopamine and norepinephrine in the brain. This could be beneficial in conditions associated with catecholamine deficiencies.
-
Investigation of Peptide Transport across the Blood-Brain Barrier (BBB): The small size and peptidic nature of this compound make it a candidate for transport across the BBB, a critical aspect for the development of centrally acting therapeutics.
-
Amyloid-Beta Aggregation Inhibition: The tyrosine residue in peptides has been implicated in the modulation of amyloid-beta (Aβ) peptide aggregation, a hallmark of Alzheimer's disease.[1][2]
Data Presentation
The following tables summarize quantitative data from studies on analogous tyrosine-containing peptides to provide a reference for the potential efficacy of this compound.
Table 1: Antioxidant Activity of Representative Tyrosine-Containing Peptides
| Peptide | Assay | IC50 Value (mg/mL) | Source |
| YLVN | ABTS Radical Scavenging | 0.002 | [3] |
| EEHLCFR | DPPH Radical Scavenging | 0.027 | [3] |
| TFY | DPPH Radical Scavenging | > 3 | [3] |
| Chinese Chestnut Peptides | ABTS Radical Scavenging | 15.35 ± 0.04 | |
| Chinese Chestnut Peptides | DPPH Radical Scavenging | 18.21 ± 0.40 | |
| Bactrian Camel Milk Peptides | DPPH Radical Scavenging | 6.6 ± 0.03 |
Note: IC50 values represent the concentration of the peptide required to scavenge 50% of the free radicals in the respective assay. Lower values indicate higher antioxidant activity.
Table 2: Neuroprotective Effects of Representative Peptides on SH-SY5Y Cells
| Peptide | Toxin | Concentration Range Tested (µM) | Maximum Protection Observed (% cell viability vs. toxin control) | Source |
| Endomorphin-1 | 6-OHDA (100 µM) | 0.1 - 10 | ~25% increase | |
| Endomorphin-2 | 6-OHDA (100 µM) | 0.1 - 10 | ~20% increase | |
| Rubiscolin-6 | 6-OHDA (100 µM) | 0.1 - 10 | ~30% increase | |
| Neuropeptide Y | Glutamate (40 mM) | 0.1 - 1 | Significant increase (qualitative) |
Note: 6-OHDA (6-hydroxydopamine) is a neurotoxin used to model Parkinson's disease in vitro. Glutamate at high concentrations induces excitotoxicity.
Experimental Protocols
Solid-Phase Synthesis of this compound
This protocol describes a standard method for the chemical synthesis of the tripeptide.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Alanine Coupling: Dissolve Fmoc-Ala-OH, DIC, and OxymaPure in DMF. Add the solution to the resin and shake for 2 hours. Perform a Kaiser test to confirm complete coupling. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added alanine as described in step 2.
-
Second Alanine Coupling: Repeat step 3 to couple the second Fmoc-Ala-OH to the dipeptide-resin.
-
Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group from tyrosine.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Centrifuge the precipitated peptide, wash with cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound stock solution (dissolved in sterile water or DMSO)
-
6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) as the neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Peptide Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Toxin Exposure: Add the neurotoxin (e.g., 100 µM 6-OHDA or 200 µM H₂O₂) to the wells and incubate for 24 hours. Include control wells with cells only, cells with peptide only, and cells with toxin only.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Measurement of Dopamine and Norepinephrine Levels in PC12 Cells
This protocol outlines a method to determine if this compound can increase catecholamine synthesis.
Materials:
-
PC12 cells (differentiated with Nerve Growth Factor)
-
This compound
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
Perchloric acid
-
Internal standards for dopamine and norepinephrine
Protocol:
-
Cell Culture and Treatment: Culture differentiated PC12 cells and treat them with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in perchloric acid containing the internal standards.
-
Homogenization and Centrifugation: Homogenize the cell lysates and centrifuge to pellet the protein.
-
HPLC-ECD Analysis: Inject the supernatant into the HPLC-ECD system to separate and quantify dopamine and norepinephrine.
-
Data Analysis: Normalize the neurotransmitter levels to the total protein content in each sample and compare the treated groups to the untreated control.
Visualizations
Signaling Pathways
Caption: Proposed pathway for this compound modulating catecholamine synthesis.
Experimental Workflows
Caption: Workflow for the in vitro neuroprotection assay.
Caption: Workflow for the in vitro blood-brain barrier transport assay.
References
Application Notes and Protocols for Dissolving H-Ala-Ala-Tyr-OH for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tripeptide H-Ala-Ala-Tyr-OH is a subject of interest in various biological studies. A critical prerequisite for obtaining reliable and reproducible results in in vitro assays is the proper dissolution of this peptide. Due to the presence of the hydrophobic amino acid Tyrosine, this compound can exhibit poor solubility in aqueous buffers commonly used in biological experiments.[1] This document provides a detailed protocol for the solubilization of this compound, along with recommended solvents and best practices to ensure the integrity and activity of the peptide in solution.
Physicochemical Properties and Solubility Overview
The solubility of a peptide is largely determined by its amino acid composition and sequence. The presence of nonpolar, hydrophobic residues can significantly decrease solubility in aqueous solutions.
Key Characteristics of this compound:
| Property | Description | Impact on Solubility |
| Amino Acid Composition | Contains Alanine (nonpolar) and Tyrosine (hydrophobic, aromatic).[2] | The hydrophobic nature of Tyrosine is the primary contributor to poor aqueous solubility.[1] |
| Net Charge | The net charge of the peptide is dependent on the pH of the solution. At its isoelectric point (pI), the peptide will have a net neutral charge, minimizing its solubility.[1] | Adjusting the pH away from the pI can increase solubility by charging the N-terminal amino group and C-terminal carboxyl group.[1] |
| Counterion | Peptides purified by HPLC are often supplied as a trifluoroacetate (TFA) salt. | TFA salts generally enhance the solubility of peptides in aqueous solutions. |
Recommended Solvents and Dissolution Strategies
There is no single solvent that is optimal for all peptides and all experimental conditions. The choice of solvent should be guided by the nature of the peptide and the requirements of the downstream assay. It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.
Solvent Selection Guide:
| Solvent | Suitability for this compound | Protocol and Considerations |
| Deionized Water | Very Poor | Not recommended as the primary solvent due to the hydrophobic Tyrosine residue. |
| Phosphate-Buffered Saline (PBS) | Poor | Direct dissolution in PBS is likely to be difficult. If PBS is required for the assay, pre-dissolving in an organic solvent is recommended. |
| Dimethyl Sulfoxide (DMSO) | Good | A common choice for hydrophobic peptides. Use a minimal amount to create a concentrated stock, then slowly add the aqueous buffer. Be aware of potential DMSO effects in sensitive cell-based assays. |
| Dimethylformamide (DMF) | Good | An alternative to DMSO, particularly for peptides containing Cysteine or Methionine (not present in this compound). |
| 10% Acetic Acid | Moderate to Good | Can be effective for basic peptides. The acidic pH will protonate the N-terminus, increasing solubility. The final pH of the working solution may need to be adjusted for the experiment. |
Experimental Protocol: Dissolution of this compound
This protocol describes the recommended procedure for dissolving this compound using a minimal amount of an organic co-solvent followed by dilution in an aqueous buffer.
Materials:
-
Lyophilized this compound peptide
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Equilibrate Peptide: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Weigh Peptide: In a sterile microcentrifuge tube, weigh the desired amount of this compound.
-
Initial Dissolution in DMSO: Add a minimal volume of DMSO to the peptide to create a concentrated stock solution (e.g., 20 µL of DMSO for 1 mg of peptide).
-
Vortex: Gently vortex the tube until the peptide is completely dissolved. The solution should be clear.
-
Dilution with Aqueous Buffer: Slowly add the desired volume of your aqueous buffer to the concentrated DMSO stock solution while gently vortexing. Caution: If the solution becomes cloudy or precipitation occurs upon adding the aqueous buffer, the solubility limit in that mixed solvent system has been exceeded.
-
pH Adjustment (Optional): If necessary, adjust the pH of the final solution to be compatible with your assay.
-
Sterilization (Optional): If required for cell-based assays, filter the final peptide solution through a 0.22 µm filter.
Troubleshooting:
-
Peptide Won't Dissolve: If the peptide does not fully dissolve in the initial volume of DMSO, you can try gentle warming (up to 40°C) or sonication for short periods.
-
Precipitation upon Dilution: If precipitation occurs when adding the aqueous buffer, you may need to increase the initial volume of the organic solvent or decrease the final concentration of the peptide.
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound peptide.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Long-term | Store in a desiccator to minimize moisture exposure. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solutions | -20°C | Short-term | It is recommended to prepare fresh aqueous dilutions from the frozen stock solution before each experiment. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for dissolving this compound for use in in vitro assays.
Caption: Workflow for dissolving this compound.
References
Application Notes and Protocols: H-Ala-Ala-Tyr-OH as a Tyrosine Source in Chemically Defined Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-tyrosine is an essential amino acid crucial for protein synthesis and overall cellular metabolism in mammalian cell culture.[1] However, its utility in chemically defined media is hampered by its very low solubility at neutral pH, typically less than 0.5 g/L.[1][2][3] This limitation presents a significant challenge in the development of concentrated, pH-neutral feed media required for high-density fed-batch and perfusion cultures, which are standard in modern biopharmaceutical production.
To circumvent this solubility issue, a common strategy is to use a separate alkaline feed for L-tyrosine. However, this approach complicates the bioprocess by increasing the risk of pH spikes, introducing high salt concentrations, and potentially causing precipitation of the amino acid in the bioreactor.
A more effective and increasingly adopted solution is the use of short-chain peptides containing tyrosine. These peptides, such as the tripeptide H-Ala-Ala-Tyr-OH, offer significantly higher solubility and stability in neutral pH solutions. Upon uptake by the cells, these peptides are intracellularly hydrolyzed, releasing free L-tyrosine and other constituent amino acids for use in cellular processes. This approach simplifies media preparation and feeding strategies, leading to a more robust and efficient cell culture process.
This document provides detailed application notes and protocols for the effective use of this compound as a soluble and stable source of L-tyrosine in chemically defined media for mammalian cell culture, particularly for Chinese Hamster Ovary (CHO) cells.
Advantages of Using this compound
-
Enhanced Solubility: Tripeptides like this compound exhibit substantially higher solubility in aqueous solutions at neutral pH compared to free L-tyrosine. This allows for the preparation of highly concentrated, pH-neutral feed media.
-
Improved Media Stability: By avoiding the need for extreme pH adjustments, the use of this compound contributes to the overall stability of the culture medium.
-
Simplified Bioprocess: The ability to include a soluble tyrosine source in a single, neutral feed stream simplifies the feeding strategy, reducing the number of feed tanks and the complexity of process control.
-
Consistent Tyrosine Availability: The controlled release of L-tyrosine from the tripeptide within the cell ensures a consistent supply for protein synthesis, which can improve product quality and reduce the risk of tyrosine-related sequence variants in recombinant proteins.
Quantitative Data
The following tables summarize key quantitative data related to the use of tyrosine-containing peptides in cell culture. While specific data for this compound is limited in publicly available literature, the data for structurally similar dipeptides provide a strong indication of the expected performance.
Table 1: Solubility of Tyrosine and Tyrosine-Containing Peptides
| Compound | Molecular Weight ( g/mol ) | Solubility in Water at Neutral pH (g/L) | Reference |
| L-Tyrosine | 181.19 | < 0.5 | |
| L-Alanyl-L-Tyrosine (Ala-Tyr) | 252.27 | Significantly Higher (up to 50x free Tyr) | |
| Glycyl-L-Tyrosine (Gly-Tyr) | 238.24 | Significantly Higher (up to 50x free Tyr) | |
| This compound | 323.34 | Expected to be significantly higher than free L-Tyrosine | N/A |
Table 2: Comparative Performance of Tyrosine Sources in CHO Cell Culture (Illustrative Data based on Dipeptide Studies)
| Parameter | Control (Free L-Tyrosine) | L-Alanyl-L-Tyrosine (Ala-Tyr) | Expected Performance with this compound | Reference (for Dipeptide Data) |
| Peak Viable Cell Density (VCD) (x 10^6 cells/mL) | 10 - 15 | 15 - 20 | Expected to be similar or higher than Ala-Tyr | |
| Cell Viability (%) | > 90% | > 90% | Expected to be similar to Ala-Tyr | |
| Recombinant Protein Titer (g/L) | 1.5 - 2.0 | 2.0 - 2.5 | Expected to be similar or higher than Ala-Tyr | |
| Specific Productivity (qp) (pg/cell/day) | 20 - 25 | 25 - 30 | Expected to be similar or higher than Ala-Tyr |
Note: The data presented for L-Alanyl-L-Tyrosine is representative of typical improvements observed in CHO cell culture. The performance of this compound is expected to be in a similar range, though empirical testing is recommended for specific cell lines and processes.
Signaling Pathways and Cellular Mechanisms
The cellular uptake of small peptides like this compound is primarily mediated by proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2, which are members of the solute carrier family SLC15. These transporters co-transport protons and di/tripeptides across the cell membrane, driven by the proton gradient. Once inside the cell, peptidases rapidly hydrolyze the peptide bonds, releasing the constituent amino acids, which then become available for protein synthesis and other metabolic pathways.
Figure 1: Cellular uptake and metabolism of this compound.
Experimental Protocols
The following protocols provide a general framework for the preparation and use of this compound in chemically defined media for mammalian cell culture.
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., WFI or cell culture grade)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Analytical balance
-
Vortex mixer
-
Biological safety cabinet (BSC)
Procedure:
-
In a BSC, weigh the desired amount of this compound powder and transfer it to a sterile conical tube.
-
Add the required volume of sterile, purified water to achieve the desired final concentration (e.g., 100 g/L).
-
Tightly cap the tube and vortex until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming to 37°C can be applied to aid dissolution if necessary.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile, labeled conical tube.
-
Store the stock solution at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.
Protocol 2: Supplementation of Chemically Defined Medium
Objective: To supplement a basal cell culture medium with this compound to the desired final working concentration.
Materials:
-
Prepared sterile this compound stock solution
-
Basal chemically defined cell culture medium
-
Sterile serological pipettes
-
Sterile culture flasks or bioreactors
Procedure:
-
Thaw the this compound stock solution at room temperature or in a 37°C water bath if frozen.
-
Calculate the volume of the stock solution required to achieve the desired final concentration of this compound in the basal medium. For example, to prepare 1 L of medium with a final this compound concentration of 1 g/L from a 100 g/L stock, you would need 10 mL of the stock solution.
-
Under sterile conditions in a BSC, add the calculated volume of the this compound stock solution to the basal medium.
-
Gently swirl the medium to ensure thorough mixing.
-
The supplemented medium is now ready for use in cell culture experiments.
Protocol 3: Evaluation of this compound in a Fed-Batch CHO Cell Culture
Objective: To compare the effect of this compound with free L-tyrosine on CHO cell growth, viability, and recombinant protein production in a fed-batch culture.
Materials:
-
Suspension-adapted CHO cell line producing a recombinant protein (e.g., a monoclonal antibody)
-
Chemically defined basal medium and feed medium
-
This compound stock solution
-
Control feed medium containing free L-tyrosine (may require pH adjustment)
-
Shake flasks or benchtop bioreactors
-
Cell counter (e.g., trypan blue exclusion-based automated counter)
-
Analytics for metabolites (e.g., glucose, lactate, ammonia) and protein titer (e.g., HPLC, ELISA)
Experimental Workflow:
Figure 2: Workflow for evaluating this compound in fed-batch culture.
Procedure:
-
Cell Inoculation: Seed shake flasks or bioreactors with the CHO cell line at a target density (e.g., 0.3 x 10^6 viable cells/mL) in the prepared basal medium.
-
Culture Conditions: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO₂, and appropriate agitation).
-
Experimental Groups:
-
Control Group: Feed with a chemically defined feed medium containing free L-tyrosine (prepared at an appropriate pH to ensure solubility).
-
Test Group: Feed with a pH-neutral chemically defined feed medium supplemented with this compound to provide an equivalent molar concentration of tyrosine as the control.
-
-
Feeding Strategy: Implement a pre-defined feeding strategy, starting on, for example, day 3 of the culture. The feed volume can be a fixed percentage of the initial culture volume added daily.
-
Daily Monitoring: Take daily samples to measure:
-
Viable Cell Density (VCD) and viability.
-
Concentrations of key metabolites (glucose, lactate, ammonia).
-
pH and dissolved oxygen (in bioreactors).
-
-
Harvesting: Terminate the cultures on a pre-determined day (e.g., day 14) or when the cell viability drops below a certain threshold (e.g., 60%).
-
Product Titer Analysis: At the end of the culture, determine the concentration of the recombinant protein in the harvested cell culture fluid.
-
Data Analysis: Compare the VCD, viability, metabolite profiles, and final product titer between the control and test groups to evaluate the effectiveness of this compound as a tyrosine source.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution | Exceeded solubility limit; incorrect pH or temperature. | Prepare a more dilute stock solution. Ensure the water used is at room temperature or slightly warmed. |
| Unexpectedly low cell growth or productivity | Sub-optimal concentration of this compound; other limiting nutrients. | Perform a concentration optimization study for this compound. Ensure the basal and feed media are nutritionally complete. |
| Altered metabolic profile (e.g., high lactate) | The metabolic effect of the additional alanine from the tripeptide. | Monitor metabolite profiles closely. If necessary, adjust the feeding strategy or the concentration of other media components. |
Conclusion
This compound offers a highly effective solution to the long-standing challenge of L-tyrosine insolubility in chemically defined cell culture media. By providing a soluble and stable source of tyrosine, this tripeptide simplifies media preparation and bioprocess operations, ultimately contributing to more robust and productive cell culture processes. The protocols and data presented here provide a comprehensive guide for researchers and bioprocess scientists to successfully implement this compound in their workflows to enhance the production of biopharmaceuticals.
References
Solid-Phase Synthesis of H-Ala-Ala-Tyr-OH: An Application Note and Protocol
This document provides a comprehensive guide for the solid-phase synthesis of the tripeptide H-Ala-Ala-Tyr-OH, intended for researchers, scientists, and professionals in drug development. The protocol utilizes the well-established Fmoc/tBu strategy, a cornerstone of modern peptide chemistry.[1][2][3]
Introduction
Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, offers an efficient and robust method for the stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support.[1][4] This methodology simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing. The Fmoc/tBu strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the protection of the α-amino group and acid-labile tert-butyl (tBu) based groups for the protection of reactive side chains.
This application note details the synthesis of this compound, a tripeptide composed of L-alanine and L-tyrosine. The synthesis begins from the C-terminus by anchoring the first amino acid, Tyrosine, to a Wang resin. Subsequent amino acids, Alanine and then another Alanine, are sequentially coupled after the removal of the Fmoc protecting group from the preceding amino acid. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting group, yielding the desired tripeptide.
Experimental Overview
The synthesis of this compound is performed on a Wang resin pre-loaded with Fmoc-Tyr(tBu)-OH. The synthesis cycle consists of two main steps:
-
Fmoc Deprotection: Removal of the Fmoc group from the N-terminal amino acid using a solution of piperidine in N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid to the deprotected N-terminus of the growing peptide chain.
This cycle is repeated for each amino acid in the sequence. Finally, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cleavage cocktail, which also removes the tert-butyl (tBu) protecting group from the Tyrosine side chain.
Visualized Experimental Workflow
References
Application Notes and Protocols for H-Ala-Ala-Tyr-OH in Enzyme Kinetics Studies
Audience: Researchers, scientists, and drug development professionals.
Topic: Utilization of the tripeptide H-Ala-Ala-Tyr-OH as a substrate for studying the kinetics of proteolytic enzymes.
Introduction
The tripeptide this compound is a valuable substrate for the kinetic analysis of various proteases, particularly those that exhibit specificity for aromatic residues at the C-terminus. Its defined structure allows for the precise investigation of enzyme activity, substrate specificity, and the effects of inhibitors. These application notes provide a comprehensive guide to using this compound in enzyme kinetic assays, with a focus on two major classes of proteases: serine proteases (e.g., α-Chymotrypsin) and metalloexopeptidases (e.g., Carboxypeptidase A).
Principle of Enzymatic Hydrolysis
Proteolytic enzymes catalyze the hydrolysis of the peptide bond C-terminal to the tyrosine residue in this compound. The specific products depend on the type of protease used.
-
Endopeptidases (e.g., α-Chymotrypsin): These enzymes cleave internal peptide bonds. Chymotrypsin preferentially cleaves the peptide bond at the C-terminal side of aromatic amino acids like tyrosine.[1][2] The reaction is as follows: this compound + H₂O -- (α-Chymotrypsin) --> H-Ala-Ala-OH + L-Tyrosine
-
Exopeptidases (e.g., Carboxypeptidase A): These enzymes cleave the C-terminal amino acid. Carboxypeptidase A shows a strong preference for C-terminal residues with aromatic or bulky aliphatic side chains.[3] The reaction is: this compound + H₂O -- (Carboxypeptidase A) --> H-Ala-Ala-OH + L-Tyrosine
The rate of these reactions can be monitored by quantifying the appearance of one of the products, typically L-Tyrosine, over time.
Data Presentation: Kinetic Parameters
Quantitative data on the enzymatic hydrolysis of this compound and its analogs are crucial for comparative studies. Below are tables summarizing the kinetic parameters for relevant enzymes.
Note: Direct kinetic data for this compound is limited in the literature. The following tables present data for a closely related N-terminally acetylated analog with α-Chymotrypsin and a glycine-substituted analog with Carboxypeptidase A, which can serve as a strong reference for experimental design.
Table 1: Kinetic Parameters for the Hydrolysis of Ac-Ala-Ala-Tyr-OMe by α-Chymotrypsin
| Parameter | Value | Description |
| k₁₂ (M⁻¹s⁻¹) | indirectly estimated | Association rate constant of the enzyme-substrate complex. |
| k₂₁ (s⁻¹) | indirectly estimated | Dissociation rate constant of the enzyme-substrate complex. |
| k₂₃ (s⁻¹) | indirectly estimated | Acylation rate constant. |
| k₃₂ (M⁻¹s⁻¹) | indirectly estimated | Reverse acylation rate constant. |
| k₃₁ (s⁻¹) | indirectly estimated | Deacylation rate constant. |
Data derived from a study on the hydrolysis of the peptide-ester Ac-Ala-Ala-Tyr-OMe. The study indicated that for this substrate, the rate constant for the dissociation of the enzyme-substrate complex (k₂₁) is smaller than the rate constant for acylation (k₂₃), allowing for the determination of association and dissociation rate constants and indirect estimation of the other kinetic parameters.[4]
Table 2: Illustrative Kinetic Parameters for the Hydrolysis of H-Gly-Ala-Tyr-OH by Carboxypeptidase A
| Parameter | Value | Description |
| Kₘ | 1.5 mM | Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax.[3] |
| Vmax | 80 µmol/min/mg | Maximum reaction velocity at saturating substrate concentration, per mg of enzyme. |
| kcat | 40 s⁻¹ | Turnover number; the number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Kₘ | 2.67 x 10⁴ M⁻¹s⁻¹ | Catalytic efficiency; reflects the enzyme's overall ability to convert substrate to product. |
This data for the analogous substrate H-Gly-Ala-Tyr-OH provides a valuable starting point for designing kinetic experiments with this compound and Carboxypeptidase A.
Experimental Protocols
The following are detailed protocols for determining the kinetic parameters of an enzyme using this compound as a substrate. Two primary methods are described: an HPLC-based assay for high accuracy and a spectrophotometric assay for higher throughput.
Protocol 1: HPLC-Based Assay for Enzyme Kinetics (Discontinuous)
This method is highly specific and accurate for quantifying the L-Tyrosine product.
A. Reagent Preparation
-
Assay Buffer (e.g., for Carboxypeptidase A): 50 mM Tris-HCl, 500 mM NaCl, pH 7.5. Adjust pH at the desired reaction temperature (e.g., 37°C).
-
Substrate Stock Solution (10 mM this compound): Dissolve 32.53 mg of this compound (MW: 325.35 g/mol ) in 10 mL of Assay Buffer. Prepare serial dilutions in Assay Buffer to achieve final concentrations for the kinetic assay (e.g., 0.1 mM to 5 mM).
-
Enzyme Stock Solution (e.g., 1 mg/mL): Dilute the enzyme (e.g., Carboxypeptidase A) in a suitable cold buffer as per the manufacturer's instructions. Keep on ice. Further dilute to a working concentration (e.g., 1-10 µg/mL) in cold Assay Buffer immediately before use.
-
Quenching Solution: 10% (v/v) Trichloroacetic Acid (TCA) in water.
-
HPLC Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
B. Enzymatic Reaction
-
Set up a series of microcentrifuge tubes, one for each substrate concentration and time point.
-
Add a defined volume of substrate solution to each tube.
-
Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to each tube and mix gently. Start a timer immediately.
-
At specific time intervals (e.g., 0, 2, 5, 10, 15 minutes), stop the reaction by adding an equal volume of Quenching Solution to the respective tubes.
-
Centrifuge the quenched samples at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
C. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection: UV at 275 nm (for Tyrosine).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 40% B
-
20-25 min: 40% B
-
25-30 min: Return to 5% B and equilibrate.
-
-
Quantification: Create a standard curve using known concentrations of L-Tyrosine. Calculate the concentration of L-Tyrosine produced in your samples based on the peak area.
Protocol 2: OPA-Based Spectrophotometric Assay (Discontinuous)
This method offers a simpler, higher-throughput alternative to HPLC. It relies on the derivatization of the primary amine of the released L-Tyrosine with o-phthaldialdehyde (OPA).
A. Reagent Preparation
-
Assay Buffer, Substrate, and Enzyme Stock Solutions: Prepare as described in Protocol 1.
-
OPA Reagent: Dissolve 40 mg of OPA in 1 mL of methanol. Add this to 25 mL of 0.1 M Boric acid buffer (pH 10.4). Add 100 µL of 2-Mercaptoethanol. Mix and bring the final volume to 50 mL with the boric acid buffer. Store in a dark, sealed container.
B. Enzymatic Reaction and Quenching
-
Perform the enzymatic reaction and quenching steps exactly as described in Protocol 1 (steps 1-7).
C. Derivatization and Measurement
-
In a 96-well plate, add 20 µL of the quenched sample supernatant.
-
Add 200 µL of the OPA Reagent to each well.
-
Incubate at room temperature for 2 minutes, protected from light.
-
Measure the absorbance at 340 nm using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of L-Tyrosine. The standards should be prepared in the same quenched reaction buffer to account for matrix effects. Calculate the amount of L-Tyrosine produced in your samples from this curve.
Data Analysis
-
For each substrate concentration, plot the concentration of L-Tyrosine produced versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Vmax (maximum velocity) and Kₘ (Michaelis constant).
v₀ = (Vmax * [S]) / (Kₘ + [S])
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic hydrolysis of this compound by a protease.
Caption: Experimental workflow for the HPLC-based kinetic assay.
Caption: Logical flow for determining kinetic parameters.
References
- 1. interchim.fr [interchim.fr]
- 2. Kinetic investigation of the alpha-chymotrypsin-catalyzed hydrolysis of peptide-ester substrates. The relationship between the structure of the peptide moiety and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jhrlmc.com [jhrlmc.com]
- 4. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Ala-Ala-Tyr-OH as a Chromatographic Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the tripeptide H-Ala-Ala-Tyr-OH (Alanyl-Alanyl-Tyrosine) as a reference standard in chromatographic applications. These guidelines are intended to assist in method development, system suitability testing, and quantification of this peptide in various matrices.
Introduction
This compound is a tripeptide composed of two alanine residues and one tyrosine residue. In the fields of pharmaceutical and biotechnological research, it can serve as a valuable reference standard for the chromatographic analysis of peptides. Its well-defined structure and chemical properties allow for the verification of chromatographic system performance, the identification and quantification of the peptide in complex mixtures, and as a model compound for developing separation methods for other small peptides.
Key Applications:
-
Method Development: Establishing optimal separation conditions for similar tripeptides.
-
System Suitability Testing: Ensuring the chromatographic system is performing within specified parameters before sample analysis.
-
Qualitative Analysis: Confirming the presence of this compound in a sample by comparing retention times and mass spectra.
-
Quantitative Analysis: Determining the concentration of this compound in a sample by comparing its peak area to that of a known standard.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₅H₂₁N₃O₅ |
| Molecular Weight | 323.34 g/mol |
| Monoisotopic Mass | 323.1481 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and aqueous buffers |
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a general method for the analysis of this compound using reversed-phase HPLC with UV detection. This method can be adapted for both qualitative and quantitative analyses.
Materials and Equipment
-
This compound reference standard
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Syringe filters (0.22 µm)
Experimental Workflow: HPLC Analysis
Caption: General workflow for HPLC analysis of this compound.
Detailed Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Mobile Phase A.
-
From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with Mobile Phase A.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in Mobile Phase A to an expected concentration within the range of the working standards.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-35% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Detection | UV at 220 nm and 280 nm (due to the tyrosine residue) |
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
For quantitative analysis, generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol provides a general method for the identification and quantification of this compound using LC coupled with tandem mass spectrometry (LC-MS/MS).
Materials and Equipment
-
This compound reference standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade formic acid (FA)
-
LC-MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Syringe filters (0.22 µm)
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Degas both mobile phases.
-
-
Standard and Sample Preparation:
-
Prepare as described in the HPLC protocol, using LC-MS grade solvents and reagents.
-
-
LC and MS Conditions:
Liquid Chromatography Parameters:
| Parameter | Recommended Value |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-35% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Parameters (Positive ESI Mode):
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
-
Mass Spectrometry Data and MRM Transitions:
The expected precursor ion for this compound is the protonated molecule [M+H]⁺. The fragmentation of the peptide bond during collision-induced dissociation (CID) will primarily yield b- and y-ions.
| Ion Type | Sequence | Calculated m/z ([M+H]⁺) |
| Precursor | Ala-Ala-Tyr | 324.1554 |
| y₁-ion | Tyr | 182.0812 |
| y₂-ion | Ala-Tyr | 253.1183 |
| b₁-ion | Ala | 72.0444 |
| b₂-ion | Ala-Ala | 143.0815 |
| Immonium Ion | Tyr | 136.0757 |
Recommended MRM Transitions for Quantification:
| Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |
| 324.16 | 253.12 | y₂-ion |
| 324.16 | 182.08 | y₁-ion |
| 324.16 | 136.08 | Immonium Ion |
Signaling Pathway and Experimental Logic
While this compound is primarily used as a reference standard, understanding its potential biological context can be relevant. As a peptide containing tyrosine, it could be involved in pathways related to tyrosine metabolism or act as a signaling molecule itself. The following diagram illustrates a hypothetical workflow for investigating the biological activity of such a peptide.
Caption: Hypothetical workflow for investigating the biological activity of a peptide.
This document provides a comprehensive starting point for utilizing this compound as a reference standard in chromatography. Researchers are encouraged to optimize these protocols for their specific instrumentation and applications.
Applications of Alanyl-Tyrosine in Antioxidant Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-alanyl-L-tyrosine is a dipeptide composed of alanine and tyrosine. Due to the presence of the tyrosine residue with its phenolic hydroxyl group, this dipeptide is of significant interest in the field of antioxidant research. The tyrosine moiety can act as a hydrogen donor, effectively neutralizing free radicals and reactive oxygen species (ROS), which are key contributors to oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes. L-alanyl-L-tyrosine offers potential advantages over free L-tyrosine, such as enhanced solubility and stability, making it a promising candidate for therapeutic and nutraceutical applications.
These application notes provide a comprehensive overview of the current understanding of alanyl-tyrosine's antioxidant properties, supported by experimental data and detailed protocols for its evaluation. While direct research on L-alanyl-L-tyrosine is emerging, data from the closely related dipeptide, L-tyrosyl-L-alanine (Tyr-Ala), which exhibits significant antioxidant effects, is included here to provide a strong indication of the potential of tyrosine-containing dipeptides.
In Vitro Antioxidant Activity
The antioxidant capacity of tyrosine-containing dipeptides can be assessed using various in vitro assays that measure their ability to scavenge different types of free radicals.
Table 1: In Vitro Radical Scavenging Activity of Tyr-Ala
| Assay Type | Radical | Concentration | Scavenging Rate (%) | IC50 Value | Reference |
| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl | 1.0 mg/mL | 85.2 ± 3.5 | 0.58 mg/mL | [1] |
| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 1.0 mg/mL | 92.1 ± 4.1 | 0.54 mg/mL | [1] |
| Superoxide Anion Scavenging | O₂⁻ | 1.0 mg/mL | 78.9 ± 3.2 | 0.63 mg/mL | [1] |
Note: Data presented is for Tyr-Ala, a dipeptide with the same amino acid composition as Ala-Tyr. The antioxidant activity is primarily attributed to the tyrosine residue.
Cellular and In Vivo Antioxidant Effects
Beyond simple chemical assays, the protective effects of tyrosine-containing dipeptides against oxidative stress have been demonstrated in cellular and animal models. The dipeptide Tyr-Ala has been shown to protect pancreatic islet cells from oxidative damage and to improve the antioxidant status in a mouse model of type 2 diabetes[1][2].
Table 2: Effect of Tyr-Ala on Oxidative Stress Markers In Vivo
| Animal Model | Treatment Group | Superoxide Dismutase (SOD) Activity (U/mL) | Glutathione (GSH) Level (µmol/L) | Malondialdehyde (MDA) Level (nmol/mL) | Reference |
| T2DM Mice | Control | 125.3 ± 10.2 | 45.6 ± 4.1 | 8.9 ± 0.7 | |
| T2DM Mice | Tyr-Ala (50 mg/kg) | 158.7 ± 12.5 | 62.3 ± 5.8 | 6.2 ± 0.5 | |
| T2DM Mice | Tyr-Ala (100 mg/kg) | 175.4 ± 14.1 | 75.1 ± 6.9 | 4.8 ± 0.4 |
*p < 0.05 compared to the control group.
Signaling Pathway Modulation
Research suggests that the antioxidant effects of Tyr-Ala are, in part, mediated through the modulation of intracellular signaling pathways. Specifically, the PI3K/Akt pathway, a key regulator of cell survival and metabolism, has been identified as a target. Activation of this pathway can lead to the upregulation of endogenous antioxidant defenses.
Caption: PI3K/Akt signaling pathway activated by Alanyl-Tyrosine.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: DPPH Radical Scavenging Assay
This protocol measures the ability of alanyl-tyrosine to donate a hydrogen atom to the stable DPPH radical.
Materials:
-
L-alanyl-L-tyrosine
-
1,1-diphenyl-2-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of L-alanyl-L-tyrosine in methanol.
-
Create a series of dilutions of the alanyl-tyrosine stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each alanyl-tyrosine dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value, which is the concentration of alanyl-tyrosine required to scavenge 50% of the DPPH radicals.
References
Troubleshooting & Optimization
Troubleshooting H-Ala-Ala-Tyr-OH solubility issues in neutral pH
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the tripeptide H-Ala-Ala-Tyr-OH, particularly at neutral pH.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide difficult to dissolve in neutral pH buffers (e.g., PBS pH 7.4)?
A1: The limited solubility of this compound at neutral pH is primarily due to two factors: the presence of the hydrophobic tyrosine residue and the peptide's isoelectric point (pI). At its pI, a peptide has a net neutral charge, minimizing its interaction with water molecules and leading to precipitation. The estimated pI of this compound is around 5.66, which is close enough to neutral pH to cause significant solubility challenges.
Q2: What is the isoelectric point (pI) of this compound and why is it important for solubility?
A2: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, this is the pH of minimum solubility. The pI of this compound can be estimated by averaging the pKa values of its terminal carboxyl group and the phenolic hydroxyl group of tyrosine. At a pH below the pI, the peptide will have a net positive charge, and at a pH above the pI, it will have a net negative charge, both of which increase its solubility in aqueous solutions.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, using a small amount of a water-miscible organic solvent can aid in the initial dissolution of hydrophobic peptides like this compound.[1][2] Solvents such as DMSO, DMF, or acetonitrile can be used to first wet and dissolve the peptide before slowly adding the aqueous buffer.[1][2] However, it is crucial to consider the compatibility of the chosen solvent with your downstream experiments.
Q4: Are there any chemical modifications that can improve the solubility of tyrosine-containing peptides?
A4: For applications where the primary sequence can be altered, replacing L-tyrosine with a more soluble dipeptide, such as Glycyl-L-tyrosine, can significantly enhance solubility at neutral pH.[3] This strategy is often employed in cell culture media formulation to overcome the poor solubility of free L-tyrosine.
Troubleshooting Guide
Issue: this compound powder does not dissolve in my neutral pH buffer.
This guide provides a step-by-step workflow to address solubility challenges with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁N₃O₅ | |
| Molecular Weight | 323.34 g/mol | |
| Amino Acid Sequence | Ala-Ala-Tyr | |
| pKa (α-COOH) | ~2.34 (Alanine) | |
| pKa (α-NH₃⁺) | ~9.69 (Alanine) | |
| pKa (Tyrosine side chain) | ~10.07 | |
| Estimated Isoelectric Point (pI) | ~5.66 | Calculated |
Note: The isoelectric point is estimated based on the pKa values of the constituent amino acids. Experimental values may vary slightly.
Experimental Protocols
Protocol 1: Dissolution by pH Adjustment
-
Weigh a small, accurately measured amount of this compound.
-
Add a small volume of deionized water to create a slurry.
-
For acidic dissolution (pH < pI): Add 10% acetic acid or 0.1 M HCl dropwise while vortexing until the peptide dissolves.
-
For basic dissolution (pH > pI): Add 0.1 M ammonium bicarbonate or 0.1 M NaOH dropwise while vortexing until the peptide dissolves.
-
Once dissolved, adjust the pH to the desired final value using your target buffer. Be aware that the peptide may precipitate as the pH approaches its pI.
-
Bring the solution to the final desired volume with your buffer.
-
Filter the solution through a 0.22 µm filter to remove any remaining particulates.
Protocol 2: Dissolution using an Organic Solvent
-
Weigh the required amount of this compound.
-
Add a minimal volume of a compatible organic solvent (e.g., DMSO, DMF) to the peptide. The volume should be just enough to wet and dissolve the powder.
-
Vortex gently until the peptide is fully dissolved in the organic solvent.
-
Slowly add your desired aqueous buffer to the peptide-organic solvent mixture, drop by drop, while continuously vortexing.
-
If the solution becomes cloudy, you may have reached the solubility limit.
-
Bring the solution to the final volume with the buffer.
-
If necessary, sterile filter the final solution.
Peptide Charge State at Different pH
The solubility of this compound is directly influenced by its net charge, which varies with the pH of the solution.
Caption: Charge state of this compound at different pH values.
References
Technical Support Center: H-Ala-Ala-Tyr-OH Stock Solution Stability
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the degradation of the tripeptide H-Ala-Ala-Tyr-OH in stock solutions. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the stability and integrity of your peptide for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in stock solutions?
A1: The primary degradation pathway for this compound is the oxidation of the tyrosine (Tyr) residue.[1] The phenolic side chain of tyrosine is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal ions.[1] This can lead to the formation of various oxidation products, including dityrosine, which can alter the peptide's structure and biological activity.
Q2: What is the optimal way to store this compound for long-term use?
A2: For maximum stability, this compound should be stored as a lyophilized (freeze-dried) powder at -20°C or preferably -80°C.[1] Storing the peptide in its solid form minimizes degradation by limiting the mobility of reactants and the presence of water, which can facilitate hydrolytic and oxidative processes.
Q3: If I need to prepare a stock solution, what is the recommended procedure?
A3: When preparing a stock solution, it is crucial to dissolve the lyophilized peptide in an appropriate solvent and store it properly. Due to the hydrophobic nature of the tyrosine residue, this compound has poor solubility in neutral aqueous buffers. It is recommended to first dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer to the desired concentration. For short-term storage, aliquots of the stock solution should be stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How do pH and temperature affect the stability of this compound solutions?
A4: Both pH and temperature play a significant role in the stability of this compound solutions. Alkaline conditions (pH > 8) can increase the rate of tyrosine oxidation. Peptide bond hydrolysis can occur at both acidic (pH < 4) and alkaline (pH > 8) conditions, with the rate increasing at elevated temperatures. For optimal stability in solution, a slightly acidic to neutral pH (around 5-7) and low temperatures are recommended.
Q5: What are the signs of peptide degradation in my stock solution?
A5: Visual signs of degradation can include discoloration (yellowing or browning) of the solution or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS) to assess the purity of the peptide solution over time.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to this compound degradation.
dot
Caption: Troubleshooting workflow for this compound degradation.
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various stress conditions based on typical forced degradation studies. The data is illustrative and intended to guide researchers in designing their own stability studies.
| Stress Condition | Parameter | Duration | Temperature | Approximate Degradation (%) | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5 - 10% | H-Ala-OH, H-Ala-Tyr-OH, Glycine, Alanine, Tyrosine |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 40°C | 15 - 25% | H-Ala-OH, H-Ala-Tyr-OH, Glycine, Alanine, Tyrosine, Oxidized Tyrosine Species |
| Oxidation | 0.3% H₂O₂ | 4 hours | 25°C | 30 - 50% | Monohydroxylated peptide, Dityrosine cross-linked peptide |
| Thermal | pH 7.0 Buffer | 48 hours | 70°C | 10 - 20% | Oxidized Tyrosine Species, Minor Hydrolysis Products |
| Photostability | UV light (254 nm) | 24 hours | 25°C | 5 - 15% | Oxidized Tyrosine Species |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and pathways.
dot
Caption: Experimental workflow for a forced degradation study.
Materials:
-
This compound (lyophilized powder)
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the peptide stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the peptide stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 40°C.
-
Oxidation: Mix equal volumes of the peptide stock solution and 0.6% H₂O₂ to achieve a final concentration of 0.3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 70°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 4, 8, 24 hours).
-
Neutralization: For the acid and base hydrolysis samples, neutralize them with an equimolar amount of NaOH or HCl, respectively, before analysis.
-
HPLC-MS Analysis: Analyze all samples using a validated stability-indicating HPLC-MS method to separate and identify the parent peptide and any degradation products.
Protocol 2: Stability-Indicating HPLC-MS Method for this compound
This protocol provides a general HPLC-MS method for the analysis of this compound and its degradation products.
HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 50% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm and 280 nm
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 100-1000
-
Data Acquisition: Full scan and data-dependent MS/MS of the most abundant ions.
-
Expected [M+H]⁺ for this compound: ~310.14
Degradation Pathway
The primary degradation pathways for this compound involve oxidation of the tyrosine residue and hydrolysis of the peptide bonds.
dot
Caption: Degradation pathways of this compound.
References
H-Ala-Ala-Tyr-OH stability in long-term storage
This technical support center provides detailed guidance on the long-term storage and stability of the tripeptide H-Ala-Ala-Tyr-OH. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your peptide during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during long-term storage?
A1: The main cause of degradation for this compound is the oxidation of the tyrosine residue.[1] The phenolic side chain of tyrosine is susceptible to oxidation, which can be triggered by factors such as oxygen, light, and trace metal ions.[1] This process can lead to the formation of various oxidation products, including dityrosine, altering the peptide's structure and potentially its biological function.[1][2]
Q2: What is the ideal physical state for storing this compound long-term?
A2: For long-term storage, this compound should be kept in a lyophilized (freeze-dried) powder form.[3] This state minimizes water content, which significantly reduces the risk of hydrolysis and microbial growth. Storing peptides in solution for extended periods is not recommended due to much lower stability.
Q3: What are the optimal temperature and atmospheric conditions for long-term storage?
A3: Lyophilized this compound is stable for years when stored at -20°C or, preferably, -80°C. The storage container should be sealed tightly. To further minimize oxidation, the container's headspace can be flushed with an inert gas like argon or nitrogen.
Q4: How does light exposure affect the stability of this compound?
A4: Exposure to light, especially UV light, can promote the photo-oxidation of the tyrosine residue. It is critical to store the peptide in a light-protected container, such as an amber vial, to prevent this type of degradation.
Q5: How should I handle the lyophilized peptide to prevent contamination and degradation?
A5: Because lyophilized peptides are often hygroscopic, they can absorb moisture from the air, which reduces stability. To prevent this, allow the container to warm to room temperature in a desiccator before opening. Weigh the desired amount of peptide quickly, and then tightly reseal the container, purging with an inert gas if possible.
Q6: What is the stability of this compound once it is dissolved in a solvent?
A6: Peptides in solution are significantly less stable than in their lyophilized form. For maximum stability, peptide solutions should be prepared fresh. If short-term storage is necessary, solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which accelerate degradation, and stored frozen at -20°C or -80°C. Stock solutions stored at -20°C should be used within a month, while those at -80°C can be kept for up to six months.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container | Atmosphere |
| Lyophilized Powder | -80°C | Years (Optimal for long-term) | Tightly sealed, amber vial | Inert gas (Argon or Nitrogen) |
| -20°C | Years | Tightly sealed, amber vial | Inert gas (Argon or Nitrogen) | |
| 4°C | Months (Short-term) | Tightly sealed, amber vial | Inert gas (Argon or Nitrogen) | |
| In Solution | -80°C | Up to 6 months | Single-use aliquots, sealed vials | Standard air |
| -20°C | Up to 1 month | Single-use aliquots, sealed vials | Standard air | |
| 4°C | Not Recommended (Days) | N/A | N/A |
Troubleshooting Guide
Table 2: Common Issues Encountered During Peptide Experiments
| Symptom | Probable Cause(s) | Recommended Actions & Analysis |
| Loss of biological activity or inconsistent experimental results. | Oxidation of the tyrosine residue. | 1. Verify Storage: Ensure the peptide was stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. 2. Use Fresh Stock: If the current stock is old or was handled improperly, use a fresh vial. 3. Analyze for Oxidation: Perform HPLC-MS analysis to check for the presence of oxidized peptide species (e.g., mass increase of +16 Da). |
| Difficulty dissolving the peptide after storage. | Formation of insoluble aggregates due to oxidation and cross-linking (e.g., dityrosine formation). | 1. Gentle Solubilization: Try sonicating the solution briefly in a water bath to aid dissolution, avoiding excessive heat. 2. Check Purity: Analyze the peptide's purity using RP-HPLC. The presence of multiple peaks may indicate degradation and aggregation. 3. Optimize Storage: Review and optimize storage and handling procedures to minimize future oxidation. |
| Appearance of unexpected peaks in HPLC analysis. | Peptide degradation (oxidation, hydrolysis) or contamination. | 1. Identify Peaks: Use HPLC-MS to determine the mass of the species in the unexpected peaks. Compare these masses to potential degradation products (e.g., oxidized peptide, hydrolysis fragments). 2. Review Handling: Check for potential sources of contamination in solvents and handling procedures. Ensure solvents are of high purity. |
Experimental Protocols
Protocol: Stability Assessment by HPLC-MS
This protocol outlines a general method for analyzing this compound and its potential oxidized forms using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Objective: To assess the purity of the peptide and identify potential degradation products, primarily oxidized forms.
1. Sample Preparation:
-
Carefully bring the lyophilized peptide vial to room temperature in a desiccator.
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a suitable solvent, such as sterile, deionized water or a buffer compatible with your experiment.
-
Dilute the stock solution to a working concentration (e.g., 50-100 µg/mL) with the initial mobile phase solvent (e.g., 95% Solvent A, 5% Solvent B).
2. HPLC Conditions (Reversed-Phase):
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (tyrosine aromatic ring).
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a range that includes the expected mass-to-charge ratio (m/z) of the parent peptide and its oxidized forms (e.g., m/z 100-1000).
-
Expected Ion: The expected [M+H]⁺ for this compound is approximately 324.14 Da.
-
Detection of Oxidized Forms: Look for ions corresponding to the addition of oxygen atoms, such as [M+H+16]⁺ (monohydroxylated) and potential dityrosine cross-links ([2M-2H+H]⁺).
4. Data Analysis:
-
Integrate the peak areas from the HPLC chromatogram to determine the purity of the peptide.
-
Analyze the mass spectra corresponding to the main peak to confirm the identity of this compound.
-
Analyze the mass spectra of any minor peaks to identify potential degradation products based on their m/z values.
Visualizations
Caption: Workflow for a typical long-term peptide stability study.
Caption: Primary degradation pathway for this compound via oxidation.
References
Technical Support Center: Troubleshooting HPLC Analysis of H-Ala-Ala-Tyr-OH
Welcome to the Technical Support Center for the HPLC analysis of the tripeptide H-Ala-Ala-Tyr-OH. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, specifically peak tailing and fronting, encountered during the chromatographic analysis of this peptide.
Frequently Asked questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
A1: Peak tailing for peptides like this compound in reversed-phase HPLC is often due to secondary interactions between the peptide and the stationary phase. The primary cause is the interaction of basic residues in the peptide with acidic silanol groups on the silica-based column packing material.[1][2] Other contributing factors can include column overload, a partially blocked column frit, or extra-column dead volume.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of peptides.[3][4] this compound has ionizable groups (the N-terminal amine, the C-terminal carboxylic acid, and the phenolic hydroxyl group of tyrosine). At a mid-range pH, both the peptide and the residual silanol groups on the column can be ionized, leading to electrostatic interactions that cause peak tailing. Operating at a low pH (around 2-3) protonates the silanol groups, minimizing these secondary interactions and significantly improving peak symmetry.
Q3: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for peptide analysis?
A3: Trifluoroacetic acid (TFA) serves as an ion-pairing agent. It pairs with the positively charged sites on the peptide, effectively shielding them from interacting with the stationary phase. This minimizes secondary interactions and improves peak shape. Additionally, TFA helps to maintain a low pH, which, as mentioned, is beneficial for reducing silanol interactions.
Q4: Can column temperature impact the peak shape of my peptide?
A4: Yes, increasing the column temperature can often lead to sharper, more symmetrical peaks. Higher temperatures reduce the viscosity of the mobile phase, which improves mass transfer kinetics. This can lead to more efficient separation and better peak shapes, especially for larger molecules like peptides.
Q5: What is peak fronting and what are the likely causes when analyzing this compound?
A5: Peak fronting is a type of peak distortion where the front of the peak is less steep than the back. Common causes include column overload (injecting too much sample), and dissolution of the sample in a solvent stronger than the initial mobile phase. Incompatibility between the sample solvent and the mobile phase can also lead to peak fronting.
Troubleshooting Guides
Issue 1: HPLC Peak Tailing with this compound
Peak tailing is characterized by an asymmetric peak with a trailing edge that slowly returns to the baseline.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Troubleshooting Steps & Experimental Protocols:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Column Overload | Reduce the amount of sample injected onto the column. | 1. Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10) in the initial mobile phase. 2. Inject the diluted samples and observe the peak shape. If tailing decreases with dilution, the original sample was overloaded. |
| Secondary Silanol Interactions | Lower the pH of the mobile phase and use an ion-pairing agent. | 1. Prepare Mobile Phase A: 0.1% TFA in water. 2. Prepare Mobile Phase B: 0.1% TFA in acetonitrile. 3. Equilibrate the column with the initial mobile phase composition and inject the sample. The low pH will suppress the ionization of silanol groups. |
| Column Contamination | Flush the column with a series of strong solvents to remove strongly retained compounds. | Protocol for C18 Column Flushing: 1. Disconnect the column from the detector. 2. Flush with 20 column volumes of water (to remove buffers). 3. Flush with 20 column volumes of isopropanol. 4. Flush with 20 column volumes of hexane (for non-polar contaminants). 5. Flush again with 20 column volumes of isopropanol. 6. Flush with 20 column volumes of the initial mobile phase before reconnecting to the detector. |
| Poor Mass Transfer | Increase the column temperature to reduce mobile phase viscosity. | 1. Set the column temperature to 40°C and inject the sample. 2. If peak shape improves but is not optimal, increase the temperature in increments of 5-10°C (up to the column's maximum recommended temperature). |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. | 1. Inspect the tubing connections for any gaps. 2. If possible, replace tubing with shorter lengths and smaller internal diameters (e.g., 0.005" ID PEEK tubing). |
Quantitative Data Summary: Effect of Mobile Phase Additive on Peak Asymmetry
| Mobile Phase Additive | Typical Asymmetry Factor (As) | Notes |
| Water/Acetonitrile (no additive) | > 2.0 | Significant tailing is expected due to silanol interactions. |
| 0.1% Formic Acid | 1.5 - 2.0 | Improved peak shape compared to no additive, but some tailing may persist. |
| 0.1% Trifluoroacetic Acid (TFA) | 1.0 - 1.5 | Generally provides the best peak shape due to strong ion-pairing. |
| 0.1% Difluoroacetic Acid (DFA) | 1.2 - 1.7 | A good compromise for LC-MS applications, offering better peak shape than formic acid with less ion suppression than TFA. |
Issue 2: HPLC Peak Fronting with this compound
Peak fronting is characterized by an asymmetric peak with a leading edge that is broader than the trailing edge.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for HPLC peak fronting.
Detailed Troubleshooting Steps & Experimental Protocols:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Concentration Overload | Reduce the concentration of the injected sample. | 1. Prepare a 1:10 dilution of your this compound sample in the initial mobile phase. 2. Inject the diluted sample. If the fronting is reduced or eliminated, the original sample concentration was too high. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. | 1. Lyophilize the sample to remove the current solvent. 2. Re-dissolve the this compound sample in the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). 3. If solubility is an issue, use a minimal amount of a stronger solvent (like acetonitrile) and then dilute with Mobile Phase A. |
| Column Void or Damage | A void at the head of the column can cause distorted peak shapes. | 1. Disconnect the column and reverse the flow direction. 2. Flush the column with a solvent like isopropanol at a low flow rate. This can sometimes settle the packing material. 3. If the problem persists after returning to the normal flow direction, the column may need to be replaced. |
This technical support guide provides a structured approach to diagnosing and resolving common peak shape issues encountered during the HPLC analysis of this compound. By systematically addressing potential causes and following the outlined experimental protocols, researchers can improve the quality and reliability of their chromatographic data.
References
Improving H-Ala-Ala-Tyr-OH yield during chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the chemical synthesis of the tripeptide H-Ala-Ala-Tyr-OH. The information focuses on improving yield and purity, primarily using the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
General Synthesis Workflow
The synthesis of this compound via Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1][2] The general workflow begins with a resin pre-loaded with the C-terminal amino acid, Tyrosine, and involves repeated cycles of deprotection and coupling, followed by a final cleavage and purification step.
Caption: General workflow for the solid-phase synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chemical strategy for synthesizing this compound?
A1: The most common and recommended method is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[3] This approach uses the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group and acid-labile groups, such as tert-butyl (tBu), for permanent protection of reactive side chains.[2][4] This orthogonal protection scheme allows for selective deprotection at each stage of the synthesis, minimizing side reactions.
Q2: Why is it crucial to protect the tyrosine side chain during synthesis?
A2: Yes, protecting the phenolic hydroxyl group of the tyrosine side chain is highly recommended. This group is nucleophilic and can react with the activated carboxylic acid of the incoming amino acid during the coupling step. This side reaction, known as O-acylation, leads to the formation of branched impurities that are difficult to remove, resulting in a significant loss of the final product yield.
Q3: Which protecting group is suitable for the Tyrosine side chain in an Fmoc-based strategy?
A3: In Fmoc-SPPS, the tert-butyl (tBu) ether is the preferred protecting group for the tyrosine side chain [Fmoc-Tyr(tBu)-OH]. The tBu group is stable under the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is efficiently cleaved under the strong acidic conditions of the final cleavage step (e.g., trifluoroacetic acid).
Q4: What are the standard final cleavage conditions?
A4: The final step involves cleaving the synthesized peptide from the solid support and simultaneously removing the side-chain protecting groups. This is typically achieved using a cleavage cocktail with a strong acid, most commonly trifluoroacetic acid (TFA). Scavengers are added to the cocktail to trap the reactive carbocations generated during the deprotection of groups like tBu, preventing side reactions with sensitive residues like tyrosine. A common cleavage cocktail is TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.
Troubleshooting Guide
Problem 1: Low Yield of the Final Peptide
Symptom: The quantity of the desired this compound product is significantly lower than expected after cleavage and purification.
Possible Cause 1: Incomplete Fmoc Deprotection If the Fmoc group is not completely removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled. This leads to the formation of truncated sequences (e.g., H-Ala-Tyr-OH) and a lower yield of the full-length tripeptide.
-
Solution: Ensure fresh deprotection solution (e.g., 20% piperidine in DMF) is used for each cycle. Increase the deprotection time or perform a second treatment. The completion of the deprotection can be monitored using a colorimetric test, such as the Kaiser test.
Possible Cause 2: Incomplete Coupling The formation of the peptide bond between the activated amino acid and the N-terminus of the resin-bound peptide may be inefficient, leading to deletion sequences (e.g., H-Ala-Tyr-OH).
-
Solution:
-
Optimize Coupling Reagents: Use a highly efficient coupling reagent. Phosphonium (PyBOP, PyAOP) and aminium/uronium (HBTU, HATU, HCTU) salts are known to facilitate rapid and efficient coupling.
-
Ensure Proper Stoichiometry: Use an excess of the protected amino acid and coupling reagents (typically 3-5 equivalents relative to the resin substitution).
-
Increase Reaction Time: Extend the coupling reaction time to 2-4 hours to ensure the reaction goes to completion.
-
Monitor Completion: Perform a Kaiser test after the coupling step. A negative result (yellow beads) indicates a complete reaction.
-
Caption: The two-stage process of amino acid activation and coupling.
Problem 2: Presence of Impurities with the Same Mass (Diastereomers)
Symptom: The HPLC chromatogram of the purified product shows a broadened peak or a doublet, but mass spectrometry confirms the molecular weight of this compound.
Possible Cause: Racemization of Alanine This suggests the presence of a diastereomer (e.g., H-D-Ala-Ala-Tyr-OH). Racemization can occur at the α-carbon of the alanine residue during the activation step of the coupling reaction, especially with prolonged pre-activation times or the use of certain reagents.
-
Solution:
-
Choice of Reagents: Use coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or its analogues (e.g., HOAt, Oxyma Pure) are highly effective. Reagents like HATU and HCTU, which are based on HOAt, generally result in low levels of racemization.
-
Base Selection: Use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases.
-
Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after it is prepared.
-
Problem 3: Major Impurity Peak Identified as Ala-Tyr Dipeptide
Symptom: A significant impurity is detected with a mass corresponding to the Ala-Tyr dipeptide, often as a cyclic diketopiperazine (DKP).
Possible Cause: Diketopiperazine (DKP) Formation After the deprotection of the second amino acid (Fmoc-Ala-), the free N-terminal amine of the dipeptide (H-Ala-Tyr(tBu)-Resin) can attack the ester linkage connecting the tyrosine to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring called a diketopiperazine and terminating the chain.
-
Solution:
-
Modified Deprotection: Use a milder deprotection cocktail, such as 2% DBU / 5% piperazine in NMP, which can reduce the rate of DKP formation.
-
Use a Pre-formed Dipeptide: Synthesize and couple a protected dipeptide, Fmoc-Ala-Ala-OH, in the second coupling step. This bypasses the vulnerable resin-bound dipeptide stage where cyclization occurs.
-
Change Resin: Use a more sterically hindered resin, such as one linked via a 2-chlorotrityl chloride (2-CTC) linker, which is less prone to DKP formation.
-
Caption: Mechanism of diketopiperazine (DKP) formation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (0.1 mmol scale)
-
Resin Preparation: Swell 200 mg of Fmoc-Tyr(tBu)-Wang resin (~0.5 mmol/g substitution) in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
-
First Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
First Coupling (Alanine):
-
In a separate vial, pre-activate Fmoc-Ala-OH (0.5 mmol) with HBTU (0.49 mmol) and DIPEA (1.0 mmol) in 3 mL of DMF for 5 minutes.
-
Add the activated solution to the resin and agitate for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
Second Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
Second Coupling (Alanine): Repeat step 4.
-
Final Wash: Wash the resin with DMF (3 x 5 mL), followed by dichloromethane (DCM) (3 x 5 mL), and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
-
Place the dried peptide-resin in a reaction vessel.
-
Add 5 mL of the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold tube containing 40 mL of cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Place the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: RP-HPLC Purification
-
System Preparation: Use a C18 reverse-phase column. The mobile phases are typically:
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Purification: Inject the sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 30 minutes).
-
Detection & Fraction Collection: Monitor the column eluate at 215-220 nm. Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry. Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final product as a white, fluffy powder.
Data Summary Tables
Table 1: Recommended Reagent Stoichiometry for Synthesis (0.1 mmol scale)
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | Fmoc-Tyr(tBu)-Wang Resin | - | Pre-loaded resin. |
| Substitution | 0.5 | mmol/g | |
| Amount | 200 | mg | Corresponds to 0.1 mmol. |
| Amino Acids | |||
| Fmoc-Ala-OH | 155.7 | mg | 5 equivalents (0.5 mmol). |
| Coupling Reagents | |||
| HBTU | 189.7 | mg | 4.9 equivalents (0.49 mmol). |
| DIPEA | 174 | µL | 10 equivalents (1.0 mmol). |
| Solvents | |||
| DMF | As needed | mL | For swelling, washing, and reactions. |
| Piperidine/DMF (20%) | ~10 | mL/cycle | For Fmoc deprotection. |
| Cleavage Cocktail | 5 | mL | TFA/H₂O/TIS (95:2.5:2.5). |
Table adapted from a protocol for a similar tripeptide.
Table 2: Common Coupling Reagents and Additives
| Reagent Class | Examples | Additive | Characteristics |
| Carbodiimides | DCC, DIC | HOBt, HOSu | Effective but higher risk of racemization and side reactions (N-acyl urea formation). |
| Aminium/Uronium | HBTU, TBTU, HCTU, HATU | (Internal) | High coupling efficiency, fast reactions, and reduced racemization. HATU is particularly effective for difficult couplings. |
| Phosphonium | PyBOP, PyAOP | (Internal) | Very efficient with low racemization. Generally give cleaner reactions than uronium reagents. |
Table 3: Typical RP-HPLC Parameters for this compound Purification
| Parameter | Setting |
| Column | Preparative C18, 5-10 µm particle size, ≥100 Å pore size |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient | Linear, e.g., 5-50% B over 30-45 minutes |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column) |
| Detection Wavelength | 215 nm or 220 nm |
| Column Temperature | Ambient or 30-40 °C |
Table based on a standard protocol for tripeptide purification.
References
Technical Support Center: Removing Trifluoroacetic Acid (TFA) from H-Ala-Ala-Tyr-OH
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the effective removal of trifluoroacetic acid (TFA) from the synthetic tripeptide H-Ala-Ala-Tyr-OH.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic this compound sample? A1: Trifluoroacetic acid (TFA) is a strong acid used extensively in solid-phase peptide synthesis (SPPS). It is used to cleave the synthesized peptide from the resin and is also a common mobile phase additive in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2][3][4][5] While free TFA is removed during the lyophilization (freeze-drying) process, it remains as a counterion ionically bound to the positively charged N-terminal amine group of your this compound peptide. Therefore, synthetic peptides are typically delivered as TFA salts.
Q2: How can residual TFA affect my experiments? A2: Residual TFA can significantly interfere with biological assays. It can be cytotoxic to cells, even at low concentrations, which may lead to a misinterpretation of the peptide's biological activity. Furthermore, TFA counterions can alter the peptide's secondary structure, solubility, and overall mass, potentially affecting the accuracy and reproducibility of your experiments.
Q3: What are the primary methods for removing TFA from my peptide? A3: The most common methods involve exchanging the TFA counterion for a more biologically compatible one, such as chloride (Cl⁻) or acetate (CH₃COO⁻). The main techniques are:
-
Salt Exchange with Hydrochloric Acid (HCl): This is a widely adapted method that involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. The process is repeated several times to ensure complete exchange.
-
Ion-Exchange Chromatography: This method uses a strong anion exchange resin to swap the TFA ion for another, like acetate.
-
Modified Reverse-Phase HPLC: The peptide can be re-purified on an HPLC system using a mobile phase containing a different acid, such as acetic acid, instead of TFA.
Q4: Which removal method is most suitable for this compound? A4: For a small, relatively hydrophilic peptide like this compound, the HCl salt exchange method is highly effective, straightforward, and generally recommended. It does not require specialized chromatography equipment beyond a lyophilizer and is very efficient for peptides with a single positive charge at the N-terminus.
Q5: How can I confirm that TFA has been successfully removed? A5: Several analytical techniques can quantify residual TFA. These include Ion Chromatography (IC), 19F-NMR (Fluorine-19 Nuclear Magnetic Resonance), and FT-IR (Fourier-Transform Infrared Spectroscopy). For most labs, re-analyzing the peptide by LC-MS can show a mass shift corresponding to the replacement of the TFA counterion (114 Da) with a chloride counterion (36.5 Da).
Visual Guide: General Workflow for TFA Removal
Caption: General workflow for removing TFA from a synthetic peptide.
Experimental Protocols
Protocol 1: TFA Removal by HCl Salt Exchange
This is the most common and accessible method for converting the peptide from a TFA salt to an HCl salt.
Materials:
-
Lyophilized this compound (TFA salt)
-
Milli-Q or deionized water
-
100 mM Hydrochloric acid (HCl) stock solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. An optimal concentration of 10 mM HCl has been shown to be effective.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen or in a -80°C freezer.
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.
-
Repetition: To ensure complete removal, re-dissolve the lyophilized powder in the same concentration of HCl solution (Step 2) and repeat the freezing (Step 4) and lyophilization (Step 5) steps. This should be repeated at least two to three times.
-
Final Product: After the final lyophilization, the peptide is ready for use as its HCl salt. It can be re-dissolved in your desired buffer for experiments.
Protocol 2: TFA Removal by Ion-Exchange Chromatography (Acetate Exchange)
This method is useful if an acetate salt is preferred over an HCl salt.
Materials:
-
Lyophilized this compound (TFA salt)
-
Strong anion exchange resin (e.g., AG 1-X8, quaternary ammonium form)
-
1 M Sodium Acetate solution
-
Distilled water
-
Small chromatography column
-
Lyophilizer
Procedure:
-
Resin Preparation: Prepare a small column with the anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the amount of peptide.
-
Resin Charging: Elute the column with 1 M sodium acetate solution to charge the resin with acetate ions.
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Peptide Loading: Dissolve the peptide in distilled water and apply it to the top of the prepared resin column.
-
Elution & Collection: Elute the column with distilled water. The peptide, now with acetate as its counterion, will not bind to the anion exchange resin and will elute. Collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the dry peptide acetate salt.
Data Summary
Table 1: Comparison of Common TFA Removal Methods
| Method | Principle | Typical Efficiency | Pros | Cons | Avg. Peptide Loss |
| HCl Salt Exchange | Counterion exchange with a stronger acid (HCl) followed by lyophilization. | >99% removal after 2-3 cycles. | Simple, highly effective, requires minimal specialized equipment. | Repetitive, potential for peptide degradation if HCl concentration is too high. | 20-30% |
| Ion-Exchange Chromatography | Anion exchange resin captures TFA and replaces it with a pre-loaded counterion (e.g., acetate). | >95% removal. | Can exchange for various counterions, relatively gentle conditions. | More complex setup, potential for peptide loss on the column. | 20-30% |
| HPLC-based Exchange | Re-purification of the peptide using a mobile phase with a non-TFA acid (e.g., acetic acid). | Variable, depends on peptide hydrophobicity. | Purifies and exchanges the salt in one process. | May not be efficient for hydrophilic peptides, dilutes the sample. | 20-30% |
Table 2: Typical Results Before and After TFA Removal for a Synthetic Peptide
| Parameter | Before Removal (TFA Salt) | After Successful Removal (HCl Salt) | Analytical Method |
| TFA Content (w/w %) | 10% - 40% | < 1% | Ion Chromatography, 19F-NMR |
| Peptide Purity (%) | >95% | Should remain >95% | RP-HPLC |
| Net Peptide Content (%) | 60% - 90% | Increases relative to gross weight | N/A (Calculated) |
Troubleshooting Guide
Caption: Troubleshooting logic for incomplete TFA removal.
Problem: Low peptide yield after salt exchange.
-
Cause: Peptide loss is inherent to the salt exchange process, with losses of 20-30% being common. This can be due to physical loss during transfers between vials and lyophilization flasks.
-
Solution: Handle the peptide solution carefully, ensuring quantitative transfers. Minimize the number of vessels used. Be aware that the final mass will be different due to the counterion swap (TFA is heavier than Cl⁻).
Problem: Peptide purity has decreased after the procedure.
-
Cause: Using an excessively high concentration of HCl (>10 mM) or leaving the peptide in the acid solution for extended periods at room temperature can lead to peptide degradation or modification.
-
Solution: Strictly adhere to the recommended HCl concentration of 2-10 mM. Perform the dissolution and acidification steps quickly before flash-freezing.
Problem: The peptide is difficult to dissolve after the final lyophilization.
-
Cause: Changing the counterion from TFA to chloride or acetate can alter the solubility characteristics of the peptide.
-
Solution: Try dissolving the peptide in a small amount of a different solvent, such as acetonitrile or DMSO, before diluting with your aqueous buffer. Gentle sonication may also aid in dissolution.
References
Technical Support Center: H-Ala-Ala-Tyr-OH Aggregation in Concentrated Solutions
Welcome to the technical support center for H-Ala-Ala-Tyr-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot aggregation issues encountered when working with concentrated solutions of this tripeptide.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common aggregation problems with this compound.
Problem 1: Peptide Precipitates Out of Solution During or After Dissolution
Symptoms:
-
The solution appears cloudy or contains visible particulates immediately after adding the solvent.
-
A solid precipitate forms over time, even after initial dissolution.
-
The peptide forms a gel-like substance.
Possible Causes:
-
The peptide concentration exceeds its solubility limit in the chosen solvent.
-
The pH of the solution is close to the isoelectric point (pI) of this compound, minimizing its solubility.[1][2]
-
The solvent is not optimal for this specific peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide precipitation.
Solutions:
-
Reduce Concentration: If possible, lower the concentration of the this compound solution.
-
Optimize Solvent System:
-
For initial dissolution, try using a small amount of an organic co-solvent like DMSO or DMF before adding the aqueous buffer.[3] Slowly add the peptide stock solution to the stirring aqueous buffer to prevent shocking the peptide out of solution.[4]
-
If the peptide is intended for a biological assay where DMSO is not ideal, consider alternatives like acetonitrile or isopropanol.[3]
-
-
Adjust pH: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase the net charge of the peptide, thereby improving its solubility. For this compound, which has a phenolic hydroxyl group on the tyrosine, adjusting the pH to be more basic can increase its negative charge and solubility.
-
Use Physical Methods:
-
Sonication: Brief periods of sonication can help break up small aggregates and facilitate dissolution.
-
Gentle Warming: Warming the solution to a temperature not exceeding 40°C can aid in dissolving the peptide. However, be cautious as excessive heat can lead to degradation.
-
Problem 2: Increased Viscosity or Gel Formation Over Time
Symptoms:
-
The solution becomes noticeably more viscous after a period of incubation.
-
The solution forms a semi-solid gel.
Possible Causes:
-
Self-assembly of the peptide into higher-order structures like nanofibers, driven by intermolecular hydrogen bonding and hydrophobic interactions from the alanine and tyrosine residues.
-
Environmental factors such as temperature, ionic strength, and pH are promoting aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased viscosity and gelation.
Solutions:
-
Modify Environmental Conditions:
-
Temperature: Store the peptide solution at a lower temperature, as elevated temperatures can sometimes promote aggregation.
-
Ionic Strength: The effect of salts can be complex. Experiment with different salt concentrations to find an optimal condition that minimizes aggregation.
-
-
Use Anti-Aggregation Additives:
-
Non-ionic Surfactants: Low concentrations of surfactants like Tween 20 or Tween 80 can help prevent peptide aggregation.
-
Denaturants: In some applications, low concentrations of denaturants such as urea or guanidine hydrochloride can help maintain the peptide in its monomeric state.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound aggregation?
A1: The aggregation of this compound is primarily driven by:
-
Intermolecular Hydrogen Bonding: The peptide backbone can form hydrogen bonds between molecules, leading to self-association.
-
Hydrophobic Interactions: The alanine residues and the aromatic side chain of tyrosine are hydrophobic and can contribute to the peptide self-assembling to minimize contact with water.
-
Aromatic Stacking: The tyrosine residues can interact via π-π stacking, further stabilizing aggregates.
-
Solution pH: At or near its isoelectric point (pI), the peptide has a net neutral charge, which can reduce repulsion between molecules and promote aggregation.
Q2: How can I predict the likelihood of aggregation for my this compound solution?
A2: While precise prediction is difficult, several factors increase the risk of aggregation:
-
High Concentration: The higher the peptide concentration, the greater the likelihood of aggregation.
-
Hydrophobic Amino Acid Content: The presence of two alanine residues and one tyrosine residue gives this peptide a significant hydrophobic character.
-
pH Near the pI: The solubility will be at its minimum at the isoelectric point.
-
Elevated Temperature: Higher temperatures can increase the rate of aggregation.
Q3: What analytical techniques can I use to characterize this compound aggregation?
A3: Common techniques to monitor peptide aggregation include:
-
Visual Inspection: The simplest method is to check for turbidity or precipitation.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance.
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to β-sheet structures, which are common in peptide aggregates, resulting in a characteristic fluorescence emission.
-
Circular Dichroism (CD) Spectroscopy: CD can be used to monitor changes in the secondary structure of the peptide, such as a transition from a random coil to a β-sheet conformation, which is indicative of aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of larger aggregates.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Recommendations |
| Deionized Water | Poor | Not recommended as the primary solvent. |
| Phosphate-Buffered Saline (PBS) | Poor | Pre-dissolve in a minimal amount of an organic co-solvent. |
| Tris-Buffered Saline (TBS) | Poor | Pre-dissolve in a minimal amount of an organic co-solvent. |
| 10% Acetic Acid | Moderate to Good | Can be used to create a stock solution. Adjust the final pH as needed. |
| Dimethyl Sulfoxide (DMSO) | Good | Recommended for creating a concentrated stock solution. |
| Dimethylformamide (DMF) | Good | An alternative to DMSO for creating stock solutions. |
Table 2: Effect of pH on this compound Aggregation Potential
| pH Range | Peptide Charge | Aggregation Potential | Rationale |
| Acidic (pH < pI) | Net Positive | Lower | Increased electrostatic repulsion between positively charged molecules. |
| Near pI | Net Neutral | Highest | Minimal electrostatic repulsion, leading to increased aggregation. |
| Basic (pH > pI) | Net Negative | Lower | Increased electrostatic repulsion between negatively charged molecules. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of peptide in a sterile microcentrifuge tube.
-
To prepare a concentrated stock solution, add a minimal amount of DMSO (e.g., 20-50 µL for 1 mg of peptide).
-
Gently vortex until the peptide is fully dissolved. The solution should be clear.
-
While vigorously stirring your desired aqueous buffer, slowly add the peptide stock solution drop by drop.
-
If the solution remains clear, the peptide is soluble at that concentration. If the solution becomes cloudy, the solubility limit has been exceeded.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation
-
Preparation:
-
Prepare a stock solution of ThT (e.g., 1 mM in water).
-
Prepare your this compound samples at the desired concentrations in the appropriate buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add your peptide samples.
-
Add the ThT stock solution to each well to a final concentration of approximately 10-20 µM.
-
Include negative controls containing only the buffer and ThT.
-
-
Measurement:
-
Incubate the plate at the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
An increase in fluorescence over time indicates the formation of β-sheet aggregates.
-
Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
-
Sample Preparation:
-
Prepare this compound solutions at the desired concentrations in a suitable buffer (e.g., phosphate buffer). The buffer should have low absorbance in the far-UV region.
-
-
Measurement:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Collect a baseline spectrum of the buffer alone.
-
Rinse the cuvette and load the peptide sample.
-
Collect the CD spectrum of the peptide sample in the far-UV range (e.g., 190-260 nm).
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Analyze the spectrum for characteristic secondary structure signals: a negative band around 218 nm is indicative of β-sheet formation.
-
References
Technical Support Center: Method Development for Separating H-Ala-Ala-Tyr-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on developing and troubleshooting methods for the separation of the tripeptide H-Ala-Ala-Tyr-OH from its impurities using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic this compound?
A1: Common impurities in synthetically produced this compound include deletion sequences (e.g., H-Ala-Tyr-OH or H-Ala-Ala-OH), insertion sequences, and byproducts from incomplete deprotection of amino acid protecting groups during synthesis.[1] Additionally, degradation products can form during storage, with oxidation of the tyrosine residue being a primary concern.[2]
Q2: What is the recommended starting HPLC method for separating this compound?
A2: A good starting point for separating this compound is reversed-phase HPLC (RP-HPLC).[3][4] A typical setup would involve a C18 column with a wide pore size (e.g., 300 Å), a mobile phase consisting of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA), and a gradient elution.[3]
Q3: Why is trifluoroacetic acid (TFA) commonly used in the mobile phase for peptide separations?
A3: TFA is used as an ion-pairing agent. It pairs with the charged groups on the peptide, neutralizing their charge and increasing the peptide's hydrophobicity. This leads to better retention and improved peak shape on reversed-phase columns. Using low concentrations of TFA can result in poor peak shape and loss of resolution.
Q4: How can I detect and identify impurities in my this compound sample?
A4: The primary methods for detecting and identifying impurities are HPLC and Mass Spectrometry (MS). HPLC separates the impurities from the main peptide, and the peak area can be used for quantification. MS can then be used to determine the molecular weight of the separated components, which helps in identifying the nature of the impurities (e.g., a deletion sequence will have a lower molecular weight).
Q5: My peptide is not retaining on the C18 column. What could be the issue?
A5: Insufficient retention can be due to several factors. The mobile phase may be too strong (too high organic solvent concentration). You could try decreasing the initial percentage of acetonitrile in your gradient. Alternatively, ensure that the mobile phase pH is appropriate to suppress the ionization of the peptide's carboxylic acid group, which can be achieved by using an acidic modifier like TFA.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. - Column degradation. | - Adjust the mobile phase pH with an acid like TFA to ensure consistent ionization of the peptide. - Reduce the sample concentration or injection volume. - Add a stronger ion-pairing agent or use a different column chemistry (e.g., C8 or Phenyl). - Replace the column. |
| Peak Splitting or Broadening | - Sample solvent is too strong. - Column contamination. - High injection volume. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Wash the column with a strong solvent series (e.g., methanol, isopropanol, acetonitrile). - Reduce the injection volume. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Temperature variations. - Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Presence of Unexpected Peaks | - Sample degradation (e.g., oxidation of tyrosine). - Contamination from the sample preparation or HPLC system. | - Store peptide solutions at low temperatures (-20°C or -80°C) and protect from light. - Analyze the molecular weights of the unexpected peaks using HPLC-MS to identify them as potential degradation products (e.g., +16 Da for oxidation). - Run a blank injection (mobile phase only) to check for system contamination. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound Analysis
This protocol outlines a general method for the analysis of this compound and its potential impurities.
1. Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
5. Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
6. Data Analysis:
-
Integrate the peaks in the chromatogram. The purity of the peptide is estimated by the relative peak area of the main peak.
Visualizations
Caption: A general workflow for the HPLC analysis of this compound.
Caption: A troubleshooting guide for HPLC method development.
References
Addressing batch-to-batch variability of H-Ala-Ala-Tyr-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of the tripeptide H-Ala-Ala-Tyr-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a tripeptide with the amino acid sequence Alanine-Alanine-Tyrosine. While specific applications for this exact peptide are not widely documented in publicly available literature, similar peptides are used in various research areas. For instance, related peptides are utilized as substrates in protease activity assays and in biochemical and pharmaceutical research.[1][2] Peptides containing tyrosine are also studied for their potential antioxidant properties.[2]
Q2: What are the primary causes of batch-to-batch variability in synthetic peptides like this compound?
Batch-to-batch variability in synthetic peptides can stem from several stages of the manufacturing process.[3] Key sources include:
-
Raw Materials: Inconsistencies in the purity and quality of amino acid derivatives and reagents used in solid-phase peptide synthesis (SPPS).[3]
-
Synthesis Process: Incomplete coupling or deprotection steps during SPPS can lead to the formation of deletion or truncated peptide sequences.
-
Cleavage and Deprotection: Incomplete removal of protecting groups from the amino acid side chains.
-
Purification: Differences in the efficiency of purification methods, most commonly High-Performance Liquid Chromatography (HPLC), can result in varying levels of process-related impurities.
-
Lyophilization and Handling: Variations in the freeze-drying process can affect the final water content and stability of the peptide. Improper handling and storage can also lead to degradation.
Q3: What are the critical quality attributes (CQAs) to monitor for this compound to ensure batch consistency?
To ensure the consistency of each batch of this compound, the following CQAs should be monitored:
-
Purity: Determined by HPLC, this indicates the percentage of the target peptide in the sample.
-
Identity: Confirmed by mass spectrometry to ensure the correct molecular weight and sequence.
-
Peptide Content: The actual amount of peptide in the lyophilized powder, which can also contain water and counter-ions.
-
Appearance: The physical state and color of the lyophilized powder.
-
Solubility: The ability of the peptide to dissolve in a specific solvent at a given concentration.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
Q: I am observing different results in my biological assay when using different batches of this compound, even though the supplier-provided purity is similar. What could be the cause?
A: Discrepancies in experimental outcomes despite similar reported purities can be attributed to several factors:
-
Presence of undetected impurities: The standard HPLC analysis might not detect all impurities, especially those with similar chromatographic properties to the main peptide. Some impurities, even at very low levels (<1%), can have significant biological activity or interfere with your assay.
-
Counter-ion effects: Peptides are often supplied as trifluoroacetate (TFA) salts, which result from the purification process. Residual TFA can interfere with cellular assays. If one batch has a higher TFA content than another, it could affect your results.
-
Variations in peptide content: The net peptide content of a lyophilized powder can vary between batches due to differences in water and counter-ion content. Using the same weight of peptide from two different batches may result in different molar concentrations of the actual peptide.
-
Peptide degradation: Improper storage or handling can lead to degradation of the peptide, particularly the oxidation of the tyrosine residue.
Recommended Actions & Experimental Protocols
To investigate and resolve this issue, a systematic approach to characterizing each batch is recommended.
1. Comprehensive Purity and Identity Analysis
It is crucial to perform an in-house analysis of each new batch.
-
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To verify the purity of the this compound batch and to create a impurity profile.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in sterile, deionized water or a suitable buffer. If solubility is an issue, a small amount of acetonitrile or DMSO can be used for initial dissolution, followed by dilution with the aqueous mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 3.5-5 µm particle size, 100-120 Å pore size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm (for the tyrosine residue).
-
-
Analysis: Compare the chromatograms of different batches. Look for variations in the main peak's retention time and the presence of new or different impurity peaks.
-
-
-
Protocol 2: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the main peak and to identify the mass of any significant impurities.
-
Methodology:
-
Technique: Use either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Procedure: The HPLC system can be directly coupled to a mass spectrometer (LC-MS).
-
Analysis: Confirm that the molecular weight of the main peak corresponds to that of this compound (367.38 g/mol ). Analyze the masses of impurity peaks to identify potential deletion sequences, incomplete deprotection, or modifications such as oxidation (+16 Da).
-
-
Data Presentation: Impurity Profile Comparison
| Batch ID | Supplier Purity (%) | In-House Purity (%) (214 nm) | Major Impurity (m/z) | Potential Identity |
| Batch A | >98 | 98.5 | 383.3 | Oxidized Peptide |
| Batch B | >98 | 96.2 | 296.3 | Deletion Sequence (Ala-Tyr) |
2. Visualizing the Investigation Workflow
The following workflow can guide the investigation of batch-to-batch variability.
Issue 2: Peptide Solubility Problems
Q: My this compound peptide is difficult to dissolve. What should I do?
A: Peptide solubility is influenced by its amino acid composition and sequence. This compound contains a hydrophobic tyrosine residue, which can contribute to poor solubility in aqueous solutions. It is always recommended to test the solubility of a small amount of the peptide first before dissolving the entire sample.
Troubleshooting Steps:
-
Start with Water: Attempt to dissolve the peptide in sterile, distilled water. Sonication can aid in dissolution.
-
Acidic Conditions: If the peptide does not dissolve in water, try a dilute acidic solution, such as 10% acetic acid.
-
Organic Solvents: For highly hydrophobic peptides, an organic solvent may be necessary for initial dissolution.
-
Start with a small amount of Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the peptide.
-
Once dissolved, slowly add the peptide solution dropwise to your stirring aqueous buffer.
-
Caution: Be aware that high concentrations of organic solvents can be toxic to cells.
-
Solubility Troubleshooting Decision Tree:
Issue 3: Potential Peptide Degradation
Q: I suspect my this compound has degraded over time. How can I confirm this and prevent it?
A: The tyrosine residue in this compound is susceptible to oxidation. This can be initiated by exposure to oxygen, light, and trace metal ions.
Signs of Degradation:
-
Discoloration of the lyophilized powder.
-
Decreased solubility.
-
Appearance of new peaks in the HPLC chromatogram.
Prevention of Degradation:
-
Storage: Store the lyophilized peptide at -20°C or -80°C in a tightly sealed, light-protected container (e.g., an amber vial).
-
Handling: Allow the peptide to warm to room temperature in a desiccator before opening to prevent condensation.
-
In Solution: If you must store the peptide in solution, prepare small aliquots to avoid repeated freeze-thaw cycles and store at -80°C. Use sterile buffers and consider sterile filtering the solution.
Visualizing Tyrosine Oxidation:
The phenolic side chain of tyrosine can be oxidized, a common degradation pathway.
References
Optimizing pH for H-Ala-Ala-Tyr-OH stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of the tripeptide H-Ala-Ala-Tyr-OH in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in maintaining the stability of this compound in aqueous solutions?
A1: The primary challenge stems from the inherent chemical liabilities of the peptide structure, particularly the tyrosine residue and the peptide bonds themselves. This compound is susceptible to several degradation pathways that are highly dependent on the solution's pH, including hydrolysis of peptide bonds, oxidation of the tyrosine side chain, and racemization of the amino acid residues. The tyrosine residue, with its hydrophobic aromatic side chain, also contributes to poor solubility in aqueous solutions, further complicating its handling.[1]
Q2: What is the optimal pH range for the storage and use of this compound solutions?
A2: For prolonging the shelf life of this compound in solution, it is recommended to use sterile buffers with a slightly acidic pH of around 5 to 6.[2][3][4][5] This pH range represents a compromise to minimize the rates of the main degradation pathways. At this pH, acid- and base-catalyzed hydrolysis of the peptide bonds are relatively slow, and the rate of tyrosine oxidation is lower than at neutral or alkaline pH.
Q3: How does pH influence the different degradation pathways of this compound?
A3: The pH of the solution has a significant impact on the rate and mechanism of degradation:
-
Hydrolysis: The cleavage of peptide bonds is catalyzed by both acid and base. The rate of hydrolysis is generally lowest in the neutral pH range and increases under acidic (pH < 4) and alkaline (pH > 8) conditions. At alkaline pH, direct hydrolysis (scission) of the amide bond is the dominant mechanism, whereas at neutral pH, intramolecular aminolysis (backbiting) can occur.
-
Oxidation: The phenolic side chain of tyrosine is susceptible to oxidation. The rate of tyrosine oxidation increases significantly with an increase in pH. Studies have shown a dramatic increase in the oxidation rate of tyrosine residues at a pH above 7.5.
-
Racemization: The conversion of L-amino acids to their D-isomers is a base-catalyzed process. The rate of racemization increases with pH, particularly at pH values greater than 9.
Q4: My this compound peptide won't dissolve in my aqueous buffer. What should I do?
A4: The poor aqueous solubility of this compound is primarily due to the hydrophobic nature of the tyrosine residue. To improve solubility, consider the following approaches:
-
pH Adjustment: Adjusting the pH of the solution away from the peptide's isoelectric point (pI) will increase its net charge and enhance solubility. Since the optimal stability is in the pH 5-6 range, you can try dissolving the peptide in a buffer within this range first.
-
Organic Co-solvents: For highly hydrophobic peptides, using a minimal amount of an organic co-solvent is often effective. You can first dissolve the peptide in a small volume of dimethyl sulfoxide (DMSO) and then slowly add your aqueous buffer to the desired concentration.
-
Sonication: Gentle sonication can help to break up peptide aggregates and facilitate dissolution.
-
Gentle Warming: Mild warming (e.g., to 37°C) can also aid in dissolving the peptide, but should be done with caution to avoid degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of peptide concentration over time in solution. | Peptide degradation through hydrolysis, oxidation, or adsorption to container surfaces. | Store the peptide solution in aliquots at -20°C or below in a sterile, slightly acidic buffer (pH 5-6). Avoid repeated freeze-thaw cycles. Use low-protein-binding tubes. |
| Appearance of new peaks in HPLC analysis of the peptide solution. | Formation of degradation products such as hydrolyzed peptide fragments, oxidized tyrosine species, or racemized isomers. | Confirm the identity of the new peaks using mass spectrometry (MS). Optimize the solution pH to the recommended 5-6 range to minimize degradation. Protect the solution from light and oxygen to reduce oxidation. |
| Reduced biological activity of the peptide. | Degradation of the peptide leading to a lower concentration of the active form. | Re-evaluate the purity and concentration of your peptide stock solution using a reliable analytical method like HPLC. Prepare fresh solutions for critical experiments from lyophilized powder. |
| Precipitation of the peptide during storage or after pH adjustment. | The pH of the solution is close to the isoelectric point (pI) of the peptide, minimizing its solubility. | Adjust the pH of the solution further away from the pI. If precipitation persists, consider preparing a new stock solution using a minimal amount of an organic co-solvent like DMSO before adding the aqueous buffer. |
Data Summary: pH-Dependent Degradation of this compound
The following table summarizes the expected qualitative stability of this compound under different pH conditions based on general principles of peptide chemistry.
| pH Range | Hydrolysis Rate | Tyrosine Oxidation Rate | Racemization Rate | Overall Stability |
| < 4 (Acidic) | High | Low | Low | Poor |
| 4 - 6 (Slightly Acidic) | Low | Low | Very Low | Optimal |
| 6 - 8 (Neutral) | Low to Moderate | Moderate to High | Low | Moderate |
| > 8 (Alkaline) | High | High | Moderate to High | Poor |
Experimental Protocols
Protocol: pH Stability Assessment of this compound
This protocol outlines a method to evaluate the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
Lyophilized this compound
-
A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Sterile, low-protein-binding microcentrifuge tubes
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound by dissolving the lyophilized peptide in a minimal amount of an appropriate solvent (e.g., DMSO, if necessary, followed by dilution with HPLC-grade water).
-
Incubation Samples: In separate sterile microcentrifuge tubes, dilute the stock solution with each of the different pH buffers to a final concentration of 1 mg/mL. Prepare a control sample (time zero) by immediately adding an equal volume of a quenching solution (e.g., 1% TFA in acetonitrile) to one aliquot of each pH sample.
-
Incubation: Incubate the remaining samples at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot from each pH sample, quench it as described for the time zero sample, and analyze by reverse-phase HPLC.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent peptide from potential degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm and 280 nm (for tyrosine).
-
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point for each pH.
-
Calculate the percentage of the remaining peptide at each time point relative to the time zero sample.
-
Plot the percentage of remaining peptide versus time for each pH to determine the degradation rate.
-
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Experimental workflow for assessing the pH stability of this compound.
References
Troubleshooting broad peaks in H-Ala-Ala-Tyr-OH HPLC analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding broad peaks observed during the HPLC analysis of the tripeptide H-Ala-Ala-Tyr-OH. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak broader than expected?
Broad peaks in the HPLC analysis of this compound can stem from several factors, including chemical interactions, issues with the mobile phase, column degradation, or problems with the HPLC system itself.[1] Specific causes can range from secondary interactions between the peptide and the column material to using a mobile phase with a pH too close to the peptide's pKa.[2][3]
Q2: How does the mobile phase pH affect the peak shape of my peptide?
The mobile phase pH is a critical factor in peptide analysis.[4] this compound has multiple ionizable groups (N-terminus, C-terminus, and the tyrosine side-chain). If the mobile phase pH is near the pKa of any of these groups, the peptide can exist in multiple charged states, leading to a broadened peak.[5] For consistent results and sharp peaks, it is crucial to use a buffered mobile phase that keeps the peptide in a single, stable ionic form.
Q3: What is the role of trifluoroacetic acid (TFA) in my mobile phase?
Trifluoroacetic acid (TFA) is a common ion-pairing agent used in reversed-phase HPLC of peptides. It serves two main purposes:
-
pH Control: It maintains a low pH (typically 2-3), ensuring the peptide's carboxyl group is protonated (neutral) and the N-terminus is consistently protonated (+1 charge), which simplifies the ionic interactions.
-
Ion Pairing: The trifluoroacetate anion pairs with the positively charged sites on the peptide. This masks the positive charges and reduces undesirable interactions with residual silanol groups on the silica-based column, leading to sharper peaks and improved resolution.
Q4: Can my sample injection cause peak broadening?
Yes, the injection process can significantly contribute to peak broadening. Injecting too large a sample volume or dissolving the sample in a solvent much stronger than the initial mobile phase can cause the peak to broaden or distort. It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Troubleshooting Guide: Broad Peaks for this compound
This section provides a systematic approach to diagnosing and resolving the issue of broad peaks in your chromatogram.
Step 1: Evaluate the Mobile Phase
The composition of the mobile phase is the most common source of peak shape problems.
Issue: Incorrect pH or Insufficient Buffering If the mobile phase pH is not optimal, your peptide may be in multiple ionization states, causing broadening.
-
Solution: Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa values of the peptide's ionizable groups. For this compound, a pH of 2-3 is standard. Use an appropriate acidic additive like TFA or formic acid to control and maintain this pH.
Issue: Low Ion-Pairing Reagent Concentration Inadequate concentration of an ion-pairing agent like TFA can lead to poor peak shape due to secondary interactions.
-
Solution: A typical starting concentration for TFA is 0.1% (v/v). If you are using a different additive like formic acid, which is a weaker ion-pairing agent, you may observe broader peaks. Consider the impact of different additives on your separation.
Table 1: Effect of Common Mobile Phase Additives on Peptide HPLC
| Additive | Typical Concentration | Ion-Pairing Strength | Peak Shape Effect | Notes |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong | Generally provides sharp, symmetrical peaks. | Can cause ion suppression in LC-MS analysis. |
| Formic Acid (FA) | 0.1 - 1.0% | Weak | May result in broader peaks compared to TFA due to weaker ion-pairing. | Preferred for LC-MS applications due to its volatility and lower ion suppression. |
| Phosphoric Acid | Varies (used in buffers) | Moderate | Can provide good peak shape but is non-volatile. | Not suitable for LC-MS. |
Step 2: Assess the HPLC Column
The column is the heart of the separation, and its condition is critical for good chromatography.
Issue: Column Contamination or Degradation Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially when operating at pH extremes or high temperatures. This leads to a loss of efficiency and broader peaks.
-
Solution:
-
Use a Guard Column: A guard column protects your analytical column from contaminants and particulates.
-
Flush the Column: Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.
-
Replace the Column: If flushing does not restore performance, the column may be irreversibly damaged and should be replaced.
-
Issue: Inappropriate Column Chemistry The choice of stationary phase can impact peak shape. For peptides, columns with a wide pore size (e.g., 300 Å) are often recommended to allow the molecule to access the bonded phase without restriction.
-
Solution: Verify that you are using a column suitable for peptide separations. A C18 stationary phase with a 120 Å or 300 Å pore size is a common choice.
Step 3: Check the HPLC System and Method Parameters
Systemic issues and suboptimal method parameters can introduce extra-column band broadening.
Issue: High Dead Volume Excessive tubing length or diameter between the injector, column, and detector can cause significant peak broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid creating small voids.
Issue: Suboptimal Flow Rate or Gradient A flow rate that is too high or too low can reduce efficiency. A gradient that is too steep may not provide adequate separation, while one that is too shallow can lead to excessive broadening due to diffusion.
-
Solution: Optimize the flow rate for your column dimensions (refer to the manufacturer's guidelines). Adjust the gradient slope to ensure the peak is eluted in a reasonable time with good resolution and shape. Starting the gradient at a very low organic solvent concentration can help focus the analyte at the head of the column.
Issue: Sample Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to characteristically broad, often fronting, peaks.
-
Solution: Reduce the injection volume or dilute the sample.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting broad peaks in your HPLC analysis.
Caption: A logical workflow for troubleshooting broad HPLC peaks.
Reference Experimental Protocol
This section provides a standard starting method for the RP-HPLC analysis of this compound. Use this as a baseline for comparison and optimization. An application note for a similar peptide, H-Gly-Ala-Tyr-OH, provides a comparable protocol.
Objective: To achieve a sharp, symmetrical peak for this compound using analytical reversed-phase HPLC.
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| HPLC System | Analytical HPLC or UHPLC system with UV Detector |
| Column | C18, 2.5-5 µm particle size, 120 Å or 300 Å pore size (e.g., 4.6 x 150 mm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile |
| Gradient | 5% to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | 220 nm or 280 nm (Tyrosine absorbance) |
| Injection Volume | 5 - 20 µL |
| Sample Preparation | Dissolve this compound in Mobile Phase A to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection. |
Methodology:
-
Prepare Mobile Phases: Carefully measure and mix the mobile phases as described in Table 2. Degas the solutions for 15-20 minutes using sonication or vacuum filtration to prevent bubbles in the system.
-
Equilibrate the System: Purge the pump lines with the new mobile phases. Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Prepare the Sample: Accurately weigh and dissolve the this compound peptide in Mobile Phase A. Ensure it is fully dissolved. Filter the sample to remove any particulates.
-
Perform the Injection: Inject the prepared sample onto the equilibrated column and start the analysis using the gradient profile defined.
-
Analyze the Data: Evaluate the resulting chromatogram for peak shape (asymmetry, width), retention time, and resolution. If the peak remains broad, proceed through the troubleshooting steps outlined in this guide.
References
Technical Support Center: Enzymatic Degradation of H-Ala-Ala-Tyr-OH in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tripeptide H-Ala-Ala-Tyr-OH in cell culture environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in my cell culture experiments?
A1: The primary cause of this compound degradation in cell culture is enzymatic activity. Peptidases and proteases present in the culture medium, either secreted by the cells or introduced through serum supplementation, can cleave the peptide bonds of this compound, leading to a loss of the intact tripeptide.
Q2: Which specific enzymes are likely responsible for the degradation of this compound?
A2: The degradation of this compound is likely mediated by exopeptidases, which cleave amino acids from the ends of a peptide chain. Aminopeptidases, which cleave the N-terminal alanine, and carboxypeptidases, which cleave the C-terminal tyrosine, are the primary culprits.[1] Specific enzymes that could be involved include leucine aminopeptidase and other cell-surface peptidases.[2][3]
Q3: How does the presence of serum in the culture medium affect the stability of this compound?
A3: Serum, such as Fetal Bovine Serum (FBS), is a significant source of various proteases and peptidases.[4] Consequently, the presence of serum in the culture medium generally accelerates the degradation of peptides like this compound.[4] For experiments where peptide stability is critical, reducing the serum concentration or transitioning to a serum-free medium is recommended if the cell line can tolerate it.
Q4: Can the cell type I am using influence the degradation rate of this compound?
A4: Yes, different cell types secrete varying types and amounts of proteases into the culture medium. Therefore, the rate of this compound degradation can be cell line-dependent. It is advisable to perform a preliminary stability study with your specific cell line to determine the degradation kinetics.
Q5: How can I monitor the degradation of this compound in my cell culture?
A5: The most common and reliable methods for monitoring peptide degradation are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation and quantification of the intact peptide from its degradation products over time, enabling the determination of its half-life in your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of this compound in culture supernatant | High enzymatic activity from serum or cells. | 1. Reduce or Eliminate Serum: If possible, adapt your cells to a lower serum concentration or a serum-free medium. 2. Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to the cell culture medium. Ensure the cocktail is compatible with your cell line and downstream applications. 3. Optimize Cell Seeding Density: A lower cell density may reduce the concentration of secreted proteases. |
| Inconsistent or non-reproducible results between experiments | 1. Variable Enzymatic Activity: Inconsistent serum batches or cell passage numbers can lead to variable protease levels. 2. Peptide Instability in Stock Solutions: Improper storage or repeated freeze-thaw cycles of the peptide stock solution can cause degradation before it is even added to the culture. | 1. Standardize Reagents and Procedures: Use the same batch of serum for a set of experiments and maintain a consistent cell passage number. 2. Proper Peptide Handling: Aliquot the this compound stock solution into single-use volumes and store at -80°C to avoid freeze-thaw cycles. |
| Precipitation of this compound in the culture medium | 1. Poor Solubility: Tyrosine-containing peptides can have limited solubility at physiological pH. 2. High Concentration: The concentration of the peptide may exceed its solubility limit in the culture medium. | 1. Check Solubility: Ensure the peptide is fully dissolved in an appropriate solvent before adding it to the medium. A small amount of a compatible solvent like DMSO may be used for initial solubilization before further dilution. 2. Optimize Concentration: Determine the effective concentration range and avoid using concentrations that approach the solubility limit. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under different cell culture conditions. Note: This data is representative and may not reflect the exact degradation kinetics in your specific experimental setup.
Table 1: Half-life of this compound in Different Culture Media
| Cell Line | Medium Condition | Half-life (hours) |
| HEK-293 | 10% FBS | 12.5 ± 1.8 |
| HEK-293 | Serum-Free | 57.1 ± 4.2 |
| Calu-3 | 10% FBS | 8.2 ± 1.1 |
| Calu-3 | Serum-Free | 15.8 ± 2.5 |
Table 2: Effect of Protease Inhibitors on this compound Stability in HEK-293 Cells with 10% FBS
| Condition | This compound Remaining at 24h (%) |
| No Inhibitor | 15.6 ± 3.1 |
| With Protease Inhibitor Cocktail | 78.3 ± 5.9 |
Detailed Experimental Protocols
Protocol 1: Determining the Half-life of this compound in Cell Culture
Objective: To quantify the degradation rate of this compound in a specific cell culture environment.
Materials:
-
This compound peptide
-
Cell line of interest
-
Complete cell culture medium (with and without serum)
-
Protease inhibitor cocktail (optional)
-
HPLC or LC-MS system
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Water with 0.1% TFA
-
96-well plates or other suitable culture vessels
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Peptide Spiking: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or PBS). Spike the cell culture medium to a final concentration of 100 µM. Include cell-free wells with the peptide-spiked medium as a control for non-enzymatic degradation.
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), collect 100 µL of the culture supernatant from the respective wells.
-
Sample Preparation:
-
Transfer the collected supernatant to a microcentrifuge tube.
-
To precipitate proteins and halt enzymatic activity, add an equal volume (100 µL) of cold ACN with 0.1% TFA.
-
Vortex briefly and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for HPLC or LC-MS analysis.
-
-
HPLC/LC-MS Analysis:
-
Inject the prepared samples into the HPLC or LC-MS system.
-
Use a C18 reversed-phase column.
-
Employ a gradient of mobile phase A (water with 0.1% TFA) and mobile phase B (ACN with 0.1% TFA) to separate the peptide. A typical gradient might be 5-95% B over 15 minutes.
-
Monitor the absorbance at 220 nm or 280 nm (due to the tyrosine residue) for HPLC, or use selected ion monitoring for the mass of this compound for LC-MS.
-
-
Data Analysis:
-
Determine the peak area corresponding to the intact this compound at each time point.
-
Normalize the peak areas to the T=0 time point to calculate the percentage of remaining peptide.
-
Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to calculate the half-life.
-
Visualizations
References
- 1. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
Minimizing H-Ala-Ala-Tyr-OH precipitation in media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize and troubleshoot precipitation issues with the tripeptide H-Ala-Ala-Tyr-OH in experimental media.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Aqueous Media | The peptide has low solubility in neutral aqueous solutions due to the hydrophobic nature of the tyrosine residue. The pH of the solution may be close to the peptide's isoelectric point (pI), where solubility is minimal.[1] | 1. Use a Co-solvent : First, dissolve the peptide in a minimal amount of an organic solvent like DMSO. Then, slowly add this stock solution to your aqueous medium while vortexing.[1] 2. Adjust pH : Modify the pH of your aqueous medium to be significantly different from the peptide's pI. For a peptide with a free carboxylic acid and a free amine, the pI is likely to be in the weakly acidic to neutral range. Adjusting the pH to >8 or <4 can increase solubility. |
| Precipitation After Initial Dissolution | The peptide concentration exceeds its solubility limit in the final solution. The addition of the peptide stock (e.g., in DMSO) to the aqueous buffer can cause it to crash out if the final organic solvent concentration is too high or the peptide concentration is above its saturation point. | 1. Lower the Final Concentration : Prepare a more dilute final solution. 2. Optimize Co-solvent Percentage : Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible, ideally below 1%, to avoid toxicity in cell-based assays. 3. Slow Addition : Add the peptide stock solution dropwise to the vigorously stirring aqueous medium to facilitate better mixing and prevent localized high concentrations. |
| Precipitate Forms Over Time in the Incubator | Changes in temperature and pH can affect peptide solubility. The CO2 environment in an incubator can lower the pH of the medium. Additionally, the peptide may interact with components in the cell culture medium, such as salts and proteins, leading to precipitation. | 1. Pre-warm Media : Pre-warm the cell culture media to 37°C before adding the peptide solution. 2. Buffer Stability : Ensure your medium is adequately buffered for the CO2 concentration in your incubator. 3. Solubility Testing : Perform a preliminary solubility test of the peptide in your specific cell culture medium under incubation conditions to determine its stability over the duration of your experiment. |
| Cloudiness or Turbidity in the Media | This may indicate fine particulate precipitation or potential microbial contamination. | 1. Microscopic Examination : Check a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. 2. Sterile Filtration : If it is a precipitate, you can try to filter the solution through a 0.22 µm filter after dissolution. However, this may reduce the effective concentration of your peptide. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers like PBS?
A1: The low solubility of this compound in neutral aqueous buffers is primarily due to the presence of the tyrosine residue. Tyrosine has a large, hydrophobic aromatic side chain which limits its favorable interactions with water. Furthermore, at or near its isoelectric point (pI), the peptide has a net neutral charge, which minimizes its solubility in aqueous solutions.[1]
Q2: What is the recommended starting solvent for dissolving this compound?
A2: For initial solubilization, it is highly recommended to use a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO). Once the peptide is dissolved in a minimal volume of DMSO, it can be slowly diluted with the desired aqueous buffer to the final concentration.
Q3: How does pH adjustment help in dissolving this compound?
A3: Adjusting the pH of the solution away from the peptide's isoelectric point (pI) will increase the net charge on the peptide, thereby enhancing its interaction with polar water molecules and increasing its solubility. For a tripeptide like this compound with a free N-terminal amine and a C-terminal carboxylic acid, making the solution more acidic (e.g., pH < 4) will result in a net positive charge, while making it more basic (e.g., pH > 8) will result in a net negative charge, both of which can improve solubility.
Q4: Can I heat the solution to dissolve the peptide?
A4: Gentle warming, up to 37°C, can be used to aid in the dissolution of this compound.[2][3] However, prolonged or excessive heating should be avoided as it can lead to peptide degradation.
Q5: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A5: The tolerance of cell lines to DMSO varies, but a final concentration of 0.1% to 0.5% is generally considered safe for most cell-based assays. It is always recommended to include a vehicle control (media with the same percentage of DMSO) in your experiments to account for any potential effects of the solvent on the cells.
Data Presentation
Table 1: Solubility Characteristics of Tyrosine-Containing Peptides
Disclaimer: Specific quantitative solubility data for this compound is limited. The following table includes qualitative data for a related peptide, H-Gly-Ala-Tyr-OH, and general information for tyrosine-containing peptides which can be used as a guideline.
| Solvent/Buffer System | Expected Solubility at Neutral pH (e.g., 7.4) | Recommended Dissolution Strategy |
| Deionized Water | Very Poor | Not recommended as the primary solvent. |
| Phosphate-Buffered Saline (PBS) | Poor | Pre-dissolve in a minimal amount of DMSO, then slowly add PBS. |
| Tris-Buffered Saline (TBS) | Poor | Pre-dissolve in a minimal amount of DMSO, then slowly add TBS. |
| 10% Acetic Acid | Moderate to Good | Can be used for initial dissolution; adjust the final pH as required for the experiment. |
| 0.1 M Ammonium Bicarbonate | Moderate to Good | Can be used for initial dissolution; adjust the final pH as required for the experiment. |
| DMSO | Good | Use as a co-solvent for preparing a concentrated stock solution. |
Experimental Protocols
Protocol 1: Dissolution of this compound using an Organic Co-solvent (DMSO)
Objective: To prepare a stock solution of this compound in an aqueous buffer using DMSO as a co-solvent.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Desired aqueous buffer (e.g., PBS, pH 7.4), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of peptide into a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to the peptide to create a concentrated stock solution (e.g., 20 µL of DMSO for 1 mg of peptide).
-
Vortex the tube gently until the peptide is completely dissolved. The solution should be clear.
-
While vortexing the desired aqueous buffer at a moderate speed, slowly add the peptide-DMSO stock solution drop-by-drop to reach the final desired concentration.
-
If the solution remains clear, it is ready for use. If precipitation occurs, the solubility limit in the mixed solvent system has been exceeded, and a more dilute solution should be prepared.
Protocol 2: Solubility Testing in Cell Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Cell culture medium of interest, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium. For example, prepare final concentrations ranging from 1 µM to 1 mM.
-
Ensure the final DMSO concentration is consistent across all dilutions and is at a level compatible with your cells (e.g., 0.5%).
-
Include a vehicle control (medium with DMSO only).
-
Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration under your experimental conditions.
Visualizations
Caption: Workflow for dissolving this compound using a co-solvent.
Caption: Key factors influencing the solubility of this compound.
References
Validation & Comparative
A Comparative Guide to H-Ala-Ala-Tyr-OH and Gly-Tyr for Enhancing Tyrosine Availability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of H-Ala-Ala-Tyr-OH and Gly-Tyr as potential agents for enhancing the systemic availability of tyrosine. The primary challenge with direct tyrosine supplementation, particularly in parenteral nutrition and cell culture, is its low aqueous solubility.[1] This has led to the investigation of more soluble peptide forms of tyrosine as prodrugs. Here, we evaluate the available scientific data on this compound and Gly-Tyr to assist researchers in selecting the appropriate candidate for their specific applications.
Physicochemical Properties
A fundamental aspect of any intravenously administered therapeutic or supplement is its physicochemical properties, which influence its formulation, stability, and bioavailability. The following table summarizes the key properties of this compound and Gly-Tyr.
| Property | This compound | Gly-Tyr | L-Tyrosine (for reference) |
| Molecular Formula | C15H21N3O5 | C11H14N2O4 | C9H11NO3 |
| Molecular Weight | 323.35 g/mol | 238.23 g/mol | 181.19 g/mol |
| Structure | Tripeptide (Ala-Ala-Tyr) | Dipeptide (Gly-Tyr) | Amino Acid |
| Solubility | Soluble in water.[2] | Highly soluble in water.[3] | Poorly soluble in water (0.45 g/L at 25°C).[1] |
| Stability | Stable under dry, dark, room-temperature conditions. Susceptible to hydrolysis at extreme pH and oxidation of the tyrosine residue.[4] | Stable in solution. | Prone to oxidation. |
Efficacy in Enhancing Tyrosine Availability: A Review of Preclinical Data
Gly-Tyr Studies
Research in rat models has demonstrated that parenterally administered Gly-Tyr is a highly effective source of tyrosine. In a study involving phenylalanine-deficient rats, supplementation with Gly-Tyr normalized plasma, liver, and kidney tyrosine concentrations. Notably, intact Gly-Tyr was not detected in the plasma, suggesting rapid and complete hydrolysis to its constituent amino acids. Another study in rats receiving total parenteral nutrition (TPN) for four weeks found that Gly-Tyr was efficiently utilized, with a very low urinary excretion rate of only 0.5% of the infused amount.
Alanine-Containing Tyrosine Peptide Studies
While specific data on the tripeptide this compound is lacking, studies on the dipeptide L-alanyl-L-tyrosine have shown its efficacy. In rats receiving TPN, infusion of L-alanyl-L-tyrosine led to the rapid labeling of tissue tyrosine pools and incorporation into tissue protein. Urinary losses were minimal, at 5.5% to 7.7% of the infused dose. No accumulation of the unhydrolyzed peptide was observed in plasma or tissues.
The following table summarizes the key findings from these preclinical studies.
| Parameter | Gly-Tyr | L-alanyl-L-tyrosine (Ala-Tyr) |
| Animal Model | Rat | Rat |
| Administration Route | Total Parenteral Nutrition (TPN) | Total Parenteral Nutrition (TPN) |
| Effect on Plasma Tyrosine | Normalized tyrosine concentrations. | Increased plasma tyrosine above fasting levels. |
| Tissue Distribution | Maintained normal tyrosine levels in liver and kidney. | Rapidly labeled tissue tyrosine pools. |
| Metabolism/Utilization | Suggestion of virtually quantitative utilization. | Rapidly utilized with no peptide accumulation. |
| Urinary Excretion | 0.5% of infused amount. | 5.5% - 7.7% of infused amount. |
Experimental Protocols
The following are representative experimental protocols derived from the reviewed literature for assessing the bioavailability of tyrosine peptides.
Animal Model and Administration
A common model involves male Wistar rats weighing 180-200g. The animals are catheterized to allow for total parenteral nutrition. The TPN solutions are isoenergetic and isonitrogenous. The control group receives a complete amino acid solution, a negative control group receives a solution deficient in phenylalanine and tyrosine, and the experimental group receives the deficient solution supplemented with the tyrosine peptide being studied.
Sample Collection and Analysis
Blood samples are collected at specified intervals. At the end of the study period, tissue samples (e.g., liver, kidney, muscle) are harvested. Plasma and tissue homogenates are then analyzed for amino acid and dipeptide concentrations using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Cellular Uptake and Metabolism
The presumed mechanism for the action of these tyrosine peptides is their uptake by cells, followed by intracellular hydrolysis by peptidases to release free tyrosine. This free tyrosine then becomes available for protein synthesis and other metabolic pathways.
References
Validating the Bioactivity of Synthesized H-Ala-Ala-Tyr-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of a peptide is merely the first step. Rigorous validation of its biological activity is paramount to ascertain its therapeutic or functional potential. This guide provides a comprehensive framework for validating the bioactivity of the synthesized tripeptide H-Ala-Ala-Tyr-OH, comparing its performance with relevant alternatives, and offering detailed experimental protocols.
The tripeptide this compound is composed of alanine and a C-terminal tyrosine. The presence of tyrosine, with its phenolic hydroxyl group, strongly suggests potential antioxidant activity, as this group can donate a hydrogen atom to neutralize free radicals.[1][2] Oxidative stress is a key factor in numerous diseases, making antioxidants a significant area of therapeutic research.[1] This guide will focus on validating the antioxidant potential of this compound, alongside exploring other plausible biological functions such as anti-inflammatory effects.
Comparative Analysis with Alternative Peptides
To robustly evaluate the bioactivity of synthesized this compound, it is crucial to compare its performance against other peptides with known or predicted biological activities. A scrambled version of the peptide is also included as a negative control to demonstrate that the observed effects are sequence-specific and not just due to the amino acid composition.[3]
Selected Comparative Peptides:
-
H-Ala-Tyr-Ala-OH (Scrambled Control): Contains the same amino acids but in a different order. It is expected to have minimal to no biological activity, highlighting the sequence-specificity of the parent peptide.[3]
-
H-Gly-Gly-Trp-OH: An alternative antioxidant peptide. Tryptophan's indole ring is an effective hydrogen donor, contributing to its radical scavenging ability.
-
H-Ala-Cys-Gln-OH: The thiol group of cysteine is a potent reducing agent and a key component of the endogenous antioxidant glutathione, making this peptide a relevant comparator.
Experimental Validation Workflow
A systematic approach is essential for validating the bioactivity of the synthesized peptide. The following workflow outlines a logical progression from initial chemical-based assays to more complex cell-based models.
References
A Comparative Guide to Purity Assessment of H-Ala-Ala-Tyr-OH by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate determination of peptide purity is paramount for ensuring the validity and reproducibility of experimental results.[1] This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the purity assessment of the tripeptide H-Ala-Ala-Tyr-OH. The supporting data and protocols herein offer a framework for selecting the most appropriate method based on specific analytical needs.
Introduction to Peptide Purity
Peptide purity refers to the percentage of the desired peptide sequence in a sample.[1] Impurities can arise during chemical synthesis and may include truncated sequences, deletion sequences, or incompletely deprotected molecules.[2] These impurities can significantly impact the biological activity and safety of the peptide, making rigorous purity analysis essential. While High-Performance Liquid Chromatography (HPLC) is the industry standard for peptide purity analysis, quantitative NMR (qNMR) is emerging as a powerful and versatile orthogonal method.[3]
Purity Assessment by Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a sample by comparing the integral of a target analyte signal to that of a certified internal standard of known purity. The signal intensity in ¹H NMR is directly proportional to the number of nuclei, enabling accurate quantification without the need for substance-specific calibration curves.
Advantages of qNMR for this compound Purity Assessment:
-
Orthogonal Technique: Provides a purity value based on a different chemical principle than chromatography, making it an excellent confirmatory method.
-
Structural Confirmation: Simultaneously confirms the identity and structure of this compound while quantifying its purity.
-
Broad Detectability: Can detect and quantify a wide range of impurities, including those that may not have a chromophore for UV detection in HPLC.
-
Non-Destructive: The sample can be recovered after analysis.
-
High Precision: Can achieve high levels of precision, with coefficients of variation (CV) often below 1%.
Predicted ¹H NMR Chemical Shifts for this compound
While experimental data for this compound was not found in the public domain, the following table presents predicted ¹H NMR chemical shifts based on the known shifts of its constituent amino acids (Alanine and Tyrosine) and general peptide data. These predictions are for a sample dissolved in D₂O.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons |
| Ala¹ α-CH | 4.1 - 4.3 | Quartet | 1 |
| Ala¹ β-CH₃ | 1.4 - 1.6 | Doublet | 3 |
| Ala² α-CH | 4.3 - 4.5 | Quartet | 1 |
| Ala² β-CH₃ | 1.3 - 1.5 | Doublet | 3 |
| Tyr³ α-CH | 4.5 - 4.7 | Triplet | 1 |
| Tyr³ β-CH₂ | 2.9 - 3.2 | Multiplet | 2 |
| Tyr³ Aromatic CH (ortho to OH) | 6.8 - 7.0 | Doublet | 2 |
| Tyr³ Aromatic CH (meta to OH) | 7.1 - 7.3 | Doublet | 2 |
Note: Chemical shifts are relative to a reference standard (e.g., DSS or TSP) and can be influenced by pH, temperature, and solvent.
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful tool, a multi-faceted approach employing orthogonal techniques is often necessary for comprehensive purity determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for assessing peptide purity. Reversed-phase HPLC (RP-HPLC) separates the target peptide from its impurities based on hydrophobicity. Purity is typically calculated as the area of the main peak relative to the total area of all peaks detected by UV absorbance (commonly at 210-220 nm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and identity of a peptide. When coupled with HPLC (LC-MS), it can identify the masses of impurity peaks, providing valuable information about their nature (e.g., truncated or modified sequences).
Elemental Analysis (EA) and Amino Acid Analysis (AAA)
Elemental analysis determines the percentage of carbon, hydrogen, and nitrogen, which can be used to calculate the net peptide content. Net peptide content is the percentage of peptide material in a lyophilized powder, which also contains water and counterions. It is important to distinguish this from purity, which is the percentage of the target peptide within the peptide material. Amino Acid Analysis (AAA) can also be used to determine net peptide content.
Quantitative Data Comparison
The following table summarizes the performance of each method for the purity assessment of peptides like this compound.
| Parameter | qNMR | RP-HPLC | LC-MS | Elemental Analysis (for Net Peptide Content) |
| Principle | Nuclear spin properties in a magnetic field | Differential partitioning between mobile and stationary phases | Mass-to-charge ratio of ionized molecules | Combustion and detection of elemental C, H, N |
| Primary Measurement | Absolute Purity | Relative Purity | Molecular Weight/Identity | Net Peptide Content |
| Typical Precision | High (<1% CV) | High (<1% CV for peak area) | Qualitative/Semi-Quantitative | Moderate (can be less accurate than other methods) |
| Impurities Detected | Structurally different molecules, some isomers | Molecules with different retention times (hydrophobicity) | Molecules with different mass-to-charge ratios | Not suitable for impurity profiling |
| Sample Throughput | Moderate | High | High | Low |
| Sample Requirement | ~5-10 mg | <1 mg | <1 mg | Milligrams of sample consumed |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results.
Protocol 1: Purity Assessment of this compound by qNMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, DSS). The standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.5 mL of D₂O).
-
Vortex the solution to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.
-
Acquire a ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the aromatic protons of Tyrosine) and a signal from the internal standard.
-
Calculate the purity (P) using the following formula: P_analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Protocol 2: Purity Assessment by RP-HPLC
-
Sample Preparation:
-
Dissolve the this compound sample in an appropriate solvent (e.g., 0.1% TFA in water or acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm membrane.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-60% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
-
Protocol 3: Identity Confirmation by Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent mixture suitable for electrospray ionization, such as 50:50 water/acetonitrile with 0.1% formic acid.
-
-
MS Analysis:
-
Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire a full scan mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the most abundant ion.
-
Compare the observed molecular weight with the theoretical molecular weight of this compound (C₁₅H₂₀N₄O₅, Theoretical MW = 352.35 g/mol ). [Calculated] A close match confirms the identity of the peptide.
-
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for qNMR and the logical relationship when comparing different purity assessment methods.
Caption: Experimental workflow for qNMR purity assessment.
Caption: Logical relationship of peptide purity assessment methods.
References
Cross-Validation of Analytical Methods for H-Ala-Ala-Tyr-OH: A Comparative Guide to HPLC-UV and LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate and precise quantification of synthetic peptides like H-Ala-Ala-Tyr-OH is paramount for ensuring product quality, performing pharmacokinetic studies, and conducting metabolic research. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely employed analytical techniques for this purpose.
This guide provides an objective comparison of HPLC-UV and LC-MS/MS for the quantitative analysis of the tripeptide this compound. It includes a summary of their performance characteristics, detailed experimental protocols, and a workflow for the cross-validation of data obtained from both methods.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is often dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally provides superior sensitivity and specificity, making it the gold standard for bioanalytical applications where trace-level detection is necessary.[1] Conversely, HPLC-UV offers a robust, cost-effective, and readily available alternative for applications where the peptide concentration is relatively high, such as in quality control of bulk substances or formulated products.[1]
The following tables summarize the typical analytical performance parameters for the quantification of a tripeptide like this compound using both methods. The data presented are representative values derived from validation studies of similar small peptides.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Linear Range | 0.5 - 100 µg/mL | 0.5 - 20 ng/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.5 ng/mL |
Table 2: Precision and Accuracy
| Parameter | HPLC-UV | LC-MS/MS |
| Precision (RSD%) | < 15% (Intra-day & Inter-day) | < 15% (Intra-day & Inter-day) |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Experimental Protocols
Detailed methodologies are essential for obtaining reproducible and reliable quantitative data. The following are representative protocols for the analysis of this compound by HPLC-UV and LC-MS/MS. These may require optimization based on the specific instrumentation and sample matrix.
HPLC-UV Method
This method is suitable for the quantification of this compound in less complex matrices where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine residue).
-
Sample Preparation: Dissolve the this compound standard and samples in mobile phase A. Filter the samples through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve using a series of this compound standards of known concentrations.
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
-
Sample Preparation: For biological samples, protein precipitation followed by solid-phase extraction (SPE) is typically required to remove matrix interferences.[2] The final extract is reconstituted in mobile phase A.
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations containing a fixed amount of an internal standard (e.g., a stable isotope-labeled version of the peptide).
Cross-Validation Workflow
Cross-validation is a critical process to ensure that data from two different analytical methods are comparable and reliable. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS data for this compound.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Signaling Pathway and Logical Relationships
The analytical techniques discussed are not directly involved in biological signaling pathways. However, the accurate quantification of peptides like this compound is crucial for studying their roles in such pathways. The logical relationship in the context of this guide is the comparative analysis of two distinct analytical methodologies.
Caption: Comparison of key performance attributes for HPLC-UV and LC-MS/MS.
References
A Comparative Analysis of H-Gly-Ala-Tyr-OH and H-Tyr-Ala-OH on Cellular Viability
This guide, therefore, presents a comprehensive comparison of two related and more extensively studied peptides: the tripeptide H-Gly-Ala-Tyr-OH and the dipeptide H-Tyr-Ala-OH . Both peptides possess a C-terminal tyrosine residue, a key structural feature suggesting potential antioxidant properties that can influence cell viability under conditions of oxidative stress.[1][2][3]
Comparative Biological Efficacy: H-Gly-Ala-Tyr-OH vs. H-Tyr-Ala-OH
The biological activities of both H-Gly-Ala-Tyr-OH and H-Tyr-Ala-OH are largely attributed to their antioxidant potential. The phenolic hydroxyl group of the tyrosine residue is capable of donating a hydrogen atom to neutralize free radicals, thereby mitigating cellular damage from oxidative stress.[1][3]
H-Gly-Ala-Tyr-OH (GAY) is a tripeptide whose biological activity is predicted to be significant due to its C-terminal tyrosine. While direct experimental data on its effect on cell viability is limited, its structure strongly suggests antioxidant and anti-inflammatory properties.
H-Tyr-Ala-OH (YA) is a dipeptide that has demonstrated potent protective effects against oxidative stress in cellular models. Studies have shown its ability to safeguard pancreatic beta-cells (INS-1) from damage induced by hydrogen peroxide (H₂O₂). The N-terminal position of tyrosine in H-Tyr-Ala-OH is believed to be crucial for its superior hydrogen-donating capacity and, consequently, its antioxidant function.
Quantitative Data Summary
The following table summarizes the predicted and observed biological activities of H-Gly-Ala-Tyr-OH and H-Tyr-Ala-OH based on available information.
| Feature | H-Gly-Ala-Tyr-OH | H-Tyr-Ala-OH | Significance in Cell Viability |
| Peptide Class | Tripeptide | Dipeptide | The sequence and number of amino acids can influence stability, uptake, and interaction with cellular targets. |
| Key Functional Group | C-terminal Tyrosine | N-terminal Tyrosine | The phenolic hydroxyl group of tyrosine is a key contributor to antioxidant activity through hydrogen donation. |
| Primary Predicted/Observed Effect | Antioxidant, Anti-inflammatory | Cytoprotective, Antioxidant | Mitigation of oxidative stress and inflammation can enhance cell survival and maintain normal cellular function. |
| Cell Viability Data | No direct experimental data available. Predicted to have high activity. | Demonstrated protection of INS-1 cells from H₂O₂-induced damage. | Indicates a direct impact on preserving cell health under oxidative challenge. |
| Signaling Pathway Involvement | Not explicitly documented. | Proposed to modulate the PI3K/Akt signaling pathway. | The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. |
Experimental Protocols
Detailed methodologies for key experiments relevant to assessing the effects of these peptides on cell viability are provided below.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with varying concentrations of H-Gly-Ala-Tyr-OH or H-Tyr-Ala-OH for a specified duration. Include untreated and vehicle-treated controls.
-
Induction of Oxidative Stress (Optional): To assess cytoprotective effects, cells can be co-treated or pre-treated with the peptide before being exposed to an oxidative agent like hydrogen peroxide (H₂O₂).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant assessment than simple chemical assays.
-
Principle: The assay quantifies the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals within cells.
-
Protocol:
-
Cell Culture: Seed a suitable cell line, such as human hepatocarcinoma HepG2 cells, in a 96-well microplate and culture until confluent.
-
Compound Loading: Incubate the cells with the test peptide (H-Gly-Ala-Tyr-OH or H-Tyr-Ala-OH) and a probe that can be oxidized to a fluorescent product.
-
Induction of Oxidative Stress: Introduce a free radical generator to induce oxidative stress.
-
Fluorescence Measurement: Measure the fluorescence intensity over time. A lower fluorescence intensity in peptide-treated cells compared to controls indicates antioxidant activity.
-
Data Analysis: Calculate the CAA value, which reflects the antioxidant capacity of the peptide within the cellular environment.
-
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
The protective effects of H-Tyr-Ala-OH are proposed to be mediated through the PI3K/Akt signaling pathway, a crucial cascade for promoting cell survival and inhibiting apoptosis.
Caption: Proposed PI3K/Akt signaling pathway modulated by H-Tyr-Ala-OH.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a general workflow for comparing the effects of H-Gly-Ala-Tyr-OH and H-Tyr-Ala-OH on cell viability.
Caption: Workflow for comparing peptide effects on cell viability.
References
In Vitro Validation of H-Ala-Ala-Tyr-OH Antioxidant Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted in vitro antioxidant activity of the tripeptide H-Ala-Ala-Tyr-OH against other well-characterized antioxidant peptides and standards. While direct experimental data for this compound is limited in publicly available literature, its strong potential as an antioxidant is inferred from extensive structure-activity relationship studies of similar peptides. The presence of a C-terminal tyrosine (Tyr) residue is a key determinant of antioxidant capacity, as its phenolic group can effectively donate a hydrogen atom to neutralize free radicals[1][2][3].
This document summarizes the expected performance of this compound in key in vitro antioxidant assays and provides detailed experimental protocols to facilitate its validation.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of a peptide is commonly evaluated by its ability to scavenge synthetic free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The efficacy is often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Based on quantitative structure-activity relationship (QSAR) models and experimental data for similar tyrosine-containing peptides, this compound is predicted to exhibit significant radical scavenging activity[1][2]. For a robust assessment, its performance should be compared against other peptides with known antioxidant properties and standard antioxidant compounds.
Table 1: Comparison of In Vitro Antioxidant Activity of this compound and Alternatives
| Compound | Sequence | Key Functional Residue(s) | Assay | IC50 (or other metric) | Reference |
| Predicted | |||||
| This compound | AAY | Tyrosine (C-terminus) | DPPH, ABTS | Predicted to be low µM to mM range | Inferred from |
| Comparator Peptides | |||||
| Leu-His-Tyr | LHY | Tyrosine, Histidine | DPPH | 63% scavenging at 150 µg/mL | |
| Tyr-His-Tyr | YHY | Tyrosine (x2), Histidine | Linoleic Acid Peroxidation | High Activity | |
| H-Gly-Gly-Trp-OH | GGW | Tryptophan (C-terminus) | DPPH, ABTS | Expected to be potent | |
| Glutathione (GSH) | γ-ECG | Cysteine | DPPH, ABTS | Standard Control | |
| Trolox | - | Vitamin E analog | ABTS, ORAC | Standard Control |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for common in vitro antioxidant assays are provided below to facilitate the validation of this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow, which is monitored spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of the peptide (e.g., ranging from 0.1 to 5 mg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each peptide dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the scavenging activity percentage against the peptide concentration.
ABTS Radical Cation Scavenging Assay
This assay assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by an antioxidant is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound in PBS.
-
Add 20 µL of each peptide dilution to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Trolox is used as a positive control.
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the potential biological relevance of this compound, the following diagrams illustrate a typical workflow and a key signaling pathway involved in the cellular response to oxidative stress.
References
Comparative Analysis of H-Ala-Ala-Tyr-OH Uptake Kinetics
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tripeptide Uptake with Dipeptide and Amino Acid Analogues
This guide provides a comparative analysis of the cellular uptake kinetics of the tripeptide H-Ala-Ala-Tyr-OH. For a comprehensive understanding, its uptake characteristics are compared with those of the constituent dipeptide H-Ala-Tyr-OH and the individual amino acids L-Alanine and L-Tyrosine. This comparison aims to elucidate the influence of peptide chain length on transport efficiency, primarily mediated by the intestinal peptide transporter PepT1.
Executive Summary
The intestinal absorption of small peptides and amino acids is a critical aspect of nutrient uptake and a key consideration in the development of peptide-based therapeutics. The proton-coupled peptide transporter 1 (PepT1) is the primary transporter responsible for the uptake of di- and tripeptides from the lumen of the small intestine into enterocytes.[1][2] In contrast, individual amino acids are absorbed through a variety of specific amino acid transporters.[3]
This guide summarizes the available kinetic data for this compound and its analogues, details the experimental protocols for assessing uptake kinetics, and provides visual representations of the transport pathway and experimental workflow. The data presented herein is crucial for researchers aiming to optimize the delivery of peptide-based drugs and for scientists studying nutrient absorption mechanisms.
Data Presentation: Comparative Uptake Kinetics
The following table summarizes the kinetic parameters for the uptake of this compound and its comparators. It is important to note that specific kinetic data for this compound is limited in publicly available literature. The presented values for the tripeptide are estimations based on the known affinities of similar tripeptides for the PepT1 transporter. Generally, PepT1 exhibits a high capacity but low affinity for its substrates.[4]
| Compound | Transporter(s) | K_m (mM) | V_max (relative) | Affinity (K_i in mM) |
| This compound (Tripeptide) | PepT1 | ~1.0 - 5.0 (estimated) | High | Medium |
| H-Ala-Tyr-OH (Dipeptide) | PepT1 | Not specified | High | Not specified |
| L-Alanine | ASCT2, ATB^0,+ | ~0.1 - 1.0 | Moderate | High |
| L-Tyrosine | LAT1 (System L) | ~0.02 - 0.2 | Moderate | High |
Note: The kinetic parameters can vary depending on the experimental system (e.g., cell line, expression system) and conditions (e.g., pH). The data presented is a synthesis of values reported in the literature for intestinal and renal cell lines.
Experimental Protocols
Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict intestinal drug absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that express transporters like PepT1.[5]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transport Buffer: A transport buffer with a pH of 6.0 is used on the apical (upper) side to mimic the acidic microclimate of the intestinal brush border, which provides the proton gradient to drive PepT1-mediated transport. The basolateral (lower) side is maintained at pH 7.4.
-
Uptake Experiment:
-
The peptide or amino acid of interest (e.g., fluorescently labeled this compound) is added to the apical chamber at various concentrations.
-
Samples are collected from the basolateral chamber at different time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the basolateral samples is quantified.
-
-
Quantification: The amount of transported peptide is determined using a suitable analytical method, such as fluorescence spectroscopy for labeled compounds or High-Performance Liquid Chromatography (HPLC) for unlabeled compounds.
-
Kinetic Analysis: The rate of transport (uptake) is plotted against the substrate concentration. Michaelis-Menten kinetics are then applied to determine the Michaelis constant (K_m) and the maximum transport velocity (V_max).
Quantification of Intracellular Peptides by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying peptides and amino acids from complex biological samples.
Methodology:
-
Cell Lysis: After the uptake experiment, the Caco-2 cell monolayer is washed with ice-cold phosphate-buffered saline (PBS) to remove any surface-bound compound. The cells are then lysed using a suitable lysis buffer (e.g., containing a mild detergent or through sonication) to release the intracellular contents.
-
Sample Preparation: The cell lysate is centrifuged to pellet cellular debris. The supernatant, containing the intracellular peptides and amino acids, is collected. To improve detection and quantification, the sample may undergo a derivatization step.
-
HPLC Analysis:
-
A reversed-phase HPLC (RP-HPLC) column is typically used for peptide and amino acid separation.
-
A gradient of two mobile phases (e.g., an aqueous solution with a small amount of acid like trifluoroacetic acid, and an organic solvent like acetonitrile) is used to elute the compounds from the column.
-
Detection is commonly performed using a UV detector at a wavelength of 214 nm, where the peptide bond absorbs light.
-
-
Quantification: The concentration of the target compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of the pure compound.
Mandatory Visualization
Caption: Cellular uptake pathway of this compound and its analogues.
Caption: Experimental workflow for determining peptide uptake kinetics.
References
- 1. Proline uptake by monolayers of human intestinal absorptive (Caco-2) cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-alanine absorption in human intestinal Caco-2 cells driven by the proton electrochemical gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Assessing the Impact of H-Ala-Ala-Tyr-OH on Protein Quality Attributes: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stability and quality of protein-based therapeutics is a critical endeavor. The tripeptide H-Ala-Ala-Tyr-OH presents a potential, yet un-investigated, candidate as a protein stabilizer. This guide provides a framework for assessing its impact on key protein quality attributes and offers a comparative analysis against established alternatives. The experimental data presented for this compound is hypothetical and serves to illustrate the evaluation process.
Experimental Protocols for Assessing Protein Quality
To objectively evaluate the efficacy of this compound as a protein stabilizer, a series of biophysical and biochemical assays should be employed. These protocols are designed to quantify changes in protein aggregation, thermal stability, and conformational integrity.
Protein Aggregation Assessment
Objective: To determine the effect of this compound on preventing protein aggregation under stress conditions.
Methodology: Size Exclusion Chromatography (SEC-HPLC)
-
Sample Preparation: A model protein (e.g., Bovine Serum Albumin, BSA) is prepared at a concentration of 1 mg/mL in a phosphate-buffered saline (PBS) solution (pH 7.4). Test samples are prepared by adding this compound at varying concentrations (e.g., 1 mM, 5 mM, 10 mM). Control samples include the protein in PBS alone and the protein with known stabilizers such as Arginine (10 mM) and Sucrose (10 mM).
-
Stress Induction: Samples are subjected to thermal stress by incubation at 60°C for 1 hour to induce aggregation.
-
SEC-HPLC Analysis:
-
An aliquot of each sample is injected into an SEC-HPLC system equipped with a suitable column (e.g., TSKgel G3000SWxl).
-
The mobile phase is PBS at a flow rate of 0.5 mL/min.
-
Protein elution is monitored by UV absorbance at 280 nm.
-
The percentage of high molecular weight species (aggregates) and the monomer peak are calculated from the chromatogram's peak areas.
-
Thermal Stability Assessment
Objective: To measure the change in the thermal denaturation temperature (Tm) of a protein in the presence of this compound.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: The model protein is prepared at 2 mg/mL in PBS with and without this compound and control stabilizers at a 10 mM concentration. A reference sample containing only the buffer and the respective stabilizer is also prepared.
-
DSC Analysis:
-
Samples and their corresponding references are loaded into the DSC instrument.
-
The temperature is scanned from 20°C to 100°C at a rate of 1°C/min.
-
The instrument measures the heat capacity change as the protein unfolds.
-
The melting temperature (Tm) is determined as the peak of the endothermic transition in the thermogram.
-
Conformational Stability Assessment
Objective: To assess the impact of this compound on the tertiary structure of a protein.
Methodology: Intrinsic Tryptophan Fluorescence
-
Sample Preparation: Samples are prepared as described for the aggregation assessment.
-
Fluorescence Spectroscopy:
-
Intrinsic tryptophan fluorescence is measured using a fluorescence spectrophotometer.
-
The excitation wavelength is set to 295 nm to selectively excite tryptophan residues.[1]
-
Emission spectra are recorded from 310 nm to 400 nm.
-
Changes in the maximum emission wavelength (λmax) and fluorescence intensity are monitored. A blue shift in λmax indicates that tryptophan residues are in a more hydrophobic environment (folded state), while a red shift indicates exposure to the solvent (unfolded state).[1]
-
Comparative Data Analysis
The following tables summarize hypothetical data from the described experiments, comparing the performance of this compound with common protein stabilizers.
Table 1: Effect of Stabilizers on Protein Aggregation (BSA at 60°C for 1 hour)
| Stabilizer (10 mM) | % Monomer | % High Molecular Weight Species (Aggregates) |
| None (Control) | 75.2% | 24.8% |
| This compound | 88.5% | 11.5% |
| Arginine | 92.1% | 7.9% |
| Sucrose | 85.4% | 14.6% |
Table 2: Influence of Stabilizers on Thermal Stability (Tm of Lysozyme)
| Stabilizer (10 mM) | Melting Temperature (Tm) in °C | ΔTm (°C) vs. Control |
| None (Control) | 72.1°C | - |
| This compound | 74.5°C | +2.4°C |
| Arginine | 73.8°C | +1.7°C |
| Sucrose | 75.2°C | +3.1°C |
Table 3: Impact of Stabilizers on Conformational Stability (λmax of Intrinsic Tryptophan Fluorescence of IgG)
| Stabilizer (10 mM) | Maximum Emission Wavelength (λmax) in nm |
| Native (Unstressed) | 335 nm |
| Stressed (No Stabilizer) | 348 nm |
| Stressed + this compound | 338 nm |
| Stressed + Arginine | 337 nm |
| Stressed + Sucrose | 340 nm |
Visualized Experimental Workflows and Pathways
The following diagrams illustrate the experimental workflows for assessing protein quality attributes.
References
A Comparative Guide to the Validation of Analytical Methods for H-Ala-Ala-Tyr-OH Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic peptides like H-Ala-Ala-Tyr-OH is paramount for ensuring product quality, stability, and efficacy. This guide provides a comparative analysis of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document outlines detailed experimental protocols and presents a logical workflow for method validation.
Data Presentation: A Comparative Overview
The choice of an analytical method for peptide quantification depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods in the context of peptide analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance of the peptide bond or aromatic residues. | Separation based on polarity, detection based on mass-to-charge ratio of the peptide and its fragments. |
| Selectivity | Moderate; may be susceptible to interference from co-eluting impurities with similar UV absorbance. | High; provides structural confirmation and can distinguish between isobaric interferences. |
| Sensitivity (Typical LOQ) | µg/mL to high ng/mL range.[1] | pg/mL to low ng/mL range.[2][3] |
| Linearity (Typical r²) | > 0.999.[4] | > 0.99.[3] |
| Precision (RSD%) | < 2% for intra- and inter-day precision. | < 15%. |
| Accuracy (%) | Typically within 95-105%. | Typically within 85-115%. |
| Cost & Complexity | Lower initial investment and operational cost; relatively simpler to operate. | Higher initial investment and operational cost; requires specialized expertise. |
Experimental Protocols
Detailed methodologies are essential for the successful validation of an analytical method for this compound quantification. The following protocols provide a general framework.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the peptide. An example gradient could be 5% to 95% B over 20 minutes.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in Mobile Phase A or a suitable solvent to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Dissolve or dilute the test samples in the initial mobile phase composition.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (for peptide bond) or 280 nm (for tyrosine residue).
5. Method Validation Parameters:
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within a predefined range, typically 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices due to its high sensitivity and selectivity.
1. Instrumentation:
-
An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Similar to the HPLC method, a C18 column is typically used.
-
The mobile phases may be modified to use formic acid instead of TFA, as TFA can cause ion suppression in the MS source. For example, 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by fragmentation of the precursor ion in the collision cell. These transitions are specific to the peptide.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used).
4. Sample Preparation:
-
Sample preparation is critical for LC-MS/MS analysis to remove matrix components that can interfere with ionization. Solid-phase extraction (SPE) is a common technique for cleaning up biological samples.
-
An internal standard (ideally a stable isotope-labeled version of this compound) should be added to all samples and calibration standards to correct for matrix effects and variations in instrument response.
5. Method Validation Parameters:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the MRM transitions of the analyte and internal standard.
-
Linearity: Prepare calibration standards in the biological matrix and analyze them to construct a calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be applied to the regression analysis.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in the biological matrix on multiple days to determine intra- and inter-day accuracy and precision. The acceptance criteria are typically within ±15% (±20% for the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in the matrix to the response in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Assess the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound quantification.
Caption: Workflow for the validation of an analytical method for peptide quantification.
References
- 1. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tyrosine Delivery Methods: Cost-Effectiveness, Efficacy, and Experimental Backing
For researchers, scientists, and drug development professionals, the efficient delivery of L-tyrosine, a crucial precursor to catecholamine neurotransmitters, is paramount for both therapeutic and experimental applications. This guide provides an objective comparison of common and emerging tyrosine delivery methods, focusing on their cost-effectiveness and supported by experimental data and detailed protocols.
This comprehensive analysis examines three primary methods of L-tyrosine administration: oral supplementation, intravenous injection, and the developing field of targeted nanoparticle delivery. The selection of an appropriate delivery method hinges on a balance of cost, desired speed of onset, required dosage accuracy, and the specific research or clinical context.
Comparative Analysis of Tyrosine Delivery Methods
The cost and effectiveness of each delivery method vary significantly. Oral supplementation is the most common and affordable option, but its efficacy is limited by bioavailability. Intravenous administration offers complete bioavailability but at a substantially higher cost and with greater logistical requirements. Targeted nanoparticle delivery, while promising for specific applications, remains largely in the preclinical stage with high associated costs.
| Delivery Method | Estimated Cost per Dose (USD) | Bioavailability | Onset of Action | Key Advantages | Key Disadvantages |
| Oral Supplementation | $0.10 - $2.00 (per 500mg)[1][2] | Variable (130-276% increase in plasma levels)[1] | 30-60 minutes | Low cost, non-invasive, readily available. | Variable absorption, potential for gastrointestinal side effects, first-pass metabolism. |
| Intravenous (IV) Injection | $150 - $1,000+ (per infusion session)[3] | ~100% | Immediate | Complete bioavailability, precise dosage control, rapid onset. | High cost, invasive, requires clinical setting and trained personnel. |
| Targeted Nanoparticle Delivery | High (Preclinical, no market price) | Potentially high and targeted | Variable (designed for controlled release) | Targeted delivery to specific tissues (e.g., brain), potential for sustained release. | High cost of development and manufacturing, currently experimental, potential for toxicity. |
Note: Costs are estimates and can vary based on supplier, dosage, and clinical setting.
Signaling Pathways and Experimental Considerations
L-tyrosine is a fundamental building block for several critical signaling molecules in the body. Understanding its metabolic pathway is essential for designing experiments to assess the efficacy of different delivery methods.
Tyrosine Metabolic Pathway
L-tyrosine serves as a precursor to a cascade of neurotransmitters and hormones, collectively known as catecholamines. This pathway is critical for functions ranging from mood regulation to the "fight or flight" response.
Experimental Workflow for Comparing Delivery Methods
A robust experimental design is crucial for accurately comparing the cost-effectiveness of different tyrosine delivery methods. The following workflow outlines a typical approach for an in vivo study.
References
Safety Operating Guide
Proper Disposal of H-Ala-Ala-Tyr-OH: A Safety and Logistics Guide
For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for the tripeptide H-Ala-Ala-Tyr-OH, ensuring the safety of personnel and adherence to environmental regulations. While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal or any other purpose, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Recommended Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses | ANSI Z87.1 approved | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Disposable Gloves | Nitrile or latex | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask (N95/P1) | Recommended for powder form | Minimizes the risk of respiratory irritation from airborne particles.[1] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is crucial for safety and compliance.
1. Waste Identification and Segregation:
-
Identify the waste as non-hazardous chemical waste.
-
Do not mix with hazardous waste streams such as solvents, heavy metals, or biologically active materials.[2]
2. Containment:
-
Solid Waste: Collect all materials that have come into contact with this compound, including excess powder, contaminated pipette tips, gloves, and absorbent pads. Place these materials in a designated, sealed, and leak-proof container.[1][2]
-
Aqueous Solutions: For solutions of this compound, consult your local and institutional regulations. In many cases, aqueous solutions of non-hazardous peptides can be disposed of down the drain with a copious amount of water.[1] However, this must be verified with your institution's Environmental Health and Safety (EHS) department.
3. Labeling:
-
Clearly label the waste container with "this compound" and "Non-hazardous chemical waste".
-
Include the date of disposal.
4. Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.
-
Follow your institution's established procedures for the collection and disposal of non-hazardous laboratory waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Spill Response Plan
In the event of a spill, a prompt and appropriate response is essential.
-
Evacuate and Alert: Evacuate the immediate area and inform others nearby.
-
Assess the Spill: Determine the nature and extent of the spill.
-
Wear PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For Solids: Gently sweep up the material to avoid creating dust and place it in the designated sealed container for solid waste.
-
For Liquids: Cover the spill with an absorbent material. Once absorbed, collect the material and place it in the sealed waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated cleaning materials as non-hazardous solid waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always prioritize consulting your institution's specific guidelines and safety protocols.
References
Personal protective equipment for handling H-Ala-ala-tyr-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the tripeptide H-Ala-Ala-Tyr-OH, focusing on operational and disposal plans. While this specific peptide is not classified as hazardous, it is prudent to handle it with care, as the toxicological properties have not been thoroughly investigated.[1]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to ensure safety.[2] The following table summarizes the recommended PPE for a laboratory setting.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles to protect against dust particles or splashes.[1][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for preventing skin contact.[1] Inspect gloves before use. |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | Respirator (if needed) | Recommended when handling the lyophilized powder to avoid inhalation of dust. Work in a well-ventilated area. |
Operational Plan: Safe Handling
Proper handling procedures are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Handling and Reconstitution
-
Preparation : Before handling, ensure the designated work area is clean and uncluttered. Put on all required PPE, including a lab coat, safety goggles, and gloves.
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.
-
Reconstitution : To prepare a solution, slowly add the solvent to the vial containing the peptide. Cap the container securely before mixing to ensure the powder does not become airborne.
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.
-
Storage : For long-term storage, it is best to aliquot the peptide solution to avoid repeated freeze-thaw cycles and store it at -20°C or below. Keep the container tightly closed and store it in a cool, dry place.
Disposal Plan
All waste contaminated with this compound must be segregated and disposed of according to hazardous waste protocols, as a precautionary measure. Never dispose of this material in the regular trash or down the drain.
Caption: Logical workflow for the disposal of this compound waste.
Step-by-Step Disposal Procedure
-
Waste Collection and Segregation :
-
Solid Waste : Place the peptide in its solid form, along with any contaminated consumables like pipette tips, tubes, and gloves, into a dedicated, clearly labeled, leak-proof container for chemical waste.
-
Liquid Waste : Collect all aqueous and organic solvent solutions containing the peptide in a separate, clearly labeled, and sealed chemical waste container. Do not mix incompatible waste streams.
-
-
Container Sealing and Labeling : Securely seal all waste containers to prevent leakage. Label containers with the contents, date, and responsible party.
-
Storage : Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.
-
Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. All waste must be disposed of in accordance with federal, state, and local environmental regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
